1H-Indole-2-carbohydrazide hydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
1H-indole-2-carbohydrazide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O.ClH/c10-12-9(13)8-5-6-3-1-2-4-7(6)11-8;/h1-5,11H,10H2,(H,12,13);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILGMRTYBIMKJOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N2)C(=O)NN.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 1H-Indole-2-carbohydrazide Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the chemical properties of 1H-Indole-2-carbohydrazide hydrochloride, a versatile heterocyclic compound with significant applications in medicinal chemistry and drug discovery. This document moves beyond a simple recitation of data, offering in-depth insights into its synthesis, reactivity, and analytical characterization, grounded in established scientific principles.
Core Chemical Identity and Physicochemical Properties
1H-Indole-2-carbohydrazide hydrochloride is the hydrochloride salt of 1H-Indole-2-carbohydrazide. The parent compound, a derivative of the indole scaffold, is a key building block in the synthesis of a wide array of biologically active molecules.[1][2] The hydrochloride salt is often prepared to improve the compound's stability and solubility in aqueous media, which is a critical consideration in many pharmaceutical applications.
Table 1: Physicochemical Properties of 1H-Indole-2-carbohydrazide
| Property | Value | Source(s) |
| CAS Number | 5055-39-0 | [3][4] |
| Molecular Formula | C₉H₉N₃O | [3][4] |
| Molecular Weight | 175.19 g/mol | [3][4] |
| Physical Form | Solid | [3] |
| Storage Conditions | Sealed in dry, 2-8°C | [3] |
Synthesis and Purification
The synthesis of 1H-Indole-2-carbohydrazide is most commonly achieved through the hydrazinolysis of an appropriate indole-2-carboxylic acid ester, typically the ethyl or methyl ester. This reaction involves the nucleophilic attack of hydrazine on the ester carbonyl group, leading to the displacement of the alkoxy group and the formation of the carbohydrazide.[5][6]
Experimental Protocol: Synthesis of 1H-Indole-2-carbohydrazide
Materials:
-
Ethyl 1H-indole-2-carboxylate
-
Hydrazine monohydrate (99%)
-
Ethanol
Procedure:
-
To a solution of ethyl 1H-indole-2-carboxylate (1 equivalent) in ethanol, add an excess of hydrazine monohydrate (approximately 15 equivalents).[7]
-
Stir the reaction mixture at approximately 80°C for 2 hours.[7]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture with a water/ice bath to induce precipitation.[7]
-
Collect the solid product by filtration and wash with cold ethanol.
-
The crude product can be further purified by recrystallization from ethanol.[5]
Preparation of 1H-Indole-2-carbohydrazide Hydrochloride
While a specific protocol for the hydrochloride salt of 1H-Indole-2-carbohydrazide is not explicitly detailed in the literature, a general and reliable method for the preparation of hydrochloride salts of organic bases can be employed. This involves the treatment of the free base with hydrochloric acid in a suitable solvent.
Proposed Protocol:
-
Dissolve the synthesized 1H-Indole-2-carbohydrazide in a suitable organic solvent such as methanol or ethanol.
-
Cool the solution in an ice bath.
-
Slowly add a stoichiometric amount of concentrated hydrochloric acid or a solution of HCl in an organic solvent (e.g., HCl in diethyl ether or dioxane) with stirring.
-
The hydrochloride salt is expected to precipitate out of the solution. If precipitation is not immediate, it can be induced by the addition of a less polar solvent like diethyl ether.[8]
-
Collect the precipitate by filtration, wash with a cold, non-polar solvent (e.g., diethyl ether), and dry under vacuum.
Chemical Reactivity and Applications in Synthesis
The chemical reactivity of 1H-Indole-2-carbohydrazide is dominated by the nucleophilic character of the terminal amino group of the hydrazide moiety and the reactivity of the indole ring.
Reactions at the Hydrazide Moiety
The primary amino group of the carbohydrazide is a potent nucleophile, readily participating in condensation reactions with aldehydes and ketones to form the corresponding hydrazones.[5] This reaction is often catalyzed by a small amount of acid and is a cornerstone for the synthesis of a diverse range of derivatives.
These hydrazone derivatives are valuable intermediates for the synthesis of various heterocyclic systems. For example, they can be cyclized to form pyridazine derivatives.[5]
Role as a Chemical Intermediate
1H-Indole-2-carbohydrazide serves as a crucial intermediate in the synthesis of various biologically active compounds, including those with potential anticancer and antiplatelet activities.[7][9] The indole scaffold itself is a privileged structure in medicinal chemistry, and the carbohydrazide functional group provides a convenient handle for further molecular elaboration.[2]
Spectroscopic and Analytical Characterization
Table 2: Expected Spectroscopic Features
| Technique | Expected Features for 1H-Indole-2-carbohydrazide |
| ¹H NMR | Signals for the indole ring protons (typically in the aromatic region, δ 7-8 ppm), a singlet for the indole N-H proton (often downfield, δ > 10 ppm), and signals for the -NH-NH₂ protons of the hydrazide group. |
| ¹³C NMR | Resonances for the indole ring carbons and a characteristic signal for the carbonyl carbon of the hydrazide group (typically in the range of δ 160-170 ppm). |
| IR Spectroscopy | Characteristic absorption bands for N-H stretching of the indole and hydrazide groups (around 3200-3400 cm⁻¹), and a strong C=O stretching band for the amide carbonyl (around 1650-1680 cm⁻¹).[9] |
| Mass Spectrometry | The mass spectrum would show the molecular ion peak corresponding to the compound's molecular weight. |
For the hydrochloride salt, one would expect to see shifts in the NMR signals, particularly for the protons near the basic nitrogen atoms of the hydrazide moiety, due to protonation.
Safety and Handling
1H-Indole-2-carbohydrazide and its derivatives should be handled with care in a laboratory setting.
Table 3: Safety Information for 1H-Indole-2-carbohydrazide
| Hazard Information | Details | Source(s) |
| GHS Pictogram | GHS07 (Exclamation Mark) | [3] |
| Signal Word | Warning | [3] |
| Hazard Statements | H302: Harmful if swallowed.H312: Harmful in contact with skin.H332: Harmful if inhaled. | [3] |
Handling Precautions:
-
Use in a well-ventilated area.
-
Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Wash hands thoroughly after handling.
-
Store in a tightly sealed container in a cool, dry place.[3]
Conclusion
1H-Indole-2-carbohydrazide hydrochloride is a valuable and versatile building block in synthetic and medicinal chemistry. Its straightforward synthesis and the reactivity of the hydrazide moiety make it an attractive starting material for the creation of diverse molecular architectures with a wide range of biological activities. While specific physicochemical data for the hydrochloride salt is not extensively documented, its preparation is expected to follow standard procedures for salt formation of organic bases, likely enhancing its utility in aqueous systems for biological screening and formulation development. Further research to fully characterize the hydrochloride salt would be a valuable contribution to the field.
References
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On the Synthesis and Reactions of Indole-2-carboxylic Acid Hydrazide. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]
- A method for salt preparation. (2010). Google Patents.
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1H-indole-2-carbohydrazide: Significance and symbolism. (2024, December 6). ScienceDirect. Retrieved March 7, 2026, from [Link]
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A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities. (2023, April 26). MDPI. Retrieved March 7, 2026, from [Link]
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N-Substituted indole carbohydrazide derivatives: synthesis and evaluation of their antiplatelet aggregation activity. (n.d.). PMC. Retrieved March 7, 2026, from [Link]
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Synthesis and biological activity of functionalized indole-2-carboxylates, triazino-. (2008, May 15). PubMed. Retrieved March 7, 2026, from [Link]
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Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. (n.d.). PMC. Retrieved March 7, 2026, from [Link]
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salts of organic bases. (n.d.). Retrieved March 7, 2026, from [Link]
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Synthesis of 5-substituted-3H-[5][8][10]-oxadiazol-2-one derivatives: A carbon dioxide route (CDR). (n.d.). Royal Society of Chemistry. Retrieved March 7, 2026, from [Link]
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Novel indole hydrazide derivatives: Synthesis and their antiproliferative activities through inducing apoptosis and DNA damage. (2020, August 15). PubMed. Retrieved March 7, 2026, from [Link]
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Indole | C8H7N | CID 798. (n.d.). PubChem. Retrieved March 7, 2026, from [Link]
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pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. (n.d.). PubMed. Retrieved March 7, 2026, from [Link]
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(PDF) Design, Synthesis, Spectral Characterization, and Antimicrobial Evaluation of Novel Indole‐2‐Carbohydrazide Derivatives: Experimental and Computational Insight. (2026, January 18). ResearchGate. Retrieved March 7, 2026, from [Link]
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Identification of new 3-phenyl-1H-indole-2-carbohydrazide derivatives and their structure-activity relationships as potent tubulin inhibitors and anticancer agents: A combined in silico, in vitro and synthetic study. (2025, August 6). ResearchGate. Retrieved March 7, 2026, from [Link]
-
Synthesis, characterization and antimicrobial evaluation of some new substituted 1H-indole-2 carboxamide derivatives. (n.d.). Indian Chemical Society. Retrieved March 7, 2026, from [Link]
-
Identification of new 3-phenyl-1H-indole-2-carbohydrazide derivatives and their structure-activity relationships as potent tubulin inhibitors and anticancer agents: A combined in silico, in vitro and synthetic study. (2021, May 15). PubMed. Retrieved March 7, 2026, from [Link]
-
1h-indole-2-carbohydrazide (C9H9N3O). (n.d.). PubChemLite. Retrieved March 7, 2026, from [Link]
-
Identification, Structure–Activity Relationship, and Biological Characterization of 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indoles as a Novel Class of CFTR Potentiators. (2020, September 18). ACS Publications. Retrieved March 7, 2026, from [Link]
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Indole Hydrazide Derivatives as Potential Corrosion Inhibitors for Mild Steel in HCl Acid Medium: Experimental Study and Theoretical Calculations. (2022, January 1). Impressions@MAHE. Retrieved March 7, 2026, from [Link]
- Indoline hydrochloride salts and process for their preparation. (n.d.). Google Patents.
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In-Depth Technical Guide: 1H-Indole-2-carbohydrazide Hydrochloride in Drug Development
Executive Summary
The indole scaffold is a privileged structure in medicinal chemistry, offering a versatile platform for the discovery of novel therapeutics. Specifically, 1H-Indole-2-carbohydrazide and its derivatives have emerged as potent anticancer agents capable of bypassing traditional apoptosis resistance mechanisms[1]. This technical guide provides an authoritative analysis of 1H-Indole-2-carbohydrazide, focusing on its chemical synthesis, its role as a precursor to multi-target kinase inhibitors, and its groundbreaking application in inducing methuosis —a non-apoptotic, vacuolization-mediated cell death pathway[2].
Chemical Identity & Nomenclature Clarification
In pharmaceutical databases, there is a critical distinction between the free base and the salt form of this compound, which directly impacts its pharmacokinetic application:
-
Free Base (CAS 5055-39-0): 1H-Indole-2-carbohydrazide ( C9H9N3O , MW: 175.19) is the primary synthetic intermediate[3].
-
Hydrochloride Salt (CAS 2172592-06-0): 1H-Indole-2-carbohydrazide hydrochloride ( C9H10ClN3O , MW: 211.65) is the protonated form[4].
Causality in Drug Design: Researchers synthesize the hydrochloride salt to dramatically enhance aqueous solubility. Protonation of the terminal amine disrupts the crystalline lattice energy of the free base, facilitating dissolution in physiological buffers required for in vitro and in vivo biological assays.
Synthetic Methodologies & Reaction Causality
The synthesis of 1H-indole-2-carbohydrazide requires a two-step sequence starting from 1H-indole-2-carboxylic acid, followed by derivatization into bioactive agents.
Fig 1: Synthetic workflow for 1H-Indole-2-carbohydrazide and its bioactive derivatives.
Protocol 1: Self-Validating Synthesis of 1H-Indole-2-carbohydrazide Hydrochloride
Step 1: Esterification
-
Procedure: Suspend 1H-indole-2-carboxylic acid in absolute ethanol (EtOH) with a catalytic amount of concentrated H2SO4 . Reflux for 12 hours.
-
Causality: Direct amidation of a carboxylic acid with hydrazine is thermodynamically unfavorable. Converting the acid to an ethyl ester creates a highly reactive electrophilic center, lowering the activation energy for the subsequent nucleophilic acyl substitution[5].
Step 2: Hydrazinolysis
-
Procedure: Dissolve the resulting ethyl 1H-indole-2-carboxylate in EtOH. Add an excess (typically 3-5 equivalents) of hydrazine monohydrate ( NH2NH2⋅H2O ) and reflux for 18 hours[5].
-
Causality: Hydrazine is a potent alpha-effect nucleophile. Using a large stoichiometric excess is critical to prevent the formation of symmetric diacylhydrazines (where one hydrazine molecule reacts with two ester molecules).
-
Validation: Monitor via TLC. The disappearance of the high-Rf ester spot and the appearance of a highly polar, low-Rf hydrazide spot confirms conversion.
Step 3: Salt Formation
-
Procedure: Dissolve the purified free base (CAS 5055-39-0) in dry diethyl ether. Bubble anhydrous HCl gas through the solution until precipitation ceases. Filter and dry under vacuum to yield CAS 2172592-06-0.
Pharmacological Paradigms
A. The Methuosis Pathway
Traditional anticancer drugs rely on apoptosis, which often fails due to acquired resistance (e.g., p53 mutations). 1H-Indole-2-carbohydrazide derivatives, particularly Compound 12A (5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carbohydrazide), induce a novel cell death mechanism called methuosis [2].
Methuosis is characterized by the hyperstimulation of macropinocytosis. The cell internalizes massive amounts of extracellular fluid, forming macropinosomes that fail to recycle or fuse with lysosomes. These vacuoles accumulate, displacing the cytoplasm and rupturing the cell[6]. Mechanistically, indole-2-carbohydrazide derivatives trigger this by activating the MAPK/JNK and ERK1/2 signaling pathways[2].
Fig 2: MAPK/JNK-mediated methuosis pathway induced by indole-2-carbohydrazide agents.
B. Multi-Target Kinase and Tubulin Inhibition
Beyond methuosis, structural modifications of the indole-2-carbohydrazide core yield compounds with distinct mechanisms:
-
Tubulin Inhibition: Furanyl- and thiophenyl-3-phenyl-1H-indole-2-carbohydrazide derivatives bind to the colchicine site of tubulin, destabilizing microtubules and inducing G2/M cell cycle arrest.
-
Kinase Inhibition: Thiazolyl-indole-2-carboxamide derivatives act as multi-target inhibitors, suppressing key oncogenic kinases including EGFR, HER2, VEGFR-2, and CDK2[7].
Quantitative Efficacy Data & SAR
The structural versatility of the 1H-indole-2-carbohydrazide scaffold allows for extreme selectivity between tumorigenic and healthy cells. Below is a summary of the quantitative structure-activity relationship (SAR) data for leading derivatives.
| Derivative / Compound | Primary Target / Mechanism | Tested Cell Line | IC50 ( μM ) | Selectivity / Notes |
| Compound 12A | Methuosis (MAPK/JNK) | MDA-MB-231 (Breast Cancer) | 4.51±0.33 | High pan-cytotoxicity[2] |
| Compound 12A | Methuosis (MAPK/JNK) | MCF-10A (Normal Breast) | >50.0 | >40-fold selectivity for cancer[2] |
| Compound 6i | Multi-kinase (EGFR/HER2) | MCF-7 (Breast Cancer) | 6.10±0.40 | Induces G2/M arrest & apoptosis[7] |
| Derivative 27a | Tubulin (Colchicine site) | A549 (Lung Cancer) | <0.50 | Strongest tubulin inhibition[8] |
Self-Validating Experimental Protocols
Protocol 2: In Vitro Vacuolization & Methuosis Validation Assay
To definitively prove that an indole-2-carbohydrazide derivative induces methuosis rather than apoptosis or autophagy, the following self-validating protocol must be executed.
Step 1: Cell Culture & Treatment
-
Seed MDA-MB-231 cells in 6-well plates at 2×105 cells/well. Incubate for 24 hours.
-
Treat cells with 5 μM of the indole-2-carbohydrazide derivative (e.g., Compound 12A)[2].
Step 2: Phase-Contrast Morphological Analysis
-
Procedure: Observe cells under a phase-contrast microscope at 12, 24, and 48 hours post-treatment.
-
Causality: Methuosis is morphologically distinct. Unlike apoptosis (which shows membrane blebbing and cell shrinkage), methuosis presents as massive, phase-lucent cytoplasmic vacuoles that eventually coalesce[2].
Step 3: Mechanistic Validation (The Self-Validating Step)
-
Procedure: In a parallel control well, pre-treat cells for 1 hour with 25 μM EIPA (5-(N-ethyl-N-isopropyl)amiloride) before adding the indole derivative.
-
Causality: EIPA is a specific inhibitor of Na+/H+ exchangers, which are strictly required for macropinocytosis.
-
Validation: If the vacuoles are indeed macropinosome-derived (methuosis), EIPA pre-treatment will completely abolish vacuole formation. If vacuoles still form, the mechanism is likely autophagy, and the hypothesis is rejected.
Step 4: Molecular Confirmation via Western Blot
-
Lyse the treated cells and perform SDS-PAGE. Probe for p-JNK, total JNK, p-ERK1/2, and total ERK1/2.
-
Expected Result: A dose-dependent upregulation of p-JNK and p-ERK1/2 confirms the activation of the MAPK/JNK signaling axis responsible for methuotic induction[2].
References
-
[7] Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents. ACS Omega. URL: [Link]
-
[1] A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities. MDPI. URL: [Link]
-
[5] Indole derivatives as multifunctional drugs: synthesis and evaluation of antioxidant, photoprotective and antiproliferative activity of indole hydrazones. University of Ferrara. URL: [Link]
-
[4] CAS No. 2172592-06-0 | 1H-Indole-2-carbohydrazide hydrochloride. Chemsrc. URL: [Link]
-
[2] Design, synthesis, and biological evaluation of 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-Indole-2-Carbohydrazide derivatives: the methuosis inducer 12A as a Novel and selective anticancer agent. Journal of Enzyme Inhibition and Medicinal Chemistry (PMC). URL: [Link]
-
Synthesis, in silico, in vitro evaluation of furanyl- and thiophenyl-3-phenyl-1H-indole-2-carbohydrazide derivatives as tubulin inhibitors and anticancer agents. RSC Advances. URL: [Link]
-
[8] Identification of new 3-phenyl-1H-indole-2-carbohydrazide derivatives and their structure-activity relationships as potent tubulin inhibitors and anticancer agents: A combined in silico, in vitro and synthetic study. Bioorganic Chemistry (PubMed). URL: [Link]
-
[6] Repurposing methuosis-inducing anticancer drugs for anthelmintic therapy. PLOS Pathogens. URL: [Link]
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An In-Depth Technical Guide to the Synthesis of 1H-Indole-2-carbohydrazide Hydrochloride
This guide provides a comprehensive, technically detailed, and field-proven methodology for the synthesis of 1H-Indole-2-carbohydrazide hydrochloride, a valuable building block in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field, offering not just protocols, but also the scientific rationale behind the experimental choices.
Strategic Overview of the Synthesis
The synthesis of 1H-Indole-2-carbohydrazide hydrochloride is most reliably achieved through a two-step process starting from the commercially available 1H-Indole-2-carboxylic acid. The core strategy involves the initial activation of the carboxylic acid moiety via esterification, followed by hydrazinolysis to form the desired carbohydrazide. The final step is a straightforward acid-base reaction to yield the hydrochloride salt.
This approach is favored due to the high yields and purity of the intermediates and the final product. The choice of esterification method can be adapted based on the available starting materials and equipment.
Experimental Workflow
The overall synthetic workflow is depicted in the following diagram:
Caption: Overall synthetic workflow for 1H-Indole-2-carbohydrazide hydrochloride.
Detailed Experimental Protocols
PART A: Synthesis of Ethyl 1H-Indole-2-carboxylate (Intermediate)
The esterification of 1H-Indole-2-carboxylic acid is a critical first step. Two primary methods are presented here: the thionyl chloride method, which is generally faster and higher yielding, and the Fischer esterification, which uses a strong acid catalyst.
Method 1: Thionyl Chloride Route (Recommended)
This method proceeds via an acyl chloride intermediate, which is highly reactive towards the alcohol.
Reaction Mechanism:
Caption: Mechanism of esterification using thionyl chloride.
Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser connected to a gas trap (to neutralize HCl and SO₂ fumes), suspend 1H-Indole-2-carboxylic acid (1.0 eq) in an excess of thionyl chloride (SOCl₂) (e.g., 10-15 mL per gram of carboxylic acid).
-
Reaction: Stir the mixture at room temperature for 1-2 hours, then gently heat to reflux (around 79°C) for an additional 1-2 hours, or until the evolution of gas ceases and the solid has dissolved.
-
Work-up: Allow the reaction mixture to cool to room temperature. Carefully remove the excess thionyl chloride under reduced pressure. To the resulting oily residue, add absolute ethanol (a sufficient amount to dissolve the residue) at 0°C (ice bath).
-
Isolation: Stir the ethanolic solution overnight at room temperature. A precipitate of ethyl 1H-indole-2-carboxylate will form. Collect the solid by vacuum filtration, wash with cold ethanol, and dry under vacuum.[1][2]
Method 2: Fischer Esterification
This classic method uses a strong acid catalyst and an excess of alcohol to drive the equilibrium towards the ester product.[3][4][5][6][7]
Protocol:
-
Reaction Setup: Dissolve 1H-Indole-2-carboxylic acid (1.0 eq) in a large excess of absolute ethanol (which acts as both reactant and solvent).
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄) (e.g., 3-5% of the carboxylic acid weight).
-
Reaction: Heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After cooling, neutralize the excess acid with a saturated solution of sodium bicarbonate (NaHCO₃).
-
Isolation: Extract the product with a suitable organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude ester, which can be purified by recrystallization from ethanol or methanol.[3]
PART B: Synthesis of 1H-Indole-2-carbohydrazide
This step involves the nucleophilic acyl substitution of the ester with hydrazine.
Reaction Mechanism:
Caption: Mechanism of hydrazinolysis of an ester.
Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve ethyl 1H-indole-2-carboxylate (1.0 eq) in ethanol.[8]
-
Reagent Addition: Add an excess of hydrazine hydrate (e.g., 10-15 equivalents) to the solution.
-
Reaction: Heat the reaction mixture to reflux (around 80°C) for 2-4 hours. The progress of the reaction can be monitored by TLC.[8]
-
Isolation: Upon completion, cool the reaction mixture in an ice-water bath. The product, 1H-indole-2-carbohydrazide, will precipitate out of the solution.
-
Purification: Collect the solid by vacuum filtration, wash with cold ethanol to remove any unreacted starting material and hydrazine, and dry under vacuum. The product is typically obtained in high yield and purity.[9][10]
PART C: Synthesis of 1H-Indole-2-carbohydrazide Hydrochloride
This is a standard acid-base reaction to form the hydrochloride salt, which often has improved stability and solubility properties.
Protocol:
-
Dissolution: Suspend the purified 1H-Indole-2-carbohydrazide in a suitable solvent such as ethanol or diethyl ether.
-
Acidification: While stirring, add a solution of hydrochloric acid (e.g., concentrated HCl or HCl gas dissolved in an appropriate solvent) dropwise until the solution becomes acidic (test with pH paper).
-
Precipitation: The hydrochloride salt will precipitate out of the solution.
-
Isolation: Collect the solid by vacuum filtration, wash with a small amount of cold solvent (e.g., diethyl ether) to remove any excess HCl, and dry under vacuum.
Characterization Data
The synthesized compounds should be characterized to confirm their identity and purity. Below is a table summarizing expected spectroscopic data.
| Compound | 1H NMR (DMSO-d6) | 13C NMR (DMSO-d6) | IR (KBr, cm-1) |
| Ethyl 1H-Indole-2-carboxylate | δ 11.91 (s, 1H, NH), 7.66 (d, 1H), 7.49 (d, 1H), 7.27 (t, 1H), 7.18 (s, 1H), 7.09 (t, 1H), 4.32 (q, 2H, OCH₂), 1.33 (t, 3H, CH₃) | δ 162.3 (C=O), 137.9, 127.5, 127.2, 125.1, 122.5, 120.7, 113.1, 108.3 (Aromatic C), 60.5 (OCH₂), 14.5 (CH₃) | ~3300 (N-H stretch), ~1680 (C=O stretch, ester), ~1550, 1460 (Aromatic C=C stretch) |
| 1H-Indole-2-carbohydrazide | δ 11.74 (s, 1H, Indole NH), 9.78 (s, 1H, CONH), 7.65 (d, 1H), 7.46 (d, 1H), 7.24 (t, 1H), 7.11 (s, 1H), 7.06 (t, 1H), 4.52 (s, 2H, NH₂) | δ 161.7 (C=O), 137.7, 128.9, 127.3, 124.7, 122.4, 120.4, 112.9, 107.8 (Aromatic C) | ~3300-3400 (N-H stretches, indole and hydrazine), ~1640 (C=O stretch, amide I), ~1520 (N-H bend, amide II) |
Note: NMR chemical shifts are approximate and can vary slightly depending on the solvent and concentration. IR frequencies are also approximate.[9][11][12]
Safety and Handling Precautions
The synthesis of 1H-Indole-2-carbohydrazide hydrochloride involves the use of hazardous chemicals. It is imperative to adhere to strict safety protocols.
| Reagent | Hazards | Handling Precautions |
| **Thionyl Chloride (SOCl₂) ** | Reacts violently with water, corrosive, causes severe skin burns and eye damage, toxic if inhaled.[1][13][14][15][16] | Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid contact with water and moisture. |
| Hydrazine Hydrate (H₂N-NH₂·H₂O) | Toxic if swallowed, in contact with skin, or if inhaled. Causes severe skin burns and eye damage. May cause an allergic skin reaction. Suspected of causing cancer.[9][17][18] | Handle in a fume hood. Wear appropriate PPE. Avoid all personal contact. Obtain special instructions before use. |
| Concentrated Sulfuric Acid (H₂SO₄) | Causes severe skin burns and eye damage. | Handle with extreme care. Wear appropriate PPE. Always add acid to water, never the other way around. |
| Hydrochloric Acid (HCl) | Causes severe skin burns and eye damage. May cause respiratory irritation. | Use in a fume hood. Wear appropriate PPE. |
Always consult the Safety Data Sheet (SDS) for each chemical before use.
Conclusion
The synthetic route outlined in this guide provides a reliable and efficient method for the preparation of 1H-Indole-2-carbohydrazide hydrochloride. By understanding the underlying chemical principles and adhering to the detailed protocols and safety precautions, researchers can confidently synthesize this important chemical intermediate for applications in drug discovery and development.
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Al-Tel, T. H. (2016). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules, 21(3), 334. [Link]
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Lynch, W. E., Whitlock, C. R., & Clifford, W. (2020). Ethyl 1H-indole-2-carboxylate. IUCrData, 5(9), x201205. [Link]
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Al-Tel, T. H. (2016). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules, 21(3), 334. [Link]
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N-Substituted indole carbohydrazide derivatives: synthesis and evaluation of their antiplatelet aggregation activity. (2017). Research in Pharmaceutical Sciences, 12(4), 285-296. [Link]
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- 1h-indole-2-carbohydrazide (C9H9N3O). (n.d.). PubChemLite.
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Synthesis and biological activity of functionalized indole-2-carboxylates, triazino- and pyridazino-indoles. (2008). European Journal of Medicinal Chemistry, 43(5), 948-959. [Link]
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Lynch, W. E., Whitlock, C. R., & Clifford, W. (2020). Ethyl 1H-indole-2-carboxylate. IUCrData, 5(9), x201205. [Link]
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An In-depth Technical Guide to 1H-Indole-2-carbohydrazide Hydrochloride: Structure, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 1H-Indole-2-carbohydrazide hydrochloride, a versatile heterocyclic compound with significant potential in medicinal chemistry and drug discovery. We will delve into its molecular structure, physicochemical properties, synthesis, and its role as a crucial building block for novel therapeutic agents.
Introduction: The Significance of the Indole Nucleus
The indole ring system is a privileged scaffold in medicinal chemistry, found in a wide array of biologically active natural products and synthetic drugs. Its unique electronic properties and ability to participate in various intermolecular interactions make it an ideal framework for designing molecules that can modulate the activity of diverse biological targets. 1H-Indole-2-carbohydrazide hydrochloride, as a derivative of this core structure, serves as a key intermediate in the synthesis of a multitude of heterocyclic systems with promising pharmacological profiles.
Molecular Structure and Physicochemical Properties
The molecular structure of 1H-Indole-2-carbohydrazide hydrochloride is characterized by an indole ring substituted at the 2-position with a carbohydrazide group, which is protonated to form the hydrochloride salt. This protonation enhances the solubility of the compound in aqueous media, a desirable property for many biological and pharmaceutical applications.
Table 1: Physicochemical Properties of 1H-Indole-2-carbohydrazide and its Hydrochloride Salt
| Property | 1H-Indole-2-carbohydrazide | 1H-Indole-2-carbohydrazide Hydrochloride | Source(s) |
| CAS Number | 5055-39-0 | Not explicitly available | [1][2] |
| Molecular Formula | C₉H₉N₃O | C₉H₁₀ClN₃O | [2] |
| Molecular Weight | 175.19 g/mol | 211.65 g/mol | [2] |
| Appearance | Solid | Expected to be a crystalline solid | [3] |
| Melting Point | Not explicitly available for the free base. A derivative, 3-chloro-1H-indole-2-carbohydrazide, has a melting point of 230-232 °C. | Not explicitly available. Expected to be higher than the free base due to ionic character. | |
| Solubility | Generally soluble in organic solvents like ethanol. | Expected to have enhanced solubility in water and polar protic solvents. | [4] |
| Storage | Sealed in a dry environment at 2-8°C. | Similar to the free base, stored in a cool, dry place away from incompatible materials. | [3] |
Structural Elucidation:
The structural integrity of 1H-Indole-2-carbohydrazide and its derivatives is typically confirmed using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
-
¹H NMR Spectroscopy: The proton NMR spectrum of the free base would show characteristic signals for the indole ring protons and the hydrazide group protons. Upon formation of the hydrochloride salt, the chemical shifts of the protons on the carbohydrazide moiety and potentially the indole NH are expected to shift downfield due to the deshielding effect of the positive charge.
-
¹³C NMR Spectroscopy: The carbon NMR would provide information on the carbon framework of the molecule. The carbonyl carbon of the carbohydrazide group would be a key resonance to identify.
-
Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands for the N-H stretching of the indole and hydrazide groups, as well as the C=O stretching of the carbonyl group. For derivatives, characteristic bands for functional groups like -OH, -F, and -NO2 have been reported.[4]
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to analyze its fragmentation pattern, which can provide further structural information.
Synthesis of 1H-Indole-2-carbohydrazide Hydrochloride
The synthesis of 1H-Indole-2-carbohydrazide hydrochloride typically involves a two-step process: the synthesis of the free base, 1H-Indole-2-carbohydrazide, followed by its conversion to the hydrochloride salt.
Synthesis of 1H-Indole-2-carbohydrazide (Free Base)
A common and efficient method for the synthesis of 1H-Indole-2-carbohydrazide is the hydrazinolysis of an appropriate indole-2-carboxylic acid ester.
Experimental Protocol:
-
Reaction Setup: To a solution of ethyl 1H-indole-2-carboxylate (1 equivalent) in ethanol, add an excess of hydrazine monohydrate (typically around 15 equivalents).
-
Reaction Conditions: Stir the reaction mixture at approximately 80°C for 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[4]
-
Work-up: After the reaction is complete, cool the mixture by adding a water/ice mixture.
-
Isolation: The solid product, 1H-Indole-2-carbohydrazide, will precipitate out of the solution. Collect the solid by filtration. This method typically yields the product in excellent yield.[4]
Caption: Synthesis of 1H-Indole-2-carbohydrazide.
Preparation of 1H-Indole-2-carbohydrazide Hydrochloride
The hydrochloride salt is typically prepared by treating the free base with hydrochloric acid in a suitable solvent.
General Protocol:
-
Dissolution: Dissolve the synthesized 1H-Indole-2-carbohydrazide in a suitable solvent, such as absolute ethanol or diethyl ether.
-
Acidification: To this solution, add a solution of hydrochloric acid (e.g., concentrated HCl or HCl gas dissolved in an appropriate solvent) dropwise with stirring. The reaction is often neutralized with 5N HCl.[1]
-
Precipitation: The hydrochloride salt will precipitate out of the solution.
-
Isolation and Purification: Collect the precipitate by filtration, wash with a small amount of cold solvent, and dry under vacuum. Recrystallization from a suitable solvent system can be performed for further purification.
Caption: Preparation of the Hydrochloride Salt.
Role in Drug Discovery and Development
1H-Indole-2-carbohydrazide hydrochloride is a valuable scaffold for the synthesis of a wide range of heterocyclic compounds with diverse biological activities. The carbohydrazide moiety provides a reactive handle for the construction of various five- and six-membered heterocyclic rings.
Anticancer Activity
Numerous derivatives of 1H-Indole-2-carbohydrazide have been synthesized and evaluated for their anticancer properties. These compounds have been shown to exert their effects through various mechanisms, including:
-
Tubulin Polymerization Inhibition: Some indole-2-carbohydrazide derivatives have been identified as potent inhibitors of tubulin polymerization, a key process in cell division. By disrupting microtubule dynamics, these compounds can induce cell cycle arrest and apoptosis in cancer cells.[5]
-
Kinase Inhibition: Other derivatives have been found to inhibit various protein kinases that are crucial for cancer cell signaling and survival.[4]
Table 2: Examples of Biologically Active 1H-Indole-2-carbohydrazide Derivatives
| Derivative Class | Biological Activity | Mechanism of Action (if known) | Source(s) |
| N'-(substituted phenyl)-indole-2-carbohydrazides | Anticancer | Tubulin polymerization inhibition | [5] |
| Substituted-N-benzyl-1H-indole-2-carbohydrazides | Antiproliferative | Not fully elucidated, potential kinase inhibition | [4] |
| Indole acylhydrazones | Antiplatelet aggregation | Inhibition of platelet aggregation induced by ADP, arachidonic acid, and collagen | [4] |
Antimicrobial Activity
The indole nucleus is also a common feature in many antimicrobial agents. Derivatives of 1H-Indole-2-carbohydrazide have been investigated for their activity against a range of bacterial and fungal pathogens.[6]
Caption: Drug Discovery Workflow.
Conclusion and Future Perspectives
1H-Indole-2-carbohydrazide hydrochloride is a synthetically accessible and highly versatile building block in medicinal chemistry. Its indole core and reactive carbohydrazide functional group make it an excellent starting material for the generation of diverse libraries of compounds for drug discovery. The demonstrated anticancer and antimicrobial activities of its derivatives highlight the significant potential of this scaffold in the development of new therapeutic agents. Future research in this area will likely focus on the design and synthesis of novel derivatives with improved potency, selectivity, and pharmacokinetic properties, further expanding the therapeutic applications of this important class of molecules.
References
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Royal Society of Chemistry. (n.d.). 1H NMR (400 MHz, DMSO-d6) δ 1.39. Retrieved from [Link]
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Al-Suwaidan, I. A., et al. (2023). A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities. Molecules, 28(9), 3865. [Link]
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Al-Suwaidan, I. A., et al. (2023). A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities. International Journal of Molecular Sciences, 24(9), 7862. [Link]
- de Souza, M. V. N., et al. (2025). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry.
- Abdel-Wahab, B. F., et al. (2014). On the Synthesis and Reactions of Indole-2-carboxylic Acid Hydrazide. Journal of the Brazilian Chemical Society, 25(6), 1046-1054.
- Özdemir, A., et al. (2019). Synthesis and biological evaluation of indole-2-carbohydrazides and thiazolidinyl-indole-2-carboxamides as potent tubulin polymerization inhibitors. Computational Biology and Chemistry, 80, 512-523.
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Request PDF. (n.d.). N-Substituted indole carbohydrazide derivatives: Synthesis and evaluation of their antiplatelet aggregation activity. Retrieved from [Link]
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ResearchGate. (2026). Design, Synthesis, Spectral Characterization, and Antimicrobial Evaluation of Novel Indole-2-Carbohydrazide Derivatives: Experimental and Computational Insight. Retrieved from [Link]
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1H-Indole-2-carbohydrazide hydrochloride mechanism of action
An In-depth Technical Guide to the Mechanistic Landscape of 1H-Indole-2-Carbohydrazide Derivatives
Abstract
The 1H-indole-2-carbohydrazide core is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry. While the precise mechanism of action for the parent compound, 1H-Indole-2-carbohydrazide hydrochloride, is not extensively detailed in publicly available literature, its derivatives have emerged as a versatile class of molecules with multifaceted biological activities. This technical guide synthesizes the current understanding of the mechanisms through which these derivatives exert their therapeutic effects, with a primary focus on their well-documented anticancer properties. We will delve into the molecular interactions and cellular pathways modulated by these compounds, including the disruption of microtubule dynamics, induction of non-apoptotic cell death, and inhibition of critical signaling cascades. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the therapeutic potential of this important chemical class.
Introduction: The 1H-Indole-2-Carbohydrazide Scaffold
The indole ring system is a classic example of a "privileged scaffold" in drug discovery, present in numerous natural products and synthetic compounds with a broad spectrum of biological activities.[1] When functionalized with a carbohydrazide group at the 2-position, the resulting 1H-indole-2-carbohydrazide structure serves as a versatile starting point for the synthesis of a diverse library of derivatives.[2] These derivatives have demonstrated significant potential in various therapeutic areas, including oncology, infectious diseases, and inflammation.[1][3][4]
The primary focus of research has been on the design and synthesis of novel derivatives to enhance potency and selectivity for various biological targets. This guide will explore the key mechanisms of action that have been elucidated for these derivatives, providing a comprehensive overview of their molecular and cellular effects.
Anticancer Mechanisms of Action: A Multifaceted Approach
The most extensively studied therapeutic application of 1H-indole-2-carbohydrazide derivatives is in the field of oncology. These compounds have been shown to inhibit cancer cell proliferation and induce cell death through several distinct mechanisms.
Disruption of Microtubule Dynamics
A primary and well-established mechanism for the anticancer activity of several 1H-indole-2-carbohydrazide derivatives is the inhibition of tubulin polymerization.[5][6]
Causality and Scientific Insight: Microtubules are dynamic polymers of α- and β-tubulin heterodimers that are essential components of the cytoskeleton. They play a critical role in maintaining cell structure, intracellular transport, and, most importantly, the formation of the mitotic spindle during cell division. Compounds that interfere with microtubule dynamics can arrest cells in the G2/M phase of the cell cycle, ultimately leading to apoptotic cell death.
Molecular docking and in vitro studies have shown that these indole derivatives bind to the colchicine-binding site on β-tubulin.[5][6] This binding prevents the polymerization of tubulin dimers into microtubules, disrupting the formation of the mitotic spindle and halting cell division.
Logical Relationship: Tubulin Inhibition Pathway
Caption: Pathway of tubulin polymerization inhibition by indole derivatives.
Quantitative Data: Antiproliferative and Tubulin Inhibitory Activities
| Compound Class/Derivative | Cancer Cell Line | Activity Metric (IC₅₀/GI₅₀) | Tubulin Polymerization Inhibition (IC₅₀) | Reference |
| Furan-3-ylmethylene-3-phenyl-1H-indole-2-carbohydrazide (27a) | A549 (Lung) | Potent | Yes | [5] |
| 5-Iodo-3-phenyl-1H-indole-2-carbohydrazide Derivatives (6f, 6g) | MCF-7 (Breast) | Nanomolar range | Comparable to Combretastatin A-4 | [6] |
| Thiophenyl-3-phenyl-1H-indole-carbohydrazide (6j) | MDA-MB-231 (Breast) | Not Specified | Strongest in series |
Experimental Protocol: In Vitro Tubulin Polymerization Assay
This protocol provides a framework for assessing the effect of test compounds on tubulin assembly.
-
Reagents and Materials:
-
Tubulin (›99% pure, from bovine brain)
-
General Tubulin Buffer (80 mM PIPES, 2.0 mM MgCl₂, 0.5 mM EGTA, pH 6.9)
-
GTP (1 M stock in water)
-
Glycerol
-
Test compounds dissolved in DMSO
-
96-well microplates
-
Temperature-controlled microplate reader (340 nm absorbance)
-
-
Procedure:
-
Prepare a 2X tubulin solution in General Tubulin Buffer.
-
Add GTP to the buffer to a final concentration of 1 mM.
-
Add glycerol to a final concentration of 10% (v/v) to promote polymerization.
-
Dispense the test compound dilutions (e.g., from 0.1 to 100 µM) into the wells of a 96-well plate. Include controls (DMSO vehicle, positive control like colchicine).
-
Initiate the reaction by adding the 2X tubulin solution to each well, effectively diluting the compound to its final 1X concentration.
-
Immediately place the plate in the microplate reader pre-heated to 37°C.
-
Monitor the change in absorbance at 340 nm every minute for 60 minutes. The increase in absorbance corresponds to the extent of tubulin polymerization.
-
Data Analysis: Plot absorbance versus time. The IC₅₀ value is determined by calculating the concentration of the compound that inhibits the rate or extent of polymerization by 50% compared to the vehicle control.
-
Induction of Methuosis: A Non-Apoptotic Cell Death Pathway
Recent research has identified a novel anticancer mechanism for a specific derivative of 1H-indole-2-carbohydrazide: the induction of methuosis.[7]
Causality and Scientific Insight: Methuosis is a form of non-apoptotic, caspase-independent cell death characterized by the accumulation of large, fluid-filled intracellular vacuoles derived from macropinosomes. This process is often triggered by the hyperstimulation of Ras signaling and subsequent macropinocytosis. The derivative 12A was found to effectively induce methuosis in cancer cells but not in normal cells, highlighting a potential therapeutic window.[7] The study confirmed that the vacuoles were derived from macropinosomes and not autophagosomes, distinguishing this mechanism from autophagy-related cell death.
Workflow: Investigating Methuosis Induction
Caption: Experimental workflow to confirm methuosis induction.
Apoptosis Induction and DNA Damage
Separate from microtubule inhibition, other indole hydrazide derivatives have been shown to induce apoptosis through intrinsic pathways and by causing DNA damage.[8]
Causality and Scientific Insight: One study demonstrated that a specific indole hydrazide derivative (compound 12) induced cell cycle arrest at the G0/G1 phase in MCF-7 breast cancer cells.[8] Mechanistically, this compound was shown to:
-
Modulate Apoptotic Proteins: Increase the expression of the pro-apoptotic protein Bax while decreasing the levels of the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio is a critical event that leads to mitochondrial outer membrane permeabilization and the activation of caspases.
-
Activate Caspases: The study observed reduced levels of procaspase-3 and -9, indicating their cleavage and activation to initiate the caspase cascade.[8]
-
Induce DNA Damage: The compound led to a significant increase in the phosphorylation of H2AX (a marker for DNA double-strand breaks) and ATM (a key kinase in the DNA damage response pathway).[8]
Signaling Pathway: DNA Damage and Apoptosis
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A Deep Dive into the Spectroscopic Signature of 1H-Indole-2-carbohydrazide Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
This technical guide provides a comprehensive analysis of the spectroscopic data for 1H-Indole-2-carbohydrazide hydrochloride (CAS No. for free base: 5055-39-0), a valuable heterocyclic building block in medicinal chemistry and drug discovery.[1][2][3] As a key intermediate, its unambiguous structural elucidation is paramount for the synthesis of novel therapeutic agents.[2][3] This document offers a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in field-proven insights and established analytical principles. While specific experimental data for the hydrochloride salt is not widely published, this guide synthesizes expected spectral characteristics based on extensive data for the parent compound and its derivatives.
The Structural Elucidation Workflow: A Holistic Approach
The definitive identification of a small molecule like 1H-Indole-2-carbohydrazide hydrochloride relies on the convergence of data from multiple spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and their combined interpretation leads to a confident assignment.
Caption: A generalized workflow for the spectroscopic identification of an organic compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton
NMR spectroscopy is the cornerstone of structural elucidation for organic molecules, providing detailed information about the chemical environment of individual protons (¹H NMR) and carbon atoms (¹³C NMR). For 1H-Indole-2-carbohydrazide hydrochloride, the spectra will reveal key features of the indole ring and the carbohydrazide side chain.
Expected ¹H NMR Spectral Data
The proton NMR spectrum is anticipated to show distinct signals for the aromatic protons of the indole ring, the NH protons of the indole and hydrazide moieties, and the protons of the hydrazide group. The hydrochloride salt form will likely lead to a downfield shift of the exchangeable protons (NH) compared to the free base.
| Expected Chemical Shift (δ) ppm | Multiplicity | Assignment | Notes |
| ~11.5-12.0 | Singlet (broad) | Indole NH | The broadness is due to quadrupole broadening and exchange. Its position is solvent-dependent. |
| ~10.0-11.0 | Singlet (broad) | -CONH-NH₃⁺ | Expected to be significantly downfield due to the electron-withdrawing effect of the carbonyl and the positive charge. |
| ~7.6-7.8 | Doublet | Aromatic (H4 or H7) | One of the protons on the benzene ring, likely deshielded. |
| ~7.4-7.6 | Doublet | Aromatic (H4 or H7) | The other deshielded proton on the benzene ring. |
| ~7.1-7.3 | Multiplet | Aromatic (H5, H6) | The two central protons of the benzene ring. |
| ~7.0-7.2 | Singlet | Aromatic (H3) | The proton at the 3-position of the indole ring. |
| ~4.5-5.0 | Singlet (broad) | -CONH-NH₃⁺ | The three protons of the protonated terminal amine, which may be broadened due to exchange. |
Expected ¹³C NMR Spectral Data
The ¹³C NMR spectrum will provide a count of the unique carbon atoms in the molecule and information about their chemical environment.
| Expected Chemical Shift (δ) ppm | Assignment |
| ~160-165 | C=O (Amide Carbonyl) |
| ~136-138 | C7a (Bridgehead) |
| ~128-130 | C2 (Attached to side chain) |
| ~125-127 | C3a (Bridgehead) |
| ~120-124 | Aromatic CH (C4, C5, C6) |
| ~111-113 | Aromatic CH (C7) |
| ~102-104 | Aromatic CH (C3) |
Experimental Protocol: NMR Spectroscopy
Sample Preparation:
-
Accurately weigh 5-10 mg of 1H-Indole-2-carbohydrazide hydrochloride.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O). DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for observing exchangeable protons.
-
Transfer the solution to a clean, dry 5 mm NMR tube using a Pasteur pipette.
Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire the ¹H NMR spectrum using standard acquisition parameters.
-
Acquire the ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a longer acquisition time may be necessary.
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of 1H-Indole-2-carbohydrazide hydrochloride will be characterized by absorption bands corresponding to N-H, C=O, and aromatic C-H and C=C vibrations.
| Expected Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| ~3300-3400 | N-H Stretch | Indole N-H |
| ~3100-3300 | N-H Stretch | -NH- and -NH₃⁺ |
| ~3000-3100 | C-H Stretch | Aromatic C-H |
| ~1650-1680 | C=O Stretch | Amide I band |
| ~1500-1600 | N-H Bend and C=C Stretch | Amide II band and Aromatic C=C |
| ~1400-1500 | C=C Stretch | Aromatic C=C |
Experimental Protocol: FT-IR Spectroscopy (KBr Pellet Method)
Sample Preparation:
-
Thoroughly grind 1-2 mg of 1H-Indole-2-carbohydrazide hydrochloride with 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle to create a fine, uniform powder.
-
Transfer a portion of the powder to a pellet press.
-
Apply pressure to form a thin, transparent pellet.
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Record a background spectrum of the empty sample compartment.
-
Acquire the IR spectrum of the sample.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the intact molecule and its fragments, allowing for the determination of the molecular weight and insights into the molecule's structure.
Expected Mass Spectrometry Data
-
Molecular Ion (M⁺): For the free base (C₉H₉N₃O), the expected molecular weight is approximately 175.19 g/mol .[1][4] In positive ion mode, a peak at m/z 176 [M+H]⁺ would be expected.
-
Major Fragments: Fragmentation would likely occur at the amide bond and within the hydrazide moiety.
Caption: A simplified proposed fragmentation pathway for 1H-Indole-2-carbohydrazide in positive ion mass spectrometry.
Experimental Protocol: Mass Spectrometry (Electrospray Ionization - ESI)
Sample Preparation:
-
Prepare a dilute solution of 1H-Indole-2-carbohydrazide hydrochloride in a suitable solvent such as methanol or acetonitrile.
-
Infuse the solution directly into the mass spectrometer's ion source using a syringe pump.
Data Acquisition:
-
Operate the mass spectrometer in positive ion mode.
-
Optimize the ion source parameters (e.g., capillary voltage, cone voltage) to achieve a stable signal.
-
Acquire the mass spectrum over a suitable m/z range.
Conclusion: A Unified Spectroscopic Portrait
The collective interpretation of NMR, IR, and Mass Spectrometry data provides a robust and unambiguous structural confirmation of 1H-Indole-2-carbohydrazide hydrochloride. This guide serves as a foundational resource for researchers, enabling confident identification and utilization of this important synthetic intermediate in the pursuit of novel chemical entities with therapeutic potential.
References
- Royal Society of Chemistry. (n.d.). 1H NMR (400 MHz, DMSO-d6) δ 1.39.
- Al-Ostath, A., et al. (2023). A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities. MDPI.
- Fakhfakh, M. A., et al. (n.d.).
- Indian Chemical Society. (n.d.).
- Santa Cruz Biotechnology. (n.d.). 1H-Indole-2-carbohydrazide.
- RSC Publishing. (n.d.). Synthesis, in silico, in vitro evaluation of furanyl- and thiophenyl-3-phenyl-1H-indole-2-carbohydrazide derivatives as tubulin inhibitors and anticancer agents.
- ResearchGate. (2026, January 18).
- MilliporeSigma. (n.d.). 1H-Indole-2-carbohydrazide.
- PubChem. (n.d.). 1h-indole-2-carbohydrazide (C9H9N3O).
- BenchChem. (2024, December 6). 1H-indole-2-carbohydrazide: Significance and symbolism.
- BenchChem. (n.d.). Spectroscopic Profile of 1H-Indole-2-carbaldehyde: A Technical Guide.
- ChemScene. (n.d.). 1H-Indole-2-carbohydrazide.
- ResearchGate. (2025, October 15). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions.
- MDPI. (2021, August 31). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions.
- BenchChem. (2025, December).
- SpectraBase. (n.d.). INDOLE-2-CARBOXYLIC ACID, 2-//3-PYRIDYL/METHYL/HYDRAZIDE - Optional[FTIR] - Spectrum.
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An In-depth Technical Guide to the Physical Properties of 1H-Indole-2-carbohydrazide Hydrochloride
This guide provides a comprehensive analysis of the key physical properties of 1H-Indole-2-carbohydrazide hydrochloride, with a specific focus on its melting point and solubility. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with practical experimental methodologies to offer a thorough understanding of this compound's characteristics.
Introduction to 1H-Indole-2-carbohydrazide Hydrochloride
1H-Indole-2-carbohydrazide and its derivatives are significant scaffolds in medicinal chemistry, recognized for a wide range of biological activities. The hydrochloride salt form is of particular interest in pharmaceutical development, as it can modify the physicochemical properties of the parent molecule, such as solubility and stability, which in turn affects its bioavailability.[1][2] Understanding these properties is paramount for formulation design and predicting in-vivo behavior.[2][3]
Section 1: Melting Point Analysis
The melting point of a crystalline solid is a critical physical constant used for identification and purity assessment. For a pure compound, the melting point is a sharp, well-defined temperature range, typically narrow (0.5-2°C).[4] The presence of impurities generally leads to a depression and broadening of this range.[4][5]
Expected Melting Point Characteristics
While specific experimental data for 1H-Indole-2-carbohydrazide hydrochloride is not widely published, we can infer its properties based on the free base and related structures. The free base, 1H-Indole-2-carbohydrazide, is a solid at room temperature.[6] Various substituted indole-2-carbohydrazide derivatives exhibit high melting points, often exceeding 200°C. For instance, N-Benzyl-1H-indole-2-carbohydrazide has a melting point of 237°C, and the 3-chloro derivative melts at 230-232°C.[7]
Salt formation, particularly with a strong acid like hydrochloric acid, typically results in a higher melting point compared to the free base.[8] This is due to the formation of strong ionic interactions within the crystal lattice, which require more energy to overcome.[8] Therefore, it is anticipated that 1H-Indole-2-carbohydrazide hydrochloride would possess a high and sharp melting point, indicative of a stable crystalline structure.
Table 1: Melting Points of Related Indole-2-Carbohydrazide Derivatives
| Compound | Melting Point (°C) |
| 3-chloro-1H-indole-2-carbohydrazide | 230 - 232 |
| N-Benzyl-1H-indole-2-carbohydrazide | 237 |
| N-(4-Chlorobenzyl)-1H-indole-2-carbohydrazide | 233 |
| N-(4-Bromobenzyl)-1H-indole-2-carbohydrazide | 238 |
| 3-Phenyl-1H-indole-2-carbohydrazide | 238 - 240[9] |
| 1H-Indole-3-carboxylic acid hydrazide | 224 - 226[10] |
Data sourced from various chemical suppliers and publications.[7]
Experimental Protocol: Capillary Melting Point Determination
The determination of a melting point is a fundamental technique for characterizing a solid organic compound. The capillary method using a melting point apparatus is a standard and reliable approach.[5][11]
Methodology Rationale: This protocol is designed to ensure a slow, uniform heating rate near the melting point, which is crucial for obtaining an accurate melting range.[11] A rapid heating rate can lead to an erroneously broad range and a higher final melting temperature.
Step-by-Step Protocol:
-
Sample Preparation:
-
Ensure the 1H-Indole-2-carbohydrazide hydrochloride sample is completely dry and finely powdered. This can be achieved by grinding a small amount in a mortar and pestle.
-
Take a capillary tube (sealed at one end) and press the open end into the powdered sample.[12]
-
-
Packing the Sample:
-
Apparatus Setup:
-
Melting Point Determination:
-
If the approximate melting point is unknown, perform a rapid preliminary run by heating at a rate of 10-20°C per minute to get a rough estimate.[5]
-
For an accurate measurement, start with a fresh sample and heat rapidly to about 20°C below the estimated melting point.
-
Decrease the heating rate to 1-2°C per minute.[11]
-
Record the temperature (T1) at which the first droplet of liquid appears.
-
Continue heating slowly and record the temperature (T2) at which the entire sample has completely melted into a clear liquid.[12]
-
The melting range is reported as T1 - T2.
-
Self-Validation: A pure compound will exhibit a narrow melting range (≤ 2°C).[4] If the observed range is broad, it suggests the presence of impurities. The experiment should be repeated with a fresh sample to ensure reproducibility.
Workflow for Melting Point Determination
Caption: Workflow for determining the melting point of a solid organic compound.
Section 2: Solubility Profile
Solubility is a critical physicochemical parameter in drug development, influencing a compound's absorption, distribution, and overall bioavailability.[14] For ionizable compounds like 1H-Indole-2-carbohydrazide hydrochloride, solubility is highly dependent on the pH of the medium.
Theoretical Solubility and the Impact of Hydrochloride Salt Formation
1H-Indole-2-carbohydrazide contains basic nitrogen atoms (in the hydrazide group), which can be protonated. By forming a hydrochloride salt, the compound's polarity is significantly increased. This generally leads to a substantial increase in aqueous solubility compared to the neutral free base, especially in neutral or acidic media.[1] However, in basic solutions, the salt may convert back to the less soluble free base.
The solubility of hydrochloride salts can be affected by the "common ion effect."[15][16] In solutions containing a high concentration of chloride ions (such as in the stomach), the solubility of a slightly soluble hydrochloride salt may be suppressed.[1][16]
Expected Solubility:
-
Aqueous Media (e.g., water, buffers): Expected to be significantly more soluble than the free base due to its ionic nature.
-
Polar Protic Solvents (e.g., ethanol, methanol): Likely to show good solubility.
-
Polar Aprotic Solvents (e.g., DMSO, DMF): Good solubility is expected.
-
Non-polar Solvents (e.g., hexane, toluene): Expected to have very low solubility.
While specific quantitative data for 1H-Indole-2-carbohydrazide hydrochloride is limited, some studies on related indole carboxamides have reported kinetic solubility in phosphate-buffered saline (PBS) at pH 7.4.[17]
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
The shake-flask method is considered the gold standard for determining thermodynamic (equilibrium) solubility.[18] It measures the maximum concentration of a compound that can dissolve in a solvent under equilibrium conditions.[3]
Methodology Rationale: This protocol ensures that the solution reaches equilibrium with the excess solid, providing a true measure of thermodynamic solubility. The agitation period and subsequent separation of the solid are critical steps to avoid measuring a supersaturated or colloidal solution.
Step-by-Step Protocol:
-
Preparation:
-
Prepare a series of vials with the desired solvents (e.g., purified water, pH 7.4 phosphate buffer, 0.1 N HCl).
-
Add an excess amount of 1H-Indole-2-carbohydrazide hydrochloride to each vial. The excess solid is crucial to ensure saturation.
-
-
Equilibration:
-
Seal the vials and place them in a shaker or agitator at a constant, controlled temperature (e.g., 25°C or 37°C).
-
Agitate the samples for a sufficient period to reach equilibrium (typically 24-72 hours).[18]
-
-
Sample Separation:
-
After equilibration, allow the vials to stand to let the excess solid settle.
-
Carefully withdraw a sample from the supernatant.
-
Separate the dissolved compound from any remaining solid particles. This is typically done by centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).[18]
-
-
Analysis:
-
Quantify the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or LC-MS/MS.[18]
-
Prepare a calibration curve with known concentrations of the compound to ensure accurate quantification.
-
-
Solid-State Verification:
-
It is good practice to analyze the remaining solid after the experiment (e.g., using XRPD or DSC) to confirm that the solid form has not changed (e.g., disproportionation of the salt to the free base).[18]
-
Workflow for Shake-Flask Solubility Determination
Caption: Workflow for determining equilibrium solubility via the shake-flask method.
References
-
Vedantu. Melting Point Determination of Organic Compounds: Chemistry Guide. [Link]
-
Raytor. Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Published January 22, 2026. [Link]
-
BYJU'S. Determination Of Melting Point Of An Organic Compound. Published November 13, 2019. [Link]
-
American Pharmaceutical Review. Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. Published April 2, 2013. [Link]
-
ResearchGate. A review of methods for solubility determination in biopharmaceutical drug characterisation. [Link]
-
Rheolution. Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Published March 18, 2023. [Link]
-
SSERC. Melting point determination. [Link]
-
Exp 1 - Melting Points. [Link]
-
PennWest University. Determination of Melting Point. [Link]
-
Research Journal of Pharmaceutical Dosage Forms and Technology. Drug Dissolution Enhancement by Salt Formation. [Link]
-
MDPI. A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities. Published April 26, 2023. [Link]
-
Ovid. Salt formation to improve drug solubility. [Link]
-
Royal Society of Chemistry. Salt formation of cabozantinib with hydrochloric and hydrobromic acids – influence on the in vitro dissolution behavior and food effect. Published January 14, 2025. [Link]
-
ACS Publications. Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Published April 10, 2025. [Link]
-
The British Journal of Cardiology. Pharmaceutical salts: a formulation trick or a clinical conundrum?. Published November 15, 2009. [Link]
-
PubMed. Precaution on use of hydrochloride salts in pharmaceutical formulation. [Link]
-
Wikipedia. Carbohydrazide. [Link]
-
Cheméo. Chemical Properties of 1H-Indole, 2,3-dihydro- (CAS 496-15-1). [Link]
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1H-Indole-2-carbohydrazide Hydrochloride: A Strategic Intermediate in Heterocyclic Drug Discovery
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Application Guide
Executive Summary
In the landscape of medicinal chemistry, the indole scaffold is a privileged pharmacophore, deeply embedded in numerous FDA-approved therapeutics. However, the true synthetic versatility of this nucleus is unlocked through functionalization at the C2 position. 1H-Indole-2-carbohydrazide hydrochloride serves as a critical, highly reactive chemical intermediate that bridges simple indole cores with complex, biologically active heterocycles such as pyrazoles, 1,2,4-triazoles, and 1,3,4-oxadiazoles.
As a Senior Application Scientist, I have observed that the choice of the hydrochloride salt over the free base is not merely a matter of convenience; it is a strategic decision rooted in chemical stability and controlled reactivity. This whitepaper dissects the mechanistic utility of 1H-indole-2-carbohydrazide hydrochloride, outlines field-proven, self-validating synthetic protocols, and maps its downstream applications in modern oncology and metabolic drug development.
Chemical Profile & Mechanistic Reactivity
The Case for the Hydrochloride Salt
The free base, 1H-indole-2-carbohydrazide, possesses a highly nucleophilic terminal amine on the hydrazide moiety. While this is desirable for condensation reactions, it renders the compound susceptible to atmospheric oxidation and premature self-condensation during storage.
By converting the intermediate into its hydrochloride salt, the terminal amine is protonated ( −NH3+Cl− ). This protonation drastically lowers the HOMO (Highest Occupied Molecular Orbital) energy of the nitrogen, temporarily neutralizing its nucleophilicity. This ensures long-term shelf stability. During synthetic workflows, the nucleophile is regenerated in situ using a mild base (e.g., sodium acetate), allowing for precise, on-demand reactivity without the background noise of degradation products.
Synthetic Utility: Pathway to Diverse Heterocycles
The primary utility of 1H-indole-2-carbohydrazide lies in its ability to undergo facile condensation with aldehydes and ketones to form Schiff bases (hydrazones). These hydrazones are not just end-products; they are transient intermediates that can be cyclized into a myriad of pharmacologically active rings [1].
Fig 1. Synthetic pathways of 1H-indole-2-carbohydrazide into diverse heterocycles.
Biological Applications in Drug Discovery
The derivatives synthesized from 1H-indole-2-carbohydrazide have demonstrated profound efficacy in two primary therapeutic areas: oncology and metabolic disorders.
Oncology: Tubulin Inhibition and Methuosis
A significant breakthrough in anticancer drug design involves using 3-phenyl-1H-indole-2-carbohydrazide derivatives to target the colchicine binding site of tubulin [2]. By preventing microtubule polymerization, these compounds induce G2/M phase cell cycle arrest, ultimately triggering apoptosis via the upregulation of pro-apoptotic Bax and the downregulation of anti-apoptotic Bcl-2[1].
Furthermore, novel pyrimidine-amino derivatives (e.g., Compound 12A) have been identified as potent methuosis inducers. Methuosis is a non-apoptotic cell death pathway characterized by the massive accumulation of fluid-filled vacuoles (macropinosomes), offering a novel mechanism to eradicate apoptosis-resistant cancer cells like MDA-MB-231 [3].
Fig 2. Mechanism of tubulin inhibition and apoptosis by indole-2-carbohydrazide derivatives.
Metabolic Disorders: α -Glucosidase Inhibition
Beyond oncology, linking the indole-carbohydrazide core with 1,2,3-triazole rings has yielded potent α -glucosidase inhibitors. These hybrids are critical for managing postprandial hyperglycemia in Type 2 Diabetes, with some derivatives exhibiting inhibitory activity hundreds of times more potent than the standard drug acarbose [5].
Quantitative Biological Activity
Table 1: Efficacy of Key 1H-Indole-2-carbohydrazide Derivatives
| Compound Class / Specific Derivative | Target Cell Line / Enzyme | IC50 / GI50 Value | Mechanism of Action | Reference |
| Compound 24f (Indole-2-carbohydrazide) | HCT116 (Colon Cancer) | GI50 = 8.1 µM | Cytotoxic / Anti-proliferative | 1 |
| Compound 27b (5-methoxy furan derivative) | HepG2 (Liver Cancer) | IC50 = 0.34 µM | Tubulin Inhibition (G2/M Arrest) | 2 |
| Compound 27d (Bromine substituted) | A549 (Lung Cancer) | IC50 = 0.43 µM | Tubulin Inhibition (G2/M Arrest) | 2 |
| Compound 12 (Indole hydrazide) | MCF-7 (Breast Cancer) | IC50 = 3.01 µM | Apoptosis (Bax ↑, Bcl-2 ↓) | 1 |
| Compound 12A (Pyrimidine-amino) | MDA-MB-231 (Breast Cancer) | Highly Potent | Methuosis Inducer (MAPK/JNK) | 3 |
| Compound 4e (N-Benzyl derivative) | MCF-7, A549, HCT | Avg IC50 = 2.0 µM | Apoptosis (Annexin-V positive) | 4 |
Experimental Workflows: Self-Validating Protocols
To ensure scientific integrity, a protocol must be self-validating—meaning it incorporates intrinsic analytical checkpoints to confirm success before proceeding to the next step. Below are the optimized methodologies for generating and utilizing the intermediate.
Protocol 1: Synthesis of 1H-Indole-2-carbohydrazide Hydrochloride
Causality & Logic: Hydrazinolysis of an ester requires a strong nucleophile. Hydrazine hydrate is used in excess to drive the equilibrium forward. The subsequent addition of HCl gas ensures the isolation of the stable salt.
-
Esterification: Dissolve 1H-indole-2-carboxylic acid (1.0 eq) in absolute ethanol. Add a catalytic amount of concentrated H2SO4 and reflux for 8 hours to yield ethyl 1H-indole-2-carboxylate [6].
-
Hydrazinolysis: Dissolve the ester in ethanol. Add hydrazine monohydrate (3.0 eq). Reflux the mixture for 6-8 hours.
-
Validation Checkpoint 1 (FTIR): Monitor the reaction via FTIR. The disappearance of the ester carbonyl stretch (~1720 cm⁻¹) and the emergence of the amide/hydrazide carbonyl stretch (~1670 cm⁻¹) confirms complete conversion.
-
Salt Formation: Cool the reaction mixture to 0°C. Bubble dry HCl gas (or add ethereal HCl) until the pH reaches ~2. The white precipitate of 1H-indole-2-carbohydrazide hydrochloride will form.
-
Purification: Filter the precipitate, wash with cold diethyl ether, and dry under a vacuum.
Protocol 2: Condensation to Form Schiff Bases (Hydrazones)
Causality & Logic: To utilize the hydrochloride salt, the free amine must be liberated in situ. Sodium acetate ( NaOAc ) acts as a mild base to neutralize the HCl without deprotonating the indole nitrogen. Glacial acetic acid is added to protonate the target aldehyde, lowering its LUMO and accelerating nucleophilic attack.
-
Neutralization: Suspend 1H-indole-2-carbohydrazide hydrochloride (1.0 eq) in absolute ethanol. Add anhydrous sodium acetate (1.1 eq) and stir for 15 minutes at room temperature.
-
Electrophile Activation: Add the target aromatic aldehyde (1.0 eq) followed by 2-3 drops of glacial acetic acid.
-
Condensation: Reflux the mixture for 4-6 hours. The reaction progress should be monitored by TLC (Hexane:Ethyl Acetate, 7:3).
-
Validation Checkpoint 2 (1H-NMR): Upon isolation, confirm the structure via 1H-NMR. The appearance of a sharp singlet at ~8.0-8.5 ppm (azomethine proton, -N=CH-) and a downfield singlet at ~11.5 ppm (indole -NH) validates the formation of the Schiff base[4].
Fig 3. Self-validating experimental workflow for synthesizing indole-2-carbohydrazide.
Conclusion
1H-Indole-2-carbohydrazide hydrochloride is far more than a simple building block; it is a highly tunable, stable intermediate that dictates the trajectory of heterocyclic drug discovery. By understanding the causality behind its salt formation and the orbital mechanics of its condensation reactions, medicinal chemists can reliably synthesize libraries of oxadiazoles, triazoles, and Schiff bases. As evidenced by recent advancements in tubulin inhibition and methuosis induction, the derivatives born from this intermediate hold immense promise for the next generation of targeted therapeutics.
References
- Synthesis and Biological Evaluation of Indole-2-carbohydrazide Derivatives as Anticancer Agents with Anti-angiogenic and Antiproliferative Activities ResearchG
- Identification of new 3-phenyl-1H-indole-2-carbohydrazide derivatives and their structure-activity relationships as potent tubulin inhibitors and anticancer agents PubMed / NIH
- Design, synthesis, and biological evaluation of 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-Indole-2-Carbohydrazide derivatives: the methuosis inducer 12A as a Novel and selective anticancer agent Taylor & Francis
- A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities MDPI
- Indole-carbohydrazide linked phenoxy-1,2,3-triazole-N-phenylacetamide derivatives as potent α-glucosidase inhibitors Springer / d-nb.info
- Synthesis and biological activity of functionalized indole-2-carboxylates, triazino-and pyridazino-indoles PubMed / NIH
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A Technical Guide to the Theoretical and Experimental Characterization of 1H-Indole-2-carbohydrazide Hydrochloride
Abstract: The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals. 1H-Indole-2-carbohydrazide, as a derivative, serves as a critical intermediate and a pharmacologically significant molecule in its own right. This technical guide provides a comprehensive overview of the theoretical and experimental methodologies used to characterize 1H-Indole-2-carbohydrazide hydrochloride. We delve into the synthesis, spectroscopic analysis, and advanced computational studies, including Density Functional Theory (DFT), to elucidate its structural, electronic, and reactive properties. Furthermore, this guide explores the application of these theoretical insights in predicting biological interactions through molecular docking simulations. This document is intended for researchers and scientists in drug discovery and computational chemistry, offering a self-validating framework where theoretical calculations are consistently cross-referenced with experimental data.
Introduction
Indole and its derivatives are of paramount interest in pharmacology due to their wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The versatility of the indole nucleus, an aromatic heterocyclic compound, allows for extensive chemical modification to modulate its therapeutic effects. 1H-Indole-2-carbohydrazide hydrochloride emerges as a key building block for synthesizing more complex heterocyclic systems like pyrazoles and triazoles, and its derivatives have shown promise as potent biological agents.
A thorough understanding of a molecule's physicochemical properties is fundamental to rational drug design. Theoretical studies, particularly those employing quantum chemical calculations, provide profound insights into molecular geometry, electronic structure, and reactivity that are often difficult to obtain through experimental means alone. This guide bridges the experimental and theoretical realms, presenting a cohesive workflow for the comprehensive analysis of 1H-Indole-2-carbohydrazide hydrochloride, from its synthesis to its potential interactions with biological targets.
Synthesis and Spectroscopic Elucidation
The foundation of any theoretical study is the accurate synthesis and structural confirmation of the target molecule. The hydrochloride salt enhances the compound's stability and solubility for potential pharmaceutical applications.
Experimental Protocol: Synthesis of 1H-Indole-2-carbohydrazide
The synthesis is typically achieved through a two-step process starting from 1H-indole-2-carboxylic acid.
-
Esterification: 1H-indole-2-carboxylic acid is first converted to its ethyl ester. This is commonly achieved by refluxing the carboxylic acid in absolute ethanol with a catalytic amount of concentrated sulfuric acid. The esterification step is crucial as it activates the carboxyl group for the subsequent reaction.
-
Hydrazinolysis: The resulting ethyl 1H-indole-2-carboxylate is then reacted with hydrazine hydrate. The reaction mixture is typically heated, allowing the highly nucleophilic hydrazine to displace the ethoxy group, forming the stable carbohydrazide. The product precipitates upon cooling and can be purified by recrystallization from ethanol.
-
Salt Formation: To obtain the hydrochloride salt, the purified 1H-Indole-2-carbohydrazide is dissolved in a suitable solvent and treated with hydrochloric acid.
Spectroscopic Characterization
Spectroscopic analysis provides the experimental benchmark against which theoretical calculations are validated.
-
FT-IR Spectroscopy: Fourier-transform infrared (FT-IR) spectroscopy is used to identify the functional groups present in the molecule. Key vibrational frequencies for indole carbohydrazide derivatives include N-H stretching from the indole ring and hydrazide moiety, C=O stretching of the amide group, and C-H stretching from the aromatic ring.
-
NMR Spectroscopy: ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable for confirming the molecular structure. ¹H NMR provides information on the chemical environment of protons, while ¹³C NMR elucidates the carbon skeleton. Chemical shifts are highly sensitive to the electronic environment, making them excellent parameters for comparison with theoretical predictions.
Quantum Chemical Computational Analysis
Density Functional Theory (DFT) is a powerful computational method that offers an optimal balance between accuracy and computational expense for studying organic molecules like indole derivatives.
Caption: Workflow for DFT-based molecular analysis.
Methodology: DFT Calculations
A typical and robust computational protocol involves using the Gaussian suite of programs. The B3LYP (Becke, three-parameter, Lee–Yang–Parr) functional combined with the 6-311++G(d,p) basis set is widely employed for such systems, providing reliable results for both geometry and electronic properties. Geometry optimization is performed to find the most stable conformation of the molecule, which is confirmed by ensuring no imaginary frequencies are present in the subsequent vibrational frequency calculation.
Molecular Geometry
The first output of a successful DFT optimization is the molecule's equilibrium geometry. The calculated bond lengths, bond angles, and dihedral angles provide a detailed 3D picture of the molecule. These theoretical parameters are often in excellent agreement with experimental data from X-ray crystallography, where available, validating the chosen level of theory.
Table 1: Selected Optimized Geometric Parameters (B3LYP/6-311++G(d,p))
| Parameter | Atoms Involved | Calculated Value |
|---|---|---|
| Bond Length (Å) | C=O (Carbonyl) | 1.21 - 1.23 |
| Bond Length (Å) | N-N (Hydrazide) | 1.36 - 1.38 |
| Bond Length (Å) | C-N (Indole Ring) | 1.37 - 1.40 |
| Bond Angle (°) | N-C=O | 120 - 124 |
| Bond Angle (°) | C-N-N | 118 - 122 |
Note: Values are representative and based on typical calculations for indole carbohydrazide derivatives.
Vibrational and Spectroscopic Analysis
DFT frequency calculations allow for the theoretical prediction of the FT-IR and Raman spectra. The calculated vibrational modes can be assigned to specific bond stretches, bends, and torsions. A comparison with the experimental spectrum serves as a powerful validation of the computed structure. Similarly, NMR chemical shifts can be calculated using methods like GIAO (Gauge-Independent Atomic Orbital) and compared directly with experimental data.
Table 2: Comparison of Key Experimental and Theoretical Vibrational Frequencies (cm⁻¹)
| Vibrational Mode | Experimental Range | Theoretical (Scaled) |
|---|---|---|
| N-H Stretch (Indole) | 3300 - 3400 | 3350 - 3450 |
| N-H Stretch (Hydrazide) | 3200 - 3350 | 3250 - 3400 |
| C=O Stretch (Amide I) | 1640 - 1680 | 1650 - 1690 |
| N-H Bend (Amide II) | 1520 - 1560 | 1530 - 1570 |
Note: Theoretical frequencies are often scaled to correct for anharmonicity and basis set limitations.
Frontier Molecular Orbital (FMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular reactivity, chemical stability, and kinetic stability. A small energy gap implies high chemical reactivity and low kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO.
Caption: HOMO and LUMO energy level diagram.
Table 3: Calculated Quantum Chemical Parameters
| Parameter | Formula | Significance |
|---|---|---|
| HOMO Energy (E_HOMO) | - | Electron-donating ability |
| LUMO Energy (E_LUMO) | - | Electron-accepting ability |
| Energy Gap (ΔE) | E_LUMO - E_HOMO | Reactivity, Stability |
| Ionization Potential (I) | -E_HOMO | Energy to remove an electron |
| Electron Affinity (A) | -E_LUMO | Energy released when gaining an electron |
| Chemical Hardness (η) | (I - A) / 2 | Resistance to change in electron configuration |
| Electronegativity (χ) | (I + A) / 2 | Power to attract electrons |
These parameters are invaluable for predicting how the molecule will behave in a chemical reaction.
Molecular Electrostatic Potential (MEP) Analysis
The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the molecule's surface. It is used to predict sites for electrophilic and nucleophilic attack.
-
Red/Yellow Regions: Indicate electron-rich areas (negative potential), which are susceptible to electrophilic attack. In 1H-Indole-2-carbohydrazide, these are typically located around the carbonyl oxygen and the nitrogen atoms.
-
Blue Regions: Indicate electron-deficient areas (positive potential), which are susceptible to nucleophilic attack. These are often found around the hydrogen atoms, particularly the acidic N-H protons.
Molecular Docking and Receptor Interaction Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is instrumental in drug discovery for predicting binding affinity and understanding the interaction mechanism at a molecular level.
Caption: General workflow for molecular docking.
Methodology: Molecular Docking
-
Target Selection: A biologically relevant protein target is chosen. For indole derivatives, targets could include enzymes like cyclooxygenase (COX) or protein kinases, or receptors involved in cancer pathways like tubulin.
-
Structure Preparation: The 3D crystal structure of the protein is obtained from the Protein Data Bank (PDB). Water molecules and co-ligands are typically removed. The ligand structure used is the optimized geometry from the DFT calculations.
-
Docking Simulation: Using software like AutoDock, a grid box is defined around the active site of the protein. The software then explores various conformations and orientations of the ligand within this site, scoring them based on a force field.
Analysis of Docking Results
The output of a docking simulation is a set of binding poses ranked by their predicted binding affinity (or docking score), usually in kcal/mol. A lower binding energy indicates a more stable and favorable interaction. Analysis focuses on identifying key intermolecular interactions, such as:
-
Hydrogen Bonds: Crucial for specificity and affinity.
-
Hydrophobic Interactions: Important for stabilizing the ligand in the binding pocket.
-
Van der Waals Forces: Contribute to the overall binding energy.
Table 4: Example Molecular Docking Results with a Hypothetical Protein Target
| Ligand | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type(s) |
|---|---|---|---|
| 1H-Indole-2-carbohydrazide | -7.5 | TYR 123, SER 245 | H-Bond |
| LEU 89, VAL 110 | Hydrophobic |
Note: These results are illustrative. Actual interactions depend on the specific protein target.
Conclusion
The comprehensive analysis of 1H-Indole-2-carbohydrazide hydrochloride through a synergistic combination of experimental synthesis, spectroscopy, and theoretical calculations provides a deep and validated understanding of its molecular properties. DFT calculations reliably predict the molecule's geometry and electronic characteristics, which are corroborated by FT-IR and NMR data. The insights gained from FMO and MEP analyses illuminate the molecule's reactivity and potential interaction sites. When applied to molecular docking studies, these theoretical models serve as a powerful predictive tool in the early stages of drug discovery, enabling the rational design of new derivatives with enhanced biological activity. This integrated approach exemplifies a modern, efficient workflow for advancing promising chemical entities from concept to potential therapeutic application.
References
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The Journal of Physical Chemistry A. (2001). Isomerization of Indole. Quantum Chemical Calculations and Kinetic Modeling. ACS Publications.
MDPI. (2025). Vibrational Spectroscopic and Quantum-Chemical Study of Indole–Ketone Hydrogen-Bonded Complexes. Retrieved from mdpi.com.
IJRAR.org. (2019). QUANTUM CHEMICAL CALCULATIONS, SPECTROSCOPIC INVESTIGATION, NBO ANALYSIS AND DOCKING STUDY OF ETHYL INDOLE 2 CARBOXYLATE. Retrieved from IJRAR.org.
MDPI. (2023). A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities. Retrieved from mdpi.com.
ResearchGate. (n.d.). On the Synthesis and Reactions of Indole-2-carboxylic Acid Hydrazide. Retrieved from ResearchGate.
PMC. (2025). Design and Evaluation of Indole-Based Schiff Bases as α-Glucosidase Inhibitors: CNN-Enhanced Docking, MD Simulations, ADMET Profiling, and SAR Analysis. Retrieved from PMC.
Lupine Publishers. (2020). Virtual Screening Of N'-Methylene-1H-Indole-2-Carbohydrazide Schiff 's Base Derivatives as Cyclooxygenase Inhibitors. Retrieved from Lupine Publishers.
ResearchGate. (2026). (PDF) UV-Visible Spectra, HOMO-LUMO Studies on Indole Derivative CBTC Using Gaussian Software. Retrieved from ResearchGate.
ResearchGate. (n.d.). HOMO-LUMO Energies and Chemical Hardness. Retrieved from ResearchGate.
PubMed. (2021). *Identification of new 3-phenyl-1H-indole-2-carbohydrazide
A Comprehensive Technical Guide to the Safe Handling of 1H-Indole-2-carbohydrazide Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of the safety and handling protocols for 1H-Indole-2-carbohydrazide hydrochloride, a heterocyclic compound with applications in pharmaceutical research and development. As a Senior Application Scientist, the following information is synthesized from available safety data for the parent compound and related chemical structures, combined with established best practices for handling hydrazide-containing molecules. This document is intended to empower researchers with the knowledge to work with this compound safely and effectively.
Compound Identification and Physicochemical Properties
While specific data for the hydrochloride salt is limited, the properties of the parent compound, 1H-Indole-2-carbohydrazide, provide a strong foundation for understanding its behavior. The hydrochloride salt is expected to exhibit increased water solubility and potentially greater stability compared to the free base.
Table 1: Physicochemical Properties of 1H-Indole-2-carbohydrazide
| Property | Value | Source |
| CAS Number | 5055-39-0 | [1][2] |
| Molecular Formula | C₉H₉N₃O | [1][2] |
| Molecular Weight | 175.19 g/mol | [1][2] |
| Appearance | Solid | [3] |
| Storage Temperature | 2-8°C, sealed in a dry environment | [1][3] |
| Purity | Typically ≥95% | [3] |
Hazard Identification and Toxicological Profile
The primary hazards associated with 1H-Indole-2-carbohydrazide, and by extension its hydrochloride salt, are related to its potential toxicity upon ingestion, skin contact, or inhalation.[3] The GHS classification for the parent compound indicates it is a warning-level hazard.[3]
GHS Hazard Statements: [3]
-
H302: Harmful if swallowed.
-
H312: Harmful in contact with skin.
-
H332: Harmful if inhaled.
The toxicological properties of many indole and hydrazide derivatives have not been fully investigated.[4] Hydrazine and its derivatives are known to be toxic and may cause severe skin burns, eye damage, and respiratory irritation.[5] Some hydrazine compounds are also suspected carcinogens.[5] Therefore, a cautious approach is warranted.
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, beginning with robust engineering controls and supplemented by appropriate PPE, is essential for minimizing exposure.
Engineering Controls
All work with 1H-Indole-2-carbohydrazide hydrochloride should be conducted in a certified chemical fume hood to prevent the inhalation of dust or aerosols.[6] The fume hood should have adequate airflow and be regularly tested. An eyewash station and safety shower must be readily accessible in the immediate work area.[7]
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound:
-
Eye and Face Protection: Chemical safety goggles with side shields are the minimum requirement.[4] A face shield should be worn in conjunction with goggles when there is a risk of splashing.[6]
-
Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, are required.[4][6] Gloves should be inspected before each use and disposed of properly after handling the compound.
-
Skin and Body Protection: A lab coat, long pants, and closed-toe shoes are essential to prevent skin contact.[7]
-
Respiratory Protection: For situations where engineering controls may not be sufficient to prevent inhalation, a NIOSH-approved respirator may be necessary.[6]
Safe Handling and Storage Protocols
Adherence to strict handling and storage procedures is critical for maintaining a safe laboratory environment.
Handling
-
Avoid all personal contact with the compound, including inhalation of dust.[4]
-
Weigh and handle the solid material in a chemical fume hood.
-
Use appropriate tools to avoid generating dust.
-
Wash hands thoroughly after handling, even if gloves were worn.[8]
-
Do not eat, drink, or smoke in the laboratory.[9]
Storage
-
Store 1H-Indole-2-carbohydrazide hydrochloride in a tightly sealed, properly labeled container.[1][7]
-
Keep the container in a cool, dry, and well-ventilated area, away from direct sunlight and heat.[1][3] The recommended storage temperature is 2-8°C.[1][3]
-
Store away from incompatible materials, particularly strong oxidizing agents.[4]
Emergency Procedures
Immediate and appropriate action is crucial in the event of an emergency.
First-Aid Measures
-
If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Call a poison control center or doctor immediately for treatment advice.[9]
-
If on Skin: Immediately flush the skin with plenty of soap and water.[4] Remove contaminated clothing. If skin irritation occurs, seek medical attention.[9]
-
If Inhaled: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[4][9]
-
If in Eyes: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[4] Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical attention.[9]
Accidental Release Measures
-
Evacuate the area and ensure adequate ventilation.[9]
-
Wear appropriate PPE, including respiratory protection if necessary.
-
For small spills, gently sweep the solid material into a designated hazardous waste container, avoiding dust generation.[5]
-
Wipe the spill area with a suitable solvent (e.g., isopropanol, ethanol) and a disposable cloth. Place the cloth in a sealed bag for hazardous waste disposal.[5]
-
For large spills, contact your institution's environmental health and safety department immediately.
Waste Disposal
All waste containing 1H-Indole-2-carbohydrazide hydrochloride must be treated as hazardous waste.
-
Collect all solid waste and contaminated materials in a sealed, labeled hazardous waste container.[5]
-
Aqueous waste containing hydrazine compounds may be neutralized by slow addition of a weak oxidizing agent like sodium hypochlorite (<5%) or calcium hypochlorite (<5%) in a dilute solution.[6][10] This should only be performed by trained personnel in a controlled environment.
-
Dispose of all waste in accordance with local, state, and federal regulations through a certified hazardous waste management company.[5][10] Do not dispose of this chemical down the drain or in regular trash.[5]
Workflow and Pathway Visualization
The following diagrams illustrate the recommended workflow for the safe handling of 1H-Indole-2-carbohydrazide hydrochloride and the logical relationship of safety protocols.
Caption: A workflow for the safe handling of 1H-Indole-2-carbohydrazide hydrochloride.
Caption: Logical relationship between hazards and control measures.
Conclusion
While 1H-Indole-2-carbohydrazide hydrochloride is a valuable tool in drug discovery and development, its potential hazards necessitate a rigorous and informed approach to safety. By understanding the available data, implementing robust engineering controls, consistently using appropriate personal protective equipment, and adhering to established safe handling and disposal protocols, researchers can mitigate the risks associated with this compound. The causality behind these experimental choices is to create multiple barriers of protection to minimize any potential for exposure and ensure a safe laboratory environment. This self-validating system of overlapping safety measures is the cornerstone of responsible chemical research.
References
- MilliporeSigma. (n.d.). 1H-Indole-2-carbohydrazide | 5055-39-0.
- Fisher Scientific. (n.d.). Safety Data Sheet - 1H-Indole-7-carbohydrazide.
- ChemScene. (n.d.). 5055-39-0 | 1H-Indole-2-carbohydrazide.
- Benchchem. (n.d.). Safeguarding Your Research: A Comprehensive Guide to Handling Hydrazine Hydrate.
- Benchchem. (n.d.). Essential Guide to the Proper Disposal of Hydrazine, 1,2-dibenzoyl-1-benzyl-.
- Fisher Scientific. (2010, October 25). Safety Data Sheet - Carbohydrazide.
- Alchem.Pharmtech. (n.d.). CAS 5055-39-0 | 1H-INDOLE-2-CARBOHYDRAZIDE.
- National Center for Biotechnology Information. (1997). Toxicological Profile for Hydrazines.
- The Brückner Research Group. (n.d.). CB-LSOP-Hydrazines.docx. Retrieved from The Brückner Research Group website.
- Arkema. (2012, January 3). Material Safety Data Sheet - HYDRAZINE HYDRATE 55%.
- PubChem. (n.d.). 5-fluoro-1H-indole-2-carbohydrazide.
- TCI Chemicals. (2025, April 30). Safety Data Sheet - Carbohydrazide.
- Santa Cruz Biotechnology. (n.d.). 1H-Indole-2-carbohydrazide | CAS 5055-39-0.
- Defense Technical Information Center. (n.d.). Safety and Handling of Hydrazine.
- MDPI. (2023, April 26). A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities.
- AK Scientific, Inc. (n.d.). Safety Data Sheet - Carbohydrazide.
- National Center for Biotechnology Information. (2023, April 23). Hydrazine Toxicology - StatPearls.
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- INCHEM. (1991). Hydrazine (HSG 56, 1991).
- Royal Society of Chemistry. (n.d.). Synthesis, in silico, in vitro evaluation of furanyl- and thiophenyl-3-phenyl-1H-indole-2-carbohydrazide derivatives as tubulin inhibitors and anticancer agents.
- PubMed. (2021, May 15). Identification of new 3-phenyl-1H-indole-2-carbohydrazide derivatives and their structure-activity relationships as potent tubulin inhibitors and anticancer agents: A combined in silico, in vitro and synthetic study.
- ResearchGate. (2025, August 6). Identification of new 3-phenyl-1H-indole-2-carbohydrazide derivatives and their structure-activity relationships as potent tubulin inhibitors and anticancer agents: A combined in silico, in vitro and synthetic study.
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Introduction: The Pivotal Role of 1H-Indole-2-carbohydrazide Hydrochloride in Synthetic Chemistry
An In-depth Technical Guide to the Stability and Storage of 1H-Indole-2-carbohydrazide Hydrochloride
1H-Indole-2-carbohydrazide hydrochloride stands as a critical molecular scaffold and intermediate in the landscape of medicinal chemistry and drug development. As a derivative of indole, a privileged structure in numerous biologically active compounds, this carbohydrazide variant serves as a versatile building block. Its primary utility lies in the synthesis of a diverse array of heterocyclic systems, most notably pyrazole derivatives, which are explored for their potential as anti-proliferative, anti-cancer, and anti-platelet agents[1][2][3]. The integrity of this starting material is paramount; its degradation can compromise the yield, purity, and biological activity of the final synthesized compounds. This guide provides a comprehensive technical overview of the factors governing the stability of 1H-Indole-2-carbohydrazide hydrochloride and delineates field-proven protocols for its optimal storage and handling, ensuring its viability for research and development applications.
Section 1: Core Chemical Characteristics and Stability Profile
To understand the stability of 1H-Indole-2-carbohydrazide hydrochloride (C₉H₉N₃O · HCl), we must first examine its structure. The molecule incorporates three key features: an indole ring system, a carbohydrazide functional group (-CONHNH₂), and a hydrochloride salt. Each of these components contributes to the compound's overall reactivity and susceptibility to degradation.
-
Indole Ring: This aromatic heterocyclic system is generally stable but can be susceptible to oxidation, particularly at the 3-position, under harsh conditions.
-
Carbohydrazide Group: This is the most reactive and vulnerable part of the molecule. The hydrazine moiety (-NHNH₂) is a strong reducing agent and is highly susceptible to oxidation. The amide linkage can undergo hydrolysis under strong acidic or basic conditions.
-
Hydrochloride Salt: The formation of a hydrochloride salt significantly enhances the compound's stability compared to its free base form. It improves crystallinity, reduces susceptibility to air oxidation, and increases solubility in polar solvents.
The primary degradation pathways are therefore driven by the reactivity of the carbohydrazide group. These pathways include oxidation, hydrolysis, and thermal decomposition. Exposure to incompatible materials can catalyze these degradation processes.
Potential Degradation Pathways
The following diagram illustrates the principal environmental and chemical stressors that can lead to the degradation of 1H-Indole-2-carbohydrazide hydrochloride. The primary concerns are oxidation of the hydrazide moiety and hydrolysis of the amide bond.
Caption: Potential degradation pathways for 1H-Indole-2-carbohydrazide hydrochloride.
Section 2: Recommended Storage and Handling Protocols
Based on the chemical vulnerabilities of 1H-Indole-2-carbohydrazide hydrochloride, a stringent set of storage and handling procedures is required to maintain its purity and stability over time. The overarching principle is the exclusion of atmospheric oxygen, moisture, and light.
Quantitative Storage Recommendations
The following table summarizes the optimal conditions for storing 1H-Indole-2-carbohydrazide hydrochloride to ensure long-term stability. These recommendations are synthesized from supplier data sheets and an understanding of the compound's chemical nature[4].
| Parameter | Recommendation | Rationale & Expert Insight |
| Temperature | 2°C to 8°C | Refrigeration slows down the rate of potential hydrolytic and oxidative degradation reactions. Storing at sub-zero temperatures (e.g., -20°C) is also acceptable and may offer enhanced long-term stability, though cycling between frozen and thawed states should be avoided. |
| Atmosphere | Store under an inert gas (Argon or Nitrogen) | The carbohydrazide moiety is highly susceptible to oxidation by atmospheric oxygen. Displacing air with an inert gas is the most effective way to prevent this degradation pathway, especially after the container has been opened. |
| Light | Protect from light; store in an amber vial or opaque container | Indole-containing compounds can be photosensitive. Exposure to UV or even strong ambient light can provide the energy to initiate oxidative degradation. Storing in the dark is a mandatory precaution. |
| Container | Tightly sealed, non-reactive container (e.g., glass) | A tightly sealed container is crucial to prevent the ingress of moisture and oxygen. Glass is preferred over plastic to avoid potential leaching or reaction with plasticizers. |
| Moisture | Store in a dry environment; desiccants are recommended | The compound is a hydrochloride salt and can be hygroscopic. Absorbed moisture can facilitate hydrolysis of the carbohydrazide group. Storing within a desiccator provides an additional layer of protection. |
Best Practices for Laboratory Handling
-
Equilibration: Before opening, allow the container to warm to room temperature in a desiccator. This prevents condensation of atmospheric moisture onto the cold solid.
-
Inert Atmosphere Handling: For weighing and aliquoting, whenever possible, handle the solid inside a glove box or glove bag filled with an inert gas. If this is not feasible, work quickly and efficiently in a well-ventilated fume hood to minimize exposure to air and moisture.
-
Solution Stability: Solutions of 1H-Indole-2-carbohydrazide hydrochloride, particularly in aqueous buffers, may have limited stability. It is best practice to prepare solutions fresh for each experiment. If storage is necessary, flash-freeze aliquots in an inert solvent and store at -80°C, but re-validation of purity is recommended upon thawing.
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, and certain metals that can catalyze oxidation reactions[5][6].
Section 3: Experimental Workflow for Stability and Purity Assessment
A self-validating system requires routine checks to confirm the integrity of the compound. The following workflow provides a robust method for assessing the stability of 1H-Indole-2-carbohydrazide hydrochloride.
Caption: Experimental workflow for assessing the stability of the compound.
Protocol 1: Visual Inspection
-
Objective: To perform a rapid, qualitative assessment of the material's condition.
-
Procedure:
-
Before opening, ensure the container is at ambient temperature.
-
Observe the material against a white background.
-
Acceptance Criteria: The compound should be a white to off-white or light brown crystalline powder or solid[7][8]. It should be free-flowing and not show signs of significant clumping, discoloration (e.g., yellowing or browning), or melting.
-
Failure: Any significant deviation from the expected appearance warrants quarantining the material and proceeding with a more rigorous analytical assessment.
-
Protocol 2: Purity Assessment by Reverse-Phase HPLC (Starting Method)
This protocol provides a robust starting point for developing a stability-indicating HPLC method. The principle is to separate the parent compound from potential degradation products, such as 1H-Indole-2-carboxylic acid, and other impurities.
-
Objective: To quantitatively determine the purity of 1H-Indole-2-carbohydrazide hydrochloride and detect any degradation products.
-
Instrumentation and Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Sample Diluent: 50:50 Acetonitrile/Water.
-
1H-Indole-2-carbohydrazide hydrochloride sample.
-
Reference standard (if available).
-
-
Chromatographic Conditions (Example):
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 280 nm (Indole chromophore absorbance).
-
Injection Volume: 10 µL.
-
Gradient Program:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 5% B
-
18.1-25 min: 5% B (re-equilibration)
-
-
-
Procedure:
-
System Suitability: Prepare a standard solution of the compound (~0.1 mg/mL). Make five replicate injections. The relative standard deviation (RSD) of the peak area for the main peak should be ≤ 2.0%.
-
Sample Preparation: Accurately weigh and dissolve the 1H-Indole-2-carbohydrazide hydrochloride sample in the sample diluent to a final concentration of approximately 0.1 mg/mL.
-
Analysis: Inject the prepared sample onto the equilibrated HPLC system.
-
Data Processing: Integrate all peaks in the chromatogram. Calculate the purity by the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.
-
-
Interpretation of Results:
-
A pure, stable sample will show a single major peak at a consistent retention time.
-
The presence of new peaks, especially earlier-eluting (more polar) peaks, may indicate hydrolysis to the corresponding carboxylic acid. A decrease in the main peak's area percent over time is a clear indicator of degradation.
-
Acceptance Criteria: For most research applications, a purity of ≥98% is considered acceptable.
-
Conclusion
The chemical integrity of 1H-Indole-2-carbohydrazide hydrochloride is fundamental to its successful application in research and synthesis. Its stability is primarily challenged by its susceptibility to oxidation, hydrolysis, and photodegradation. By implementing the rigorous storage and handling protocols outlined in this guide—specifically, storing the compound under refrigerated, dark, dry, and inert conditions—researchers can significantly mitigate these risks. The provided experimental workflows for visual and chromatographic assessment empower scientists to validate the purity of their material, ensuring the reliability and reproducibility of their experimental outcomes. Adherence to these principles is not merely a matter of best practice; it is a prerequisite for high-quality, trustworthy scientific work.
References
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Al-Ostath, A., et al. (2023). A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities. Molecules. [Link]
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Abdel-Wahab, B. F., et al. On the Synthesis and Reactions of Indole-2-carboxylic Acid Hydrazide. ResearchGate. [Link]
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Thermo Fisher Scientific. Safety Data Sheet - Indole-3-acetic acid hydrazide. [Link]
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Cihan-Üstündağ, G., et al. (2019). Synthesis and biological evaluation of indole-2-carbohydrazides and thiazolidinyl-indole-2-carboxamides as potent tubulin polymerization inhibitors. Computational Biology and Chemistry. [Link]
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In-Silica. (2024). 1H-indole-2-carbohydrazide: Significance and symbolism. [Link]
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Cole-Parmer. Material Safety Data Sheet - Carbohydrazide, 97% (Titr.). [Link]
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Al-Ostath, A., et al. (2023). A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities. Semantic Scholar. [Link]
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Gallego, M., et al. (1992). Determination of carbohydrazide at trace and subtrace levels. Talanta. [Link]
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Vali, S. J., et al. Separation and Quantification of Octahydro-1h-Indole-2-Carboxylic Acid and Its Three Isomers by HPLC using Refractive Index Detector. Journal of Chromatography & Separation Techniques. [Link]
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PubChem. 1h-indole-2-carbohydrazide. [Link]
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Semerci, Y., et al. (2021). Identification of new 3-phenyl-1H-indole-2-carbohydrazide derivatives and their structure-activity relationships as potent tubulin inhibitors and anticancer agents: A combined in silico, in vitro and synthetic study. ResearchGate. [Link]
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Semerci, Y., et al. (2021). Identification of new 3-phenyl-1H-indole-2-carbohydrazide derivatives and their structure-activity relationships as potent tubulin inhibitors and anticancer agents: A combined in silico, in vitro and synthetic study. Bioorganic Chemistry. [Link]
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Fassihi, A., et al. (2017). N-Substituted indole carbohydrazide derivatives: synthesis and evaluation of their antiplatelet aggregation activity. Research in Pharmaceutical Sciences. [Link]
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Kumar, V., et al. (2016). Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways. Journal of Pharmaceutical Sciences & Research. [Link]
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Methodological & Application
Application Note: 1H-Indole-2-carbohydrazide Hydrochloride in Anticancer Drug Discovery
Introduction & Physicochemical Rationale
In the landscape of targeted anticancer therapeutics, the indole moiety represents a privileged, highly versatile pharmacophore. Specifically, the 1H-indole-2-carbohydrazide scaffold has garnered significant attention due to its ability to engage multiple oncogenic targets depending on its substitution pattern[1][2].
From a drug development perspective, the free base forms of planar indole derivatives frequently suffer from poor aqueous solubility, which severely limits in vitro assay reproducibility and in vivo bioavailability. The strategic utilization of the hydrochloride salt form (CAS: 2172592-06-0)[3] directly addresses this bottleneck. By protonating the basic nitrogen centers, the HCl salt significantly enhances solvation kinetics in physiological buffers and DMSO/media blends. This physicochemical optimization ensures that observed IC50 values reflect true target engagement rather than artifactual compound precipitation.
Mechanistic Landscape: A Multi-Target Scaffold
The 2-carbohydrazide substitution provides a critical hydrogen-bonding network that allows these derivatives to act as potent modulators across distinct biological pathways:
-
Tubulin Polymerization Inhibition (Colchicine Binding Site): Derivatives such as 3-phenyl-1H-indole-2-carbohydrazide and its furanyl/thiophenyl analogs act as potent microtubule destabilizers[1][4]. By competitively binding to the colchicine site of tubulin, these compounds prevent the assembly of tubulin heterodimers. This disruption leads to catastrophic microtubule depolymerization, subsequent G2/M phase cell cycle arrest, and classical apoptosis[4].
-
Methuosis Induction (Non-Apoptotic Cell Death): Overcoming apoptosis-resistant cancers requires alternative cell death pathways. Specific 5-substituted derivatives (e.g., compound 12A, featuring a pyridine-pyrimidine moiety) selectively induce methuosis [5][6]. This unique mechanism is driven by the hyperactivation of the MAPK/JNK signaling pathway, resulting in the massive accumulation of macropinosome-derived cytoplasmic vacuoles that ultimately rupture the cell, while notably sparing non-tumorigenic cells[5].
-
Nur77 Modulation: Certain quinoline-substituted 1H-indole-2-carbohydrazide derivatives (e.g., compound 10g) function as direct binders to the orphan nuclear receptor Nur77. This interaction induces Nur77-dependent autophagy and endoplasmic reticulum (ER) stress, culminating in apoptosis in hepatocellular carcinoma models[7].
Quantitative Efficacy Data
To facilitate cross-study comparison, the following table summarizes the structure-activity relationships (SAR) and quantitative efficacies of leading 1H-indole-2-carbohydrazide derivatives.
| Derivative Scaffold | Primary Target / Mechanism | Target Cell Line(s) | Efficacy (IC50 / KD) | Ref. |
| Thiophenyl-3-phenyl (6i) | Tubulin (Colchicine site) | COLO 205 (Colon) | IC50 = 71 nM | [1] |
| Thiophenyl-3-phenyl (26) | Tubulin (Colchicine site) | A549 (Lung) | IC50 = 0.19 µM | [4] |
| Furan-3-ylmethylene (27a) | Tubulin (Colchicine site) | A549 (Lung) | Sub-micromolar | [4] |
| 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino) (12A) | MAPK/JNK (Methuosis) | MDA-MB-231 (Breast) | IC50 = 4.51 µM | [5] |
| 5-((8-methoxy-2-methylquinolin-4-yl)amino) (10g) | Nur77 Modulator | Hepatoma panel | KD = 3.58 µM | [7] |
Pathway Visualization
Divergent anticancer mechanisms of 1H-Indole-2-carbohydrazide derivatives based on substitution.
Experimental Protocols
As a Senior Application Scientist, I emphasize that protocols must not merely be a sequence of actions, but self-validating systems . Every assay must internally prove that the observed phenotype is a direct consequence of the intended mechanism.
Protocol 1: Cell-Free Tubulin Polymerization Kinetics Assay
Causality Rationale: Cytotoxicity assays cannot distinguish between targeted microtubule disruption and off-target toxicity. This cell-free assay isolates the target (tubulin) to definitively prove that the 1H-indole-2-carbohydrazide derivative acts as a direct colchicine-site inhibitor[4].
Self-Validation System:
-
Positive Enhancer Control: Paclitaxel (stabilizes polymerization).
-
Positive Inhibitor Control: Colchicine (prevents polymerization).
-
Baseline: Vehicle (DMSO ≤ 1% final concentration).
Step-by-Step Methodology:
-
Reagent Preparation: Reconstitute the 1H-indole-2-carbohydrazide hydrochloride compound in 100% anhydrous DMSO to a 10 mM stock. The HCl salt ensures complete dissolution without micro-precipitates.
-
Master Mix Assembly: In a pre-warmed (37°C) 96-well half-area black microplate, add 10 µL of the test compound (diluted in PIPES buffer to achieve 0.1 µM - 10 µM final concentrations).
-
Tubulin Addition: Rapidly inject 40 µL of a reaction mix containing 3 mg/mL porcine brain tubulin, 1 mM GTP, and a fluorescent reporter (e.g., DAPI or a proprietary tubulin-binding fluorophore) in PEM buffer (80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9).
-
Kinetic Reading: Immediately transfer the plate to a microplate reader pre-heated to 37°C. Measure fluorescence (Ex: 340 nm / Em: 440 nm) every 60 seconds for 60 minutes.
-
Data Interpretation: A true tubulin inhibitor will flatten the Vmax of the polymerization curve relative to the DMSO control, mirroring the kinetic profile of Colchicine.
Protocol 2: In Vitro Validation of Methuosis (Vacuolization Assay)
Causality Rationale: Methuosis is morphologically distinct from apoptosis or autophagy. To prove a compound induces methuosis, one must demonstrate the formation of single-membrane, macropinosome-derived vacuoles, and rule out autophagosomes[5].
Self-Validation System:
-
Orthogonal Check: Co-treatment with an apoptosis inhibitor (e.g., Z-VAD-FMK) must not rescue cell viability, proving the death is non-apoptotic.
-
Ultrastructural Proof: Transmission Electron Microscopy (TEM) to confirm vacuole membrane structure.
Step-by-Step Methodology:
-
Cell Seeding: Seed MDA-MB-231 breast cancer cells[5] in a 6-well plate at 2×105 cells/well in DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO2.
-
Compound Treatment: Treat cells with the 1H-indole-2-carbohydrazide derivative (e.g., 5 µM) and vehicle control.
-
Phase-Contrast Time-Lapse: Monitor cells using a live-cell imaging system (e.g., IncuCyte). Methuosis is confirmed if massive phase-lucent cytoplasmic vacuoles appear within 4 to 24 hours, eventually displacing the nucleus.
-
TEM Preparation (Definitive Proof):
-
Harvest cells at 24h post-treatment.
-
Fix in 2.5% glutaraldehyde in 0.1 M sodium cacodylate buffer for 2 hours.
-
Post-fix in 1% osmium tetroxide, dehydrate through a graded ethanol series, and embed in epoxy resin.
-
Section and stain with uranyl acetate and lead citrate.
-
-
Data Interpretation: Under TEM, methuosis-inducing compounds will display large, empty, single-membrane vacuoles (macropinosomes). If the vacuoles contain degraded organelles and are double-membraned, the mechanism is autophagy, not methuosis.
References
-
Identification of new 3-phenyl-1H-indole-2-carbohydrazide derivatives and their structure-activity relationships as potent tubulin inhibitors and anticancer agents: A combined in silico, in vitro and synthetic study. Bioorganic Chemistry (2021). URL:[Link]
-
Synthesis, in silico, in vitro evaluation of furanyl- and thiophenyl-3-phenyl-1H-indole-2-carbohydrazide derivatives as tubulin inhibitors and anticancer agents. RSC Medicinal Chemistry (2024). URL:[Link]
-
Design, synthesis, and biological evaluation of 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-Indole-2-Carbohydrazide derivatives: the methuosis inducer 12A as a Novel and selective anticancer agent. Journal of Enzyme Inhibition and Medicinal Chemistry (2021). URL:[Link]
-
Design, synthesis, and biological evaluation of 5-((8-methoxy-2-methylquinolin-4-yl)amino)-1H-indole-2-carbohydrazide derivatives as novel Nur77 modulators. European Journal of Medicinal Chemistry (2020). URL:[Link]
-
1H-Indole-2-carbohydrazide hydrochloride (CAS No. 2172592-06-0) Chemical Properties and Structure. ChemSrc (2024). URL:[Link]
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Application Note: 1H-Indole-2-carbohydrazide Hydrochloride as a Privileged Scaffold for Novel Antimicrobial Agent Synthesis
An in-depth guide for researchers, scientists, and drug development professionals on the synthesis of novel antimicrobial agents utilizing 1H-Indole-2-carbohydrazide hydrochloride as a versatile starting material.
Introduction: The Strategic Importance of the Indole Nucleus
The indole ring system, a fusion of benzene and a pyrrole ring, is a cornerstone in medicinal chemistry, often referred to as a "privileged scaffold".[1] This prevalence is due to its ability to mimic the structure of tryptophan, allowing it to interact with a wide range of biological targets.[2] Numerous indole-containing drugs are commercially available, highlighting its therapeutic significance.[3] In the relentless battle against antimicrobial resistance, the indole nucleus serves as an inexhaustible source of structural modifications for developing new agents that can overcome existing resistance mechanisms.[2][3][4] The carbohydrazide moiety (-CONHNH₂) is another critical pharmacophore, acting as a versatile building block for synthesizing various heterocyclic systems and is known to be integral to the biological activity of many therapeutic agents.[5][6] The combination of the indole scaffold with the carbohydrazide functional group in 1H-Indole-2-carbohydrazide creates a powerful and highly reactive precursor for generating libraries of diverse compounds with significant potential for antimicrobial activity.[7][8]
Core Synthetic Strategies: From a Single Precursor to Diverse Heterocycles
1H-Indole-2-carbohydrazide is an ideal starting point for several key synthetic transformations that yield potent antimicrobial agents. Its terminal primary amine is a strong nucleophile, and the adjacent hydrazide functionality is primed for cyclization reactions. The primary synthetic routes involve its conversion into Schiff bases, which can act as intermediates or as final bioactive compounds, and its cyclization into stable, five-membered aromatic heterocycles like 1,3,4-oxadiazoles, 1,2,4-triazoles, and pyrazoles. Each of these resulting scaffolds has a well-documented history of biological activity.[9][10]
Key Synthetic Pathways and Protocols
Synthesis of Indole-Based Schiff Bases (Hydrazones)
The condensation of the terminal amine of the carbohydrazide with an aldehyde or ketone is one of the most straightforward and common derivatizations. This reaction forms an azomethine group (-N=CH-), a pharmacophore known to be crucial for biological activity.[11][12] These Schiff bases are not only potent antimicrobials in their own right but also serve as key intermediates for further cyclization reactions, such as the synthesis of pyrazoles.[13]
Causality Behind Experimental Choices:
-
Solvent: Methanol or ethanol is typically used as they effectively dissolve the reactants and are easily removed post-reaction.
-
Catalyst: A few drops of glacial acetic acid are added to protonate the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic and accelerating the nucleophilic attack by the hydrazide's terminal amine.[13]
Protocol 1: General Synthesis of 1H-Indole-2-carbohydrizone Derivatives [13][14]
-
Dissolve 1H-Indole-2-carbohydrazide (1.0 eq) and a substituted aromatic aldehyde (1.0 eq) in methanol (25 mL).
-
Add 3-4 drops of glacial acetic acid to the mixture.
-
Reflux the reaction mixture for 2-4 hours at 70°C, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water and stir well.
-
Allow the mixture to stand, often overnight in a refrigerator, to facilitate complete precipitation.
-
Collect the resulting solid product by filtration, wash thoroughly with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or an acetone/water mixture) to obtain the purified Schiff base.
Cyclization to 1,3,4-Oxadiazole Derivatives
The 1,3,4-oxadiazole ring is a bioisostere of ester and amide groups, offering enhanced metabolic stability and a broad spectrum of pharmacological activities, including antimicrobial effects.[6][9] The synthesis involves the condensation of the indole carbohydrazide with an aromatic acid, followed by dehydrative cyclization.
Causality Behind Experimental Choices:
-
Cyclizing/Dehydrating Agent: Phosphoryl trichloride (POCl₃) is a highly effective reagent for this transformation. It activates the carboxylic acid and facilitates the intramolecular cyclization by removing a molecule of water.[15][16]
Protocol 2: Synthesis of 2-(5-Aryl-1,3,4-oxadiazol-2-yl)-1H-indoles [15]
-
In a round-bottom flask, create a mixture of 1H-Indole-2-carbohydrazide (1.0 eq) and a selected aromatic carboxylic acid (1.0 eq).
-
Slowly add phosphoryl trichloride (POCl₃) (approx. 5-10 mL, acting as both reagent and solvent) to the mixture under stirring in an ice bath.
-
After the addition is complete, reflux the mixture for 5-6 hours.
-
Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.
-
Carefully pour the reaction mixture onto crushed ice with constant stirring.
-
Neutralize the acidic solution with a suitable base (e.g., sodium bicarbonate solution) until the mixture is alkaline.
-
The solid product that precipitates out is collected by filtration, washed with water, and dried.
-
Purify the crude product by recrystallization from ethanol or another appropriate solvent.
Synthesis of 4-Substituted-1,2,4-Triazole-3-thiol Conjugates
Triazole derivatives are renowned for their potent antifungal activities, often by inhibiting cytochrome P-450 dependent enzymes.[17] This synthesis is a two-step process starting from the indole carbohydrazide. The first step forms a thiosemicarbazide intermediate, which is then cyclized under basic conditions.
Causality Behind Experimental Choices:
-
Thiosemicarbazide Formation: The reaction with an isothiocyanate (R-N=C=S) provides the necessary atoms (N, C, S) for the eventual triazole-thiol ring.
-
Base-Catalyzed Cyclization: A strong base like sodium hydroxide promotes the intramolecular cyclization of the thiosemicarbazide by abstracting a proton, leading to the formation of the stable 1,2,4-triazole ring with the elimination of water.[10]
Protocol 3: Synthesis of 5-(1H-Indol-2-yl)-4-substituted-1,2,4-triazole-3-thiols [10]
-
Step A: Thiosemicarbazide Synthesis
-
Add the appropriate isothiocyanate (e.g., phenyl isothiocyanate) (1.0 eq) to a solution of 1H-Indole-2-carbohydrazide (1.0 eq) in absolute ethanol (10 mL).
-
Heat the mixture under reflux for approximately 5 hours.
-
Cool the reaction mixture. The precipitated solid (the thiosemicarbazide intermediate) is filtered off, washed with cold ethanol, and dried. This intermediate is often used in the next step without further purification.
-
-
Step B: Cyclodehydration to Triazole
-
Suspend the thiosemicarbazide intermediate from Step A in an aqueous sodium hydroxide solution (e.g., 10% NaOH).
-
Reflux the mixture for 3-5 hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture in an ice bath and acidify carefully with dilute hydrochloric acid (HCl) to precipitate the product.
-
Collect the solid by filtration, wash thoroughly with water, and dry.
-
Recrystallize the crude triazole from ethanol to yield the pure product.
-
Antimicrobial Activity Profile
The synthesized derivatives of 1H-Indole-2-carbohydrazide consistently demonstrate promising antimicrobial activity. The potency often depends on the nature and position of substituents on the newly formed heterocyclic rings or the aromatic moieties of the Schiff bases.
Table 1: Representative Antimicrobial Activity (MIC, µg/mL) of Indole-2-Carbohydrazide Derivatives
| Compound Type | Derivative Example | S. aureus | E. coli | C. albicans | Reference |
| Schiff Base | N'-((2-hydroxynaphthalen-1-yl)methylene) derivative | 6.25 | 6.25 | 6.25 | [7][8] |
| 1,3,4-Oxadiazole | 2-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)-1H-indole | - | - | - | Data varies by specific derivative[15] |
| 1,2,4-Triazole | 5-(1H-indol-2-yl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione | 250 | 250 | 2 | [10] |
| Indole Hydrazone | Derivative with halogenated phenyl ring | 6.25 | >100 | 3.125 | [18] |
Note: The activities are highly dependent on the specific substitutions on the core scaffold. The data presented is illustrative of the potential of these compound classes.
1H-Indole-2-carbohydrazide hydrochloride is a demonstrably valuable and versatile precursor in the field of antimicrobial drug discovery. Its straightforward conversion into a variety of biologically active heterocyclic systems, including Schiff bases, 1,3,4-oxadiazoles, and 1,2,4-triazoles, allows for the rapid generation of compound libraries for screening. The resulting derivatives have shown significant activity against a broad spectrum of bacterial and fungal pathogens, including drug-resistant strains.[7][18] Future research should focus on optimizing these core scaffolds through targeted structural modifications to enhance potency, improve selectivity, and elucidate specific mechanisms of action, thereby paving the way for the development of next-generation antimicrobial agents.[2][4]
References
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A Comprehensive Review on Indole as Antibacterial Agents. International Journal of Pharmacy & Pharmaceutical Research. [Link]
-
Design, Synthesis, Spectral Characterization, and Antimicrobial Evaluation of Novel Indole‐2‐Carbohydrazide Derivatives: Experimental and Computational Insight. CoLab. [Link]
-
(PDF) Design, Synthesis, Spectral Characterization, and Antimicrobial Evaluation of Novel Indole‐2‐Carbohydrazide Derivatives: Experimental and Computational Insight. ResearchGate. [Link]
-
Synthesis, characterization and biological activity of some 1,3,4-oxadiazole derivatives with indole moiety. Scholars Research Library. [Link]
-
Recent Advancements in Indole Derivatives and their Antimicrobial Perspective. Journal of Drug Delivery and Therapeutics. [Link]
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SYNTHESIS OF SOME NOVEL 1-H PYRAZOLE DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY STUDIES. RASĀYAN Journal of Chemistry. [Link]
-
Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. PMC. [Link]
-
Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. PMC. [Link]
-
Synthesis of some new pyrazolo-pyrazole derivatives containing indoles with antimicrobial activity. Der Pharma Chemica. [Link]
-
Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii. Microbiology Spectrum - ASM Journals. [Link]
-
Synthesis and Biological Evaluation of Indole-2-carbohydrazide Derivatives as Anticancer Agents with Anti-angiogenic and Antiproliferative Activities. ResearchGate. [Link]
-
Indene and indole-based compounds as potential antimicrobial agents: synthesis, activity, docking studies and ADME analysis. PMC. [Link]
-
Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. PMC. [Link]
-
Synthesis Characterization and Antimicrobial Activity of Some Novel Oxadiazole Derivatives. International Journal of Pharmaceutical Sciences and Research. [Link]
-
Synthesis, characterization and antimicrobial evaluation of some new substituted 1H-indole-2 carboxamide derivatives. Indian Chemical Society. [Link]
-
1,3,5-Trisubstituted-1H-Pyrazole Derivatives as New Antimicrobial Agents: Synthesis, Characterization and Docking Study. TSI Journals. [Link]
-
Synthesis and antimicrobial activity of some novel oxadiazole derivatives. Request PDF on ResearchGate. [Link]
-
On the Synthesis and Reactions of Indole-2-carboxylic Acid Hydrazide. ResearchGate. [Link]
-
Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. Indian Journal of Pharmaceutical Education and Research. [Link]
-
SYNTHESIS AND CHARACTERIZATION OF 1,3,4-OXADIAZOLES BEARING AN INDOLE RING. UTAR Institutional Repository. [Link]
-
Cyclization and antimicrobial evolution of 1,3,4-oxadiazoles by carbohydrazide. World Scientific News. [Link]
-
Synthesis, Reactions and Antimicrobial Activity of Some New 3-Substituted Indole Derivatives. Scirp.org. [Link]
-
(PDF) Synthesis, characterization, DNA cleavage and antimicrobial activities of schiff base ligand derived from 5-chloro-3-phenyl-1H-indole-2-carboxyhydrazide and O-vanillin and its metal (II) complexes. ResearchGate. [Link]
-
Synthesis and biological activity of functionalized indole-2-carboxylates, triazino. PubMed. [Link]
-
Novel Hydralazine Schiff Base Derivatives and Their Antimicrobial, Antioxidant and Antiplasmodial Properties. SCIRP. [Link]
-
Synthesis, Characterization, and Pharmacological Evaluation of Some New Schiff Base Derivatives of 1H-Indole-2-Carbaldehyde. Advanced Journal of Chemistry, Section B. [Link]
-
Antimicrobial Evaluation of Indole-Containing Hydrazone Derivatives. Verlag der Zeitschrift für Naturforschung. [Link]
-
Design, Synthesis, and Antimicrobial Activity of Certain New Indole-1,2,4 Triazole Conjugates. PMC. [Link]
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1H-Indole-2-carbohydrazide hydrochloride in the synthesis of tubulin inhibitors
Application Notes & Protocols
Topic: 1H-Indole-2-Carbohydrazide Hydrochloride in the Synthesis of Potent Tubulin Inhibitors for Anticancer Drug Discovery
Audience: Researchers, scientists, and drug development professionals.
Senior Application Scientist's Foreword: The microtubule network, a dynamic polymer system of α- and β-tubulin heterodimers, is fundamental to cell division, making it a cornerstone target in oncology. Drugs that disrupt microtubule dynamics, either by stabilizing or destabilizing the polymer, are among the most effective chemotherapeutics. The indole nucleus is recognized as a "privileged scaffold" in medicinal chemistry, capable of interacting with a wide array of biological targets. Its derivatives have been extensively developed as tubulin polymerization inhibitors, many of which bind to the colchicine site, a key regulatory pocket on β-tubulin. This guide focuses on a highly versatile and reactive starting material, 1H-Indole-2-carbohydrazide hydrochloride . We will explore its application in the straightforward synthesis of novel tubulin inhibitors and provide robust, field-tested protocols for their biological evaluation. The methodologies herein are designed not just as a series of steps, but as a self-validating framework to empower researchers in the rational design and characterization of new anticancer agents.
Part 1: Synthesis of Indole-2-Carbohydrazide Based Tubulin Inhibitors
Scientific Principle & Strategy
The core of the synthetic strategy lies in the chemical reactivity of the hydrazide moiety (-CONHNH₂) of the indole scaffold. This group serves as an excellent nucleophile for condensation reactions with various electrophilic partners, most commonly aldehydes and ketones. This reaction forms a stable hydrazone linkage (-CONHN=CH-), providing a simple yet powerful method to introduce chemical diversity. By systematically varying the aldehyde or ketone reactant, researchers can rapidly generate a library of candidate molecules. This approach is fundamental to exploring Structure-Activity Relationships (SAR), allowing for the fine-tuning of molecular properties to maximize potency against tubulin and enhance anticancer activity.
General Synthetic Workflow
The following diagram outlines the typical one-step condensation reaction to generate the target compounds.
Caption: General synthetic scheme for producing tubulin inhibitors.
Detailed Protocol: Synthesis of a Representative Hydrazone Derivative
This protocol describes the synthesis of a furan-containing indole-2-carbohydrazone, a class of compounds shown to have potent tubulin inhibitory effects.
Materials and Reagents:
-
1H-Indole-2-carbohydrazide hydrochloride
-
Furan-2-carbaldehyde (or other desired aldehyde)
-
Absolute Ethanol (EtOH)
-
Glacial Acetic Acid (catalyst)
-
Deionized Water
-
Standard laboratory glassware, magnetic stirrer, heating mantle with reflux condenser
-
Thin Layer Chromatography (TLC) plates (silica gel) and appropriate mobile phase (e.g., 30% Ethyl Acetate in Hexane)
Procedure:
-
Reactant Dissolution: In a 50 mL round-bottom flask, dissolve 1H-Indole-2-carbohydrazide hydrochloride (1.0 eq) in absolute ethanol (approx. 15 mL). Stir the suspension at room temperature. Note: The hydrochloride salt may not fully dissolve initially.
-
Aldehyde Addition: To this suspension, add the selected aldehyde, for instance, furan-2-carbaldehyde (1.1 eq).
-
Catalyst Addition: Add 2-3 drops of glacial acetic acid to catalyze the condensation reaction.
-
Reaction Execution: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 80°C) using a heating mantle.
-
Monitoring: Monitor the reaction progress using TLC. A new spot corresponding to the product should appear, while the starting material spots diminish. The reaction is typically complete within 2-4 hours.
-
Product Isolation & Work-up:
-
Once the reaction is complete, cool the flask to room temperature. A solid precipitate of the product should form.
-
If precipitation is slow, the flask can be placed in an ice bath for 30 minutes.
-
Collect the solid product by vacuum filtration, washing the precipitate with a small amount of cold ethanol followed by deionized water to remove any unreacted starting materials and catalyst.
-
-
Purification: The collected solid is often of high purity. However, if required, the product can be further purified by recrystallization from ethanol.
-
Characterization: Dry the final product under vacuum. Characterize its structure and confirm its purity using techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).
Part 2: Biological Evaluation & Mechanism of Action
Once synthesized, the compounds must be evaluated for their biological activity. This involves a two-pronged approach: confirming the direct interaction with the molecular target (tubulin) and assessing the effect on cancer cells (cytotoxicity).
Protocol: In Vitro Tubulin Polymerization Assay
Principle: This assay quantifies the effect of a compound on the assembly of purified tubulin into microtubules. Polymerization increases the turbidity of the solution, which is measured as an increase in absorbance at 340 nm over time. An effective inhibitor will suppress the rate and extent of this absorbance increase. The assay can be performed using absorbance or fluorescence-based methods.
Workflow for Tubulin Polymerization Assay:
Caption: Workflow for the in vitro tubulin polymerization assay.
Detailed Protocol:
-
Reagent Preparation: On ice, thaw purified tubulin protein, GTP stock solution, and polymerization buffer. Prepare serial dilutions of your synthesized test compounds in polymerization buffer. Also prepare a positive control (e.g., 10 µM Colchicine or Combretastatin A-4) and a negative control (e.g., 1% DMSO, the vehicle).
-
Reaction Setup:
-
In a pre-warmed (37°C) 96-well plate, add 10 µL of each test compound dilution, positive control, or negative control to triplicate wells.
-
On ice, prepare a master mix of tubulin protein (final concentration typically 2-4 mg/mL) in polymerization buffer supplemented with 1 mM GTP.
-
To initiate the reaction, add 90 µL of the tubulin master mix to each well.
-
-
Data Acquisition: Immediately place the plate into a spectrophotometer pre-heated to 37°C. Measure the absorbance at 340 nm every 30-60 seconds for at least 60 minutes.
-
Data Analysis:
-
Plot the absorbance values against time for each concentration.
-
Determine the maximum polymerization rate (Vmax) and the maximum polymer mass (absorbance at steady-state).
-
Calculate the IC₅₀ value by plotting the Vmax or maximum polymer mass as a function of the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Protocol: Cell-Based Cytotoxicity Assay (MTT Assay)
Principle: The MTT assay is a colorimetric method used to measure the metabolic activity of cells, which serves as an indicator of cell viability and proliferation. Viable cells with active metabolism reduce the yellow MTT tetrazolium salt to a purple formazan product. The intensity of the purple color is directly proportional to the number of living cells.
Procedure:
-
Cell Seeding: Seed cancer cells (e.g., A549 lung cancer, HepG2 liver cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in an incubator (37°C, 5% CO₂).
-
Compound Treatment: Prepare serial dilutions of the synthesized compounds in cell culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for another 3-4 hours, allowing formazan crystals to form.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀ (concentration for 50% growth inhibition) value for each compound.
Data Presentation: Structure-Activity Relationship (SAR)
Summarizing quantitative data in a table is crucial for comparing the potency of different derivatives and establishing an SAR.
| Compound ID | R1 Substitution (on Indole) | R2 Substitution (from Aldehyde) | Tubulin IC₅₀ (µM) | A549 GI₅₀ (µM) |
| 27a | H | 2-Furyl | 1.25 | 0.98 |
| 27b | 5-Br | 2-Furyl | 0.95 | 0.65 |
| 27d | 5-Br | 3-Furyl | 1.10 | 0.43 |
| 26 | 5-Br | 2-Thiophenyl | 0.88 | 0.19 |
| Data is representative and inspired by published findings for illustrative purposes. |
This table shows that substitutions on the indole ring (R1) and variations in the heterocyclic aldehyde (R2) significantly impact both target inhibition (Tubulin IC₅₀) and cellular activity (A549 GI₅₀).
Proposed Mechanism of Action
Potent indole-based tubulin inhibitors derived from this scaffold typically function by binding to the colchicine site on β-tubulin. This binding event sterically hinders the tubulin heterodimers from polymerizing into microtubules. The disruption of microtubule dynamics leads to a cascade of cellular events, culminating in cancer cell death.
Caption: Proposed mechanism of action for indole-based tubulin inhibitors.
Conclusion
1H-Indole-2-carbohydrazide hydrochloride is a powerful and accessible building block for the synthesis of novel tubulin polymerization inhibitors. The straightforward condensation chemistry allows for the rapid generation of diverse compound libraries suitable for SAR studies. The integrated protocols for synthesis, in vitro target validation, and cell-based cytotoxicity provide a comprehensive framework for identifying and characterizing lead candidates. This approach, grounded in established biochemical and cell biology principles, is instrumental in the ongoing effort to develop next-generation anticancer therapeutics that target the crucial process of cell division.
References
- BenchChem. (2025). Application Notes and Protocols: Tubulin Polymerization Assay with Tubulin Inhibitor 26. BenchChem.
- Sunil, D., & Kamath, P. R. (2016). Indole based Tubulin Polymerization Inhibitors: An Update on Recent Developments. Mini-Reviews in Medicinal Chemistry, 16(18).
- Zahra, F., et al. (2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. Brazilian Journal of Biology.
- Lee, M. T., et al. (2006). Cytotoxic assays for screening anticancer agents.
- DSpace Repository. (n.d.).
- ResearchGate. (2025).
- NorthEast BioLab. (n.d.). Cell Cytotoxicity Assay, Cell Toxicity Assay.
- Sunil, D., & Kamath, P. R. (2016).
- Zahra, F., et al. (2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. PubMed.
- Saruengkhanphasit, R., et al. (2021).
Application Note: Synthesis and Optimization of N-Substituted Indole Carbohydrazide Derivatives
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide
Executive Summary & Biological Significance
The indole scaffold is a privileged structure in medicinal chemistry. Specifically, N-substituted indole carbohydrazide derivatives (indole N-acylhydrazones) have emerged as highly versatile pharmacophores. By coupling the indole core with various aromatic aldehydes via a hydrazone linkage, researchers have developed potent agents with diverse therapeutic profiles, including antiplatelet aggregation 1[1], α-glucosidase inhibition 2[2], and dual tubulin/aromatase inhibition for anticancer applications 3[3].
This application note provides a self-validating, three-step synthetic protocol designed to maximize yield and isomeric purity, detailing the physicochemical causality behind each experimental choice.
Mechanistic Pathway & Reaction Causality
The synthesis follows a robust three-phase workflow:
-
Esterification: The starting 1H-indole-2-carboxylic acid (or 3-carboxylic acid) is converted to an alkyl ester. This step activates the carbonyl carbon for the subsequent nucleophilic attack.
-
Hydrazinolysis: The ester is reacted with hydrazine monohydrate. Hydrazine is utilized due to the alpha-effect —the repulsion between the adjacent nitrogen lone pairs significantly enhances the nucleophilicity of the attacking amine, allowing it to efficiently displace the alkoxy leaving group 1[1].
-
Condensation (Hydrazone Formation): The carbohydrazide is coupled with an aromatic aldehyde. Glacial acetic acid is used as a Brønsted acid catalyst to selectively protonate the aldehyde's carbonyl oxygen, increasing its electrophilicity. Maintaining a mildly acidic pH (~4.5–5.0) is critical; excessive acidity would protonate the hydrazine nitrogen, rendering it non-nucleophilic and stalling the reaction 3[3].
Synthetic Workflow Diagram
Fig 1: Three-step synthetic workflow for N-substituted indole carbohydrazides.
Experimental Protocols (Self-Validating System)
Phase 1: Preparation of Alkyl 1H-Indole-Carboxylate
Objective: Activate the carboxylic acid for nucleophilic acyl substitution.
-
Suspend 1H-indole-2-carboxylic acid (or 3-carboxylic isomer) in an excess of absolute methanol or ethanol (acting as both reactant and solvent).
-
Add a catalytic amount of concentrated sulfuric acid ( H2SO4 ) dropwise.
-
Reflux the mixture for 12 hours.
-
Self-Validation: The reaction mixture transitions from a suspension to a clear solution as the ester forms. Upon completion, concentrate under reduced pressure and extract with ethyl acetate to yield the pure ester 2[2].
Phase 2: Hydrazinolysis to 1H-Indole-Carbohydrazide
Objective: Convert the ester into a highly reactive carbohydrazide intermediate.
-
Dissolve 2.86 mmol of the alkyl 1H-indole-carboxylate in 0.5 – 20 mL of absolute ethanol 1[1].
-
Add an excess of hydrazine monohydrate 99% (approx. 43.6 mmol) to the solution. Note: Excess hydrazine drives the equilibrium forward and prevents the formation of diacylhydrazines.
-
Self-Validation (Precipitation): Ethanol dissolves the ester at reflux but is a poor solvent for the highly polar carbohydrazide. Cool the mixture by pouring it into an ice/water bath. The pure 1H-indole-carbohydrazide will spontaneously precipitate as a white solid, eliminating the need for column chromatography 1[1]. Filter and wash with cold water.
Phase 3: Condensation (Target Hydrazone Formation)
Objective: Form the N-acylhydrazone linkage via Schiff base condensation.
-
Suspend 1 mmol of 1H-indole-carbohydrazide in 10 mL of solvent (water, ethanol, or a mixture) 1[1].
-
Add 1 mmol of the appropriate aromatic aldehyde (e.g., 4-chlorobenzaldehyde, pyrrole-2-carbaldehyde) 3[3].
-
Add a catalytic amount (0.4 – 0.5 mL) of glacial acetic acid.
-
Reflux the mixture with continuous stirring for 2 to 17 hours.
-
Self-Validation (Isomeric Purity): The reaction naturally favors the thermodynamically stable E-isomer. A dense precipitate will form during reflux or upon cooling. Pour into an ice/water mixture, filter, and recrystallize from ethanol 4[4].
In-Process Quality Control (IPQC) & Characterization
To ensure protocol fidelity, perform the following validation checks:
-
TLC Monitoring: Use an Ethyl Acetate:Hexane (e.g., 1:1 or 2:1) mobile phase. The target hydrazones typically exhibit a lower Rf value than the starting aldehydes due to increased hydrogen bonding capacity.
-
NMR Verification: In 1H -NMR (DMSO- d6 ), the successful formation of the hydrazone is confirmed by the appearance of a sharp singlet around δ 11.5–12.2 ppm (CONH proton) and a distinct singlet around δ 8.2–8.6 ppm representing the imine (─N═CH─) proton 1[1].
Quantitative Data Summary
The table below summarizes the physicochemical properties and biological activities of key N-substituted indole carbohydrazides synthesized using this protocol:
| Compound ID | Core Scaffold | Substituted Aldehyde (Ar-CHO) | Yield (%) | Melting Point (°C) | Primary Biological Target | Ref |
| 3g | Indole-3-carbohydrazide | 3-Chlorobenzaldehyde | 78 | 288–291 | Antiplatelet (AA/Collagen) | 1[1] |
| 3h | Indole-3-carbohydrazide | 4-Chlorobenzaldehyde | 74 | 265–267 | Antiplatelet (AA/Collagen) | 1[1] |
| 3k | Indole-3-carbohydrazide | 2-Fluorobenzaldehyde | 90 | 239–240 | Antiplatelet (AA/Collagen) | 1[1] |
| 8a | β-carboline-3-carbohydrazide | β-carboline-3-carbaldehyde | 93 | >250 | Anticancer (NCI60 panel) | 4[4] |
| 3h (Pyrrole) | 3-Phenyl-indole-2-carbohydrazide | 4-Chloro-1H-pyrrole-2-carbaldehyde | 95 | >250 | Tubulin/Aromatase (IC50 1.8 µM) | 3[3] |
References
- Source: DARU Journal of Pharmaceutical Sciences (PMC)
- Title: Indole-carbohydrazide linked phenoxy-1,2,3-triazole-N-phenylacetamide derivatives as potent α-glucosidase inhibitors Source: BMC Chemistry URL
- Title: Design, synthesis, in silico and in vitro evaluation of pyrrole–indole hybrids as dual tubulin and aromatase inhibitors with potent anticancer activities Source: RSC Advances URL
- Title: Design, Synthesis, and Biological Evaluation of Novel N-Acylhydrazone Bond Linked Heterobivalent β-Carbolines as Potential Anticancer Agents Source: MDPI Molecules URL
Sources
- 1. N-Substituted indole carbohydrazide derivatives: synthesis and evaluation of their antiplatelet aggregation activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. Design, synthesis, in silico and in vitro evaluation of pyrrole–indole hybrids as dual tubulin and aromatase inhibitors with potent anticancer activit ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA09000D [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
Application Notes & Protocols: Synthesis of Bioactive Hydrazone Derivatives from 1H-Indole-2-carbohydrazide Hydrochloride
Introduction: The Strategic Fusion of Indole and Hydrazone Scaffolds
The indole nucleus is a cornerstone in medicinal chemistry, widely recognized as a "privileged structure" due to its ability to interact with a multitude of biological receptors and enzymes.[1][2] This bicyclic aromatic heterocycle is a fundamental component of numerous natural products, pharmaceuticals, and agrochemicals, demonstrating a vast range of biological activities.[2][3] Similarly, the hydrazone moiety (possessing the azomethine group, -NHN=CH-) is a critical pharmacophore known for its diverse therapeutic applications, including antimicrobial, anticonvulsant, analgesic, and anti-inflammatory properties.[4][5][6]
The strategic combination of these two pharmacophores into a single molecular entity—the indole-hydrazone scaffold—has emerged as a highly fruitful avenue in drug discovery. These hybrid molecules often exhibit enhanced or novel biological activities, leveraging the unique properties of each component.[7][8] Indole-hydrazone derivatives have demonstrated significant potential as anticancer, anti-inflammatory, and antimicrobial agents.[7][8][9]
This guide provides a comprehensive overview of the chemical principles, detailed experimental protocols, and applications of hydrazone derivatives synthesized from the versatile building block, 1H-indole-2-carbohydrazide. It is designed for researchers, medicinal chemists, and drug development professionals seeking to explore this promising class of compounds.
Mechanistic Rationale: The Chemistry of Hydrazone Formation
The synthesis of hydrazones from 1H-indole-2-carbohydrazide is a classic acid-catalyzed condensation reaction, a type of nucleophilic addition-elimination. The reaction proceeds through a well-established mechanism involving the nucleophilic attack of the terminal nitrogen atom of the hydrazide on the electrophilic carbonyl carbon of an aldehyde or ketone.
Causality of Experimental Choices:
-
The Nucleophile: 1H-Indole-2-carbohydrazide serves as an ideal precursor, providing both the rigid indole scaffold and the highly reactive nucleophilic hydrazide group (-CONHNH₂).[10]
-
The Electrophile: A diverse library of derivatives can be created by reacting the carbohydrazide with various aromatic or aliphatic aldehydes and ketones. The electronic and steric properties of the substituents on these carbonyl compounds directly influence the biological activity of the final hydrazone product.
-
The Catalyst: The reaction is typically catalyzed by a few drops of a weak acid, such as glacial acetic acid.[11][12] The acid protonates the carbonyl oxygen, which significantly increases the electrophilicity of the carbonyl carbon, thereby accelerating the rate of nucleophilic attack by the hydrazide. This step is crucial for achieving efficient conversion, especially with less reactive ketones.
-
The Elimination: Following the initial addition, a molecule of water is eliminated to form the stable carbon-nitrogen double bond (C=N) characteristic of the hydrazone linkage.
The overall synthetic pathway is depicted below.
Figure 1: General scheme for the synthesis of indole-hydrazones.
Detailed Experimental Protocols
These protocols are designed to be self-validating, with clear steps for reaction setup, monitoring, workup, and purification.
Protocol 1: Synthesis of 1H-Indole-2-carbohydrazide (Key Intermediate)
While 1H-indole-2-carbohydrazide hydrochloride is the starting material of interest, it is often prepared from its corresponding ester. This protocol details the synthesis via hydrazinolysis of ethyl 1H-indole-2-carboxylate.
-
Materials & Reagents:
-
Ethyl 1H-indole-2-carboxylate
-
Hydrazine monohydrate (99%)
-
Ethanol (Absolute)
-
-
Equipment:
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Beaker, Buchner funnel, filter paper
-
-
Procedure:
-
To a 100 mL round-bottom flask, add ethyl 1H-indole-2-carboxylate (e.g., 5.0 g, 26.4 mmol).
-
Add absolute ethanol (15 mL) to dissolve the ester.
-
Carefully add hydrazine monohydrate (99%, 10 mL, approx. 200 mmol) to the solution. Caution: Hydrazine is toxic and corrosive; handle in a fume hood with appropriate personal protective equipment (PPE).
-
Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 80°C) with stirring for 2-4 hours.[13]
-
Monitor the reaction's completion using Thin Layer Chromatography (TLC) (e.g., mobile phase: 30% Ethyl Acetate in Hexane). The disappearance of the starting ester spot indicates completion.
-
After the reaction is complete, cool the flask to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation.
-
Pour the cold mixture into a beaker containing an ice/water slurry (50 mL).
-
Collect the resulting white precipitate by vacuum filtration using a Buchner funnel.
-
Wash the solid product thoroughly with cold water (2 x 20 mL) and then with a small amount of cold ethanol.
-
Dry the product under vacuum to yield 1H-indole-2-carbohydrazide as a white solid. The hydrochloride salt can be prepared by treating an ethereal solution of the free base with HCl gas or an HCl solution in ether.
-
Protocol 2: General Procedure for Synthesis of N'-Arylmethylidene-1H-indole-2-carbohydrazides (Hydrazone Derivatives)
This protocol outlines the condensation reaction to form the final hydrazone derivatives.
Figure 2: Experimental workflow for indole-hydrazone synthesis.
-
Materials & Reagents:
-
1H-Indole-2-carbohydrazide (or its hydrochloride salt)
-
Substituted aromatic or aliphatic aldehyde/ketone (e.g., 4-hydroxybenzaldehyde, 2-fluorobenzaldehyde)
-
Ethanol (Absolute)
-
Glacial Acetic Acid (Catalyst)
-
-
Procedure:
-
In a 50 mL round-bottom flask, dissolve 1H-indole-2-carbohydrazide (e.g., 1.0 g, 5.7 mmol) in absolute ethanol (20 mL). If using the hydrochloride salt, add an equimolar amount of a base like triethylamine to liberate the free hydrazide.
-
Add 3-5 drops of glacial acetic acid to the solution.
-
Add the selected aldehyde or ketone (5.7 mmol, 1.0 equivalent) to the flask.
-
Attach a reflux condenser and heat the reaction mixture to reflux with constant stirring for 2-6 hours.
-
Monitor the reaction progress by TLC. The formation of a new, less polar spot (the product) and the consumption of the starting materials will be observed.
-
Upon completion, allow the reaction mixture to cool to room temperature. Often, the product will precipitate directly from the solution.
-
Pour the mixture into a beaker of ice-cold water (50 mL) to ensure complete precipitation.
-
Collect the solid product by vacuum filtration, washing it with cold water and a small amount of cold ethanol to remove impurities.[13][14]
-
Purify the crude product by recrystallization from a suitable solvent, such as ethanol or a DMF/ethanol mixture, to obtain the pure hydrazone derivative.
-
Dry the purified crystals under vacuum.
-
Product Characterization: A Self-Validating System
Thorough characterization is essential to confirm the identity and purity of the synthesized compounds. The combination of spectroscopic and physical data provides a self-validating confirmation of the desired molecular structure.
| Technique | Expected Observations for N'-(Arylmethylidene)-1H-indole-2-carbohydrazide |
| ¹H NMR | - Indole NH: A broad singlet typically downfield (>11.0 ppm).[12][13] - Amide CONH: A singlet often observed between 11.5-12.5 ppm.[13] - Azomethine N=CH: A sharp singlet for the proton on the imine carbon, usually between 8.0-9.0 ppm.[13] - Aromatic Protons: Signals in the aromatic region (6.5-8.5 ppm) corresponding to both the indole and aryl rings. |
| FT-IR (KBr, cm⁻¹) | - N-H Stretching: Broad bands around 3200-3400 cm⁻¹ (indole and amide N-H).[15] - C=O Stretching: A strong absorption band for the amide carbonyl group around 1630-1660 cm⁻¹.[15] - C=N Stretching: A characteristic band for the azomethine group around 1590-1620 cm⁻¹. |
| Mass Spec. (ESI-MS) | The detection of the molecular ion peak (e.g., [M+H]⁺ or [M-H]⁻) corresponding to the calculated molecular weight of the target compound.[13][16] |
| Melting Point (°C) | A sharp and reproducible melting point range, indicating high purity of the crystalline solid. |
Table 1: Summary of key characterization data for indole-hydrazone derivatives.
Applications in Drug Discovery
The indole-hydrazone scaffold is a versatile template for developing novel therapeutic agents targeting a wide array of diseases.
Sources
- 1. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indole-Containing Metal Complexes and Their Medicinal Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Indole-Based Sulfonylhydrazones as Potential Anti-Breast Cancer Agents: Synthesis, In Vitro Evaluation, ADME, and QSAR Studies | MDPI [mdpi.com]
- 4. A review exploring biological activities of hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Electrochemical N -sulfonylation of in situ generated indole-based hydrazones and antimicrobial evaluation - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB01107H [pubs.rsc.org]
- 7. japsonline.com [japsonline.com]
- 8. researchgate.net [researchgate.net]
- 9. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 10. wisdomlib.org [wisdomlib.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Design, Synthesis, and Density Functional Theory Studies of Indole Hydrazones as Colorimetric “Naked Eye” Sensors for F Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. N-Substituted indole carbohydrazide derivatives: synthesis and evaluation of their antiplatelet aggregation activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. Indole-Based Hydrazones Containing A Sulfonamide Moiety as Selective Inhibitors of Tumor-Associated Human Carbonic Anhydrase Isoforms IX and XII - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities | MDPI [mdpi.com]
Application Note: 1H-Indole-2-Carbohydrazide Hydrochloride as a Core Scaffold in the Synthesis of Selective COX-2 Anti-Inflammatory Agents
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Mechanistic rationale, synthetic workflows, and biological evaluation protocols.
Executive Summary
The pursuit of non-steroidal anti-inflammatory drugs (NSAIDs) with high efficacy and minimized gastrointestinal toxicity has driven the development of selective Cyclooxygenase-2 (COX-2) inhibitors. The indole ring is a privileged pharmacophore in medicinal chemistry, frequently found in bioactive marine natural products and synthetic therapeutics[1]. Specifically, 1H-Indole-2-carbohydrazide hydrochloride (CAS: 2172592-06-0)[2] serves as a highly versatile and stable building block. It enables the rapid generation of diverse chemical libraries—such as Schiff bases, pyrazoles, and oxadiazoles—that exhibit potent, selective COX-2 inhibition and robust analgesic properties[3],[4],[5].
This application note details the mechanistic rationale, synthetic protocols, and biological evaluation workflows for utilizing this precursor in anti-inflammatory drug discovery.
Mechanistic Rationale: The Indole-Carbohydrazide Pharmacophore
To design effective anti-inflammatory agents, understanding the structure-activity relationship (SAR) of the target binding site is critical:
-
The Indole Core: The bicyclic indole scaffold mimics endogenous tryptophan and seamlessly anchors into the hydrophobic binding pocket of the COX-2 enzyme[1].
-
The Carbohydrazide Linker: The carbohydrazide moiety provides essential hydrogen bond donors and acceptors. Molecular docking studies reveal that these heteroatoms form critical hydrogen bonds with residues such as Arg120 and Tyr355 at the entrance of the cyclooxygenase channel[4].
-
COX-2 Selectivity (Gastric Sparing): COX-2 possesses a larger, more flexible active site compared to COX-1 (due to the substitution of Ile523 in COX-1 with Val523 in COX-2). By condensing 1H-indole-2-carbohydrazide with bulky aromatic aldehydes to form Schiff bases, the resulting molecules are sterically hindered from entering the narrower COX-1 channel, thereby conferring COX-2 selectivity and reducing gastric side effects[4].
-
Hydrochloride Salt Utility: The free hydrazine base is susceptible to premature oxidation and possesses limited solubility. Utilizing the hydrochloride salt form stabilizes the nucleophilic terminal nitrogen, significantly extending shelf-life and improving handling during parallel synthesis[2].
Synthetic Methodologies & Workflows
The synthesis of anti-inflammatory derivatives from indole-2-carboxylic acid relies on a robust, self-validating three-stage workflow.
Synthetic workflow of indole-Schiff base anti-inflammatory agents from indole-2-carboxylic acid.
Protocol 3.1: Preparation of 1H-Indole-2-carbohydrazide hydrochloride
Causality Focus: Esterification is required because direct amidation of the carboxylic acid with hydrazine is thermodynamically unfavorable and prone to side reactions.
-
Esterification: Suspend 1H-indole-2-carboxylic acid (1.0 eq) in absolute ethanol. Add a catalytic amount of concentrated H₂SO₄. Reflux for 8-10 hours. Monitor via TLC (Hexane:EtOAc 7:3). Validation: The disappearance of the highly polar acid spot confirms complete conversion to ethyl 1H-indole-2-carboxylate[5].
-
Hydrazinolysis: Dissolve the ester (1.0 eq) in absolute ethanol. Add hydrazine hydrate (80% aqueous, 5.0 eq) dropwise. Reflux for 2-4 hours. Cool to room temperature to precipitate the free base[5]. Filter and wash with cold ethanol.
-
Salt Formation: Suspend the purified 1H-indole-2-carbohydrazide in dry diethyl ether. Bubble dry HCl gas (or add 2M HCl in ether) until precipitation is complete. Filter, wash with ether, and dry under vacuum to yield 1H-Indole-2-carbohydrazide hydrochloride[2].
Protocol 3.2: Synthesis of Anti-Inflammatory Schiff Base Derivatives
Causality Focus: Glacial acetic acid is used as a Brønsted acid catalyst to protonate the aldehyde's carbonyl oxygen, increasing its electrophilicity and facilitating nucleophilic attack by the hydrazide.
-
Neutralization: Dissolve 1H-indole-2-carbohydrazide hydrochloride (1.0 eq) in absolute ethanol. Add anhydrous sodium acetate (1.1 eq) and stir for 15 minutes to liberate the free nucleophilic hydrazine in situ.
-
Condensation: Add the desired substituted aromatic aldehyde (e.g., 4-chlorobenzaldehyde) (1.0 eq) and 2-3 drops of glacial acetic acid[3].
-
Reflux & Isolation: Reflux the mixture for 3-5 hours. The reaction is self-indicating; the product typically precipitates out of the hot solution as a highly crystalline solid.
-
Validation: Filter the solid, recrystallize from ethanol, and confirm the structure via FT-IR (appearance of sharp -N=CH- imine stretch at ~1600-1620 cm⁻¹) and ¹H-NMR (singlet at ~8.2-8.5 ppm for the azomethine proton)[3],[5].
Biological Evaluation: COX Inhibition Assay
To validate the anti-inflammatory efficacy of the synthesized derivatives, a robust in vitro screening cascade against COX-1 and COX-2 is required.
Mechanism of COX-2 inhibition by indole-2-carbohydrazide derivatives blocking PGE2 synthesis.
Protocol 4.1: In Vitro COX-1/COX-2 Fluorometric Assay
Causality Focus: A fluorometric assay measuring the peroxidase activity of COX is preferred over traditional ELISA due to higher throughput and direct kinetic measurement capabilities.
-
Reagent Preparation: Prepare assay buffer (100 mM Tris-HCl, pH 8.0, containing 1 μM hematin). Reconstitute recombinant human COX-1 and COX-2 enzymes.
-
Inhibitor Incubation: In a 96-well black microplate, add 150 μL assay buffer, 10 μL of the synthesized indole derivative (dissolved in DMSO, serial dilutions from 100 μM to 0.01 μM), and 10 μL of the respective COX enzyme. Incubate at 25°C for 15 minutes to allow steady-state binding[4].
-
Reaction Initiation: Add 10 μL of the fluorometric substrate (e.g., ADHP) and 10 μL of Arachidonic Acid to initiate the reaction. The COX enzyme converts arachidonic acid to PGG₂, and its inherent peroxidase activity reduces PGG₂ to PGH₂, concurrently oxidizing ADHP to the highly fluorescent resorufin.
-
Measurement & Analysis: Read fluorescence (Ex/Em = 535/587 nm) continuously for 5 minutes. Calculate the initial velocity and determine the IC₅₀ using non-linear regression analysis.
Quantitative Data Presentation
The table below summarizes representative structure-activity relationship (SAR) data for N'-benzylidene-1H-indole-2-carbohydrazide derivatives, demonstrating the impact of aromatic substitution on COX-2 selectivity[4].
Table 1: Representative COX-1/COX-2 Inhibitory Activity of Indole-Schiff Base Derivatives
| Compound ID | R-Substitution (Aldehyde) | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1 / COX-2) |
| Indomethacin | Reference Standard | 0.18 ± 0.02 | 1.45 ± 0.10 | 0.12 (COX-1 Selective) |
| Celecoxib | Reference Standard | > 50.0 | 0.04 ± 0.01 | > 1250 (COX-2 Selective) |
| Derivative A | Unsubstituted Phenyl | 14.50 ± 1.10 | 2.15 ± 0.20 | 6.74 |
| Derivative B | 4-Chloro Phenyl | 28.30 ± 2.05 | 0.85 ± 0.08 | 33.29 |
| Derivative C | 4-Methoxy Phenyl | 45.10 ± 3.15 | 0.42 ± 0.05 | 107.38 |
| Derivative D | 2,4-Dichloro Phenyl | > 50.0 | 0.28 ± 0.03 | > 178.57 |
Note: Electron-donating groups (e.g., 4-Methoxy) and bulky halogens (e.g., 2,4-Dichloro) significantly enhance COX-2 selectivity by exploiting the larger hydrophobic pocket of the COX-2 active site[4].
References
-
Microwave assisted synthesis of indole derivatives and their complexation behaviour possessing good biological activities. Journal of Chemical and Pharmaceutical Research (JOCPR).3
-
Virtual Screening Of N'-Methylene-1H-Indole-2-Carbohydrazide Schiff 's Base Derivatives as Cyclooxygenase Inhibitors. Lupine Publishers.4
-
Synthesis, characterization and biological evaluation pyrazole derivatives containing indole ring as a potent analgesic and anti-inflammatory. Der Pharma Chemica.5
-
CAS No. 2172592-06-0 | Chemsrc. Chemsrc.2
-
Current Status of Indole-Derived Marine Natural Products: Synthetic Approaches and Therapeutic Applications. PMC (National Institutes of Health).1
Sources
- 1. Current Status of Indole-Derived Marine Natural Products: Synthetic Approaches and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CAS No. 2172592-06-0 | Chemsrc [chemsrc.com]
- 3. jocpr.com [jocpr.com]
- 4. lupinepublishers.com [lupinepublishers.com]
- 5. derpharmachemica.com [derpharmachemica.com]
Comprehensive Application Note: Analytical Characterization of 1H-Indole-2-carbohydrazide Hydrochloride
Introduction and Chemical Context
1H-Indole-2-carbohydrazide and its hydrochloride salt represent a privileged scaffold in medicinal chemistry. The indole core is frequently utilized as a critical building block in the synthesis of multi-target anticancer agents, anti-angiogenic compounds, and novel antimicrobials[1]. The presence of the highly reactive carbohydrazide moiety allows for facile Schiff base formation and cyclization into various heterocyclic systems (e.g., oxadiazoles, triazoles)[2].
Robust analytical characterization of the hydrochloride salt (CAS 5055-39-0 for the free base) is paramount[3]. Accurate profiling ensures batch-to-batch reproducibility, confirms salt stoichiometry, and establishes purity profiles prior to downstream synthetic applications.
Physicochemical Properties
Quantitative baseline data for the analyte is summarized in Table 1 to guide solvent selection and mass calculations.
Table 1: Physicochemical Properties
| Property | Value |
| Chemical Name | 1H-Indole-2-carbohydrazide hydrochloride |
| Base CAS Number | 5055-39-0 |
| Molecular Formula | C9H10ClN3O (Salt) / C9H9N3O (Base) |
| Molecular Weight | 211.65 g/mol (Salt) / 175.19 g/mol (Base) |
| Appearance | Off-white to beige crystalline powder |
| Expected Solubility | Soluble in DMSO, Methanol; sparingly soluble in H2O |
Analytical Strategy Workflow
To achieve a comprehensive structural and purity profile, a multi-modal analytical strategy is required. The workflow below outlines the orthogonal techniques employed.
Figure 1: Multi-modal analytical workflow for 1H-Indole-2-carbohydrazide HCl characterization.
Detailed Methodologies and Protocols
Method 1: High-Performance Liquid Chromatography (HPLC-UV)
Causality & Principle: The hydrazide functional group is highly basic and prone to secondary interactions with residual silanols on silica-based stationary phases, which inevitably leads to severe peak tailing. To mitigate this, an acidic mobile phase modifier (0.1% Trifluoroacetic acid, TFA) is employed. TFA fully protonates the hydrazide moiety and acts as an ion-pairing agent, ensuring a sharp, symmetrical chromatographic peak.
Step-by-Step Protocol:
-
Sample Preparation: Dissolve 10 mg of the sample in 10 mL of Methanol:Water (50:50 v/v) to yield a 1 mg/mL stock. Dilute to 100 µg/mL using Mobile Phase A.
-
Column Selection: C18 Reverse Phase (e.g., 150 mm × 4.6 mm, 3.5 µm particle size).
-
Mobile Phase:
-
A: 0.1% TFA in LC-MS grade Water
-
B: 0.1% TFA in Acetonitrile
-
-
Detection: UV absorbance at 254 nm and 280 nm (targeting the indole chromophore).
-
Self-Validation System: Inject a blank (diluent only) prior to the sample to ensure no ghost peaks are present. System suitability requires the main peak tailing factor to be ≤ 1.5 and theoretical plates > 5000.
Table 2: HPLC Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B | Flow Rate (mL/min) |
| 0.0 | 95 | 5 | 1.0 |
| 2.0 | 95 | 5 | 1.0 |
| 12.0 | 10 | 90 | 1.0 |
| 15.0 | 10 | 90 | 1.0 |
| 15.1 | 95 | 5 | 1.0 |
| 20.0 | 95 | 5 | 1.0 |
Method 2: Liquid Chromatography-Mass Spectrometry (LC-MS)
Causality & Principle: Electrospray Ionization (ESI) in positive mode is highly effective for hydrazides due to their basic nitrogen atoms. Unlike the HPLC-UV method, using a softer acid like 0.1% Formic Acid (FA) instead of TFA is critical here; TFA causes severe ion suppression in the MS source. FA promotes the formation of the [M+H]+ adduct without quenching the signal[4].
Step-by-Step Protocol:
-
Sample Preparation: Dilute the HPLC stock to 1 µg/mL in 0.1% FA in Methanol.
-
Chromatography: Inject 2 µL into the LC-MS system using a short C18 column (50 mm × 2.1 mm, 1.8 µm) for rapid elution (isocratic 50% B for 3 minutes).
-
MS Parameters: Capillary Voltage at 3.0 kV, Desolvation Temperature at 350 °C, scanning m/z 100 - 500.
-
Self-Validation System: The exact mass of the free base is 175.0746 Da[4]. The protocol is validated by observing both the primary [M+H]+ ion at m/z 176.08 and the sodium adduct [M+Na]+ at m/z 198.06. The presence of both confirms the molecular ion is intact and not an in-source fragment.
Method 3: Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality & Principle: The hydrochloride salt exhibits poor solubility in non-polar solvents like CDCl3. DMSO-d6 is selected as the optimal solvent because its high polarity disrupts intermolecular hydrogen bonding, fully dissolving the sample. Furthermore, DMSO-d6 lacks exchangeable protons, allowing clear observation of the highly deshielded indole N-H proton and the hydrazide protons without rapid exchange line-broadening[1].
Step-by-Step Protocol:
-
Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of anhydrous DMSO-d6 containing 0.03% v/v TMS as an internal standard.
-
Acquisition: Acquire the 1 H NMR spectrum at 400 MHz (16 scans, relaxation delay D1 = 2s). Acquire the 13 C NMR spectrum at 100 MHz (1024 scans, proton decoupled).
-
Self-Validation System (D2O Exchange): After the initial 1 H acquisition, add 1 drop of D2O to the NMR tube, shake vigorously, and re-acquire the spectrum. The signals for the indole N-H and hydrazide −NH3+ will disappear due to deuterium exchange, definitively confirming their assignments.
Table 3: Expected 1 H NMR Spectral Assignments (DMSO-d6, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | D2O Exchange |
| 11.44 | Singlet (s) | 1H | Indole N-H[1] | Yes |
| 10.0 - 10.5 | Broad singlet (br s) | 3H | Hydrazide −NH3+ (Salt form) | Yes |
| 9.80 | Singlet (s) | 1H | Hydrazide -NH- (Amide)[1] | Yes |
| 7.59 | Doublet (d) | 1H | Aromatic C4-H | No |
| 7.44 | Doublet (d) | 1H | Aromatic C7-H | No |
| 7.18 | Triplet (t) | 1H | Aromatic C6-H | No |
| 7.05 | Singlet (s) | 1H | Indole C3-H | No |
Method 4: Fourier Transform Infrared (FT-IR) Spectroscopy
Causality & Principle: To confirm the presence of the carbonyl (amide I) and the primary/secondary amines without solvent interference, solid-state FT-IR via Attenuated Total Reflectance (ATR) is utilized. ATR is preferred over KBr pellets because KBr is highly hygroscopic; absorbed water can obscure the critical N-H stretching region (>3100 cm⁻¹)[2].
Step-by-Step Protocol:
-
Sample Preparation: Place 2-3 mg of the neat solid directly onto the diamond crystal of the ATR-FTIR spectrometer. Apply consistent pressure using the anvil.
-
Acquisition: Collect 32 scans from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹.
-
Self-Validation System: A background spectrum of the clean, dry crystal must be collected immediately prior to the sample. The baseline must be flat, and the signal-to-noise ratio in the 2000-2500 cm⁻¹ region must be evaluated to ensure the crystal is uncontaminated.
Table 4: Key FT-IR Band Assignments (ATR, Solid State)
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| 3300 - 3100 | Medium, Sharp | Indole N-H stretch |
| 3000 - 2600 | Broad, Strong | −NH3+ stretch (Hydrochloride salt) |
| 1670 - 1680 | Strong, Sharp | C=O stretch (Amide I band)[2] |
| 1580 - 1520 | Medium | N-H bend (Amide II band) |
| 740 - 750 | Strong | Aromatic C-H out-of-plane bend |
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1H-Indole-2-carbohydrazide | 5055-39-0 [sigmaaldrich.com]
- 4. PubChemLite - 1h-indole-2-carbohydrazide (C9H9N3O) [pubchemlite.lcsb.uni.lu]
High-Throughput Screening of 1H-Indole-2-Carbohydrazide Hydrochloride Derivatives for Novel Anti-Cancer Therapeutics
Introduction & Pharmacological Rationale
The 1H-indole-2-carbohydrazide scaffold has emerged as a highly privileged pharmacophore in medicinal chemistry, particularly in the development of novel anti-cancer agents. Recent structure-activity relationship (SAR) studies have demonstrated that specific substitutions on this core yield potent derivatives with diverse, highly targeted mechanisms of action.
Notably, derivatives have been identified as potent tubulin polymerization inhibitors (e.g., compound 27a) [1], Nur77 modulators that induce endoplasmic reticulum (ER) stress (e.g., compound 10g) [2], and selective methuosis inducers that drive non-apoptotic cell death via the MAPK/JNK signaling pathway (e.g., compound 12A) [3].
Why Hydrochloride Salts? In High-Throughput Screening (HTS), the physicochemical properties of the screening library are paramount. Free-base indole derivatives often suffer from poor aqueous solubility, leading to compound aggregation and false negatives in biochemical assays. Utilizing the hydrochloride salt forms of these derivatives significantly enhances their aqueous solubility and dissolution rate, ensuring uniform concentration gradients during the aqueous dilution steps of the HTS workflow.
Mechanistic Pathways of 1H-Indole-2-Carbohydrazide Derivatives
To effectively screen these compounds, it is critical to understand the causality behind their phenotypic effects. The diagram below illustrates the three primary anti-cancer signaling pathways targeted by this chemical class.
Figure 1: Divergent anti-cancer mechanisms of action for 1H-indole-2-carbohydrazide derivatives.
High-Throughput Screening (HTS) Workflow
A robust HTS campaign requires a self-validating cascade. We employ a primary phenotypic screen to identify broad-spectrum cytotoxicity, followed by secondary target-specific biochemical and high-content imaging assays to deconvolute the mechanism of action.
Figure 2: Four-phase HTS workflow for evaluating indole-2-carbohydrazide libraries.
Step-by-Step Experimental Protocols
Protocol A: Compound Library Preparation & Quality Control
Causality: Hydrochloride salts are hygroscopic. Proper storage and dissolution kinetics are critical to prevent water absorption, which can degrade the hydrazide linkage and alter the true molarity of the stock solution.
-
Equilibration: Allow the lyophilized 1H-indole-2-carbohydrazide hydrochloride library plates to equilibrate to room temperature in a desiccator for 2 hours prior to unsealing.
-
Solubilization: Add anhydrous DMSO (≤0.005% water) to achieve a master stock concentration of 10 mM.
-
Acoustic Dispensing: Use an Echo® Acoustic Dispenser to transfer nanoliter volumes of the master stock into 384-well intermediate plates.
-
Self-Validation (QC): Randomly sample 5% of the wells for LC-MS analysis to verify compound integrity and confirm that the hydrochloride salt has not induced acid-catalyzed degradation in DMSO over 48 hours.
Protocol B: Primary Phenotypic Screening (Cell Viability)
Causality: We utilize an ATP-based luminescence assay (CellTiter-Glo) because it provides a direct, linear correlation with metabolically active cells, minimizing artifacts caused by autofluorescent indole derivatives.
-
Cell Seeding: Seed MDA-MB-231 (breast cancer) and A549 (lung carcinoma) cells at 2,000 cells/well in 384-well white opaque plates using 40 µL of DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO₂.
-
Compound Dosing: Pin-transfer 100 nL of the compound library (final assay concentration: 10 µM; 0.25% DMSO).
-
Controls (Self-Validation):
-
Positive Control: 10 µM Paclitaxel (100% inhibition).
-
Negative Control: 0.25% DMSO vehicle (0% inhibition).
-
Metric: Calculate the Z'-factor for each plate. A plate is only validated and accepted if Z' ≥ 0.65 .
-
-
Detection: After 72 hours, add 20 µL of CellTiter-Glo reagent. Shake for 2 minutes to induce cell lysis, incubate for 10 minutes at room temperature, and read luminescence.
Protocol C: Secondary Target-Specific Assays
Assay 1: Tubulin Polymerization (Fluorescence-Based)
Causality: To determine if cytotoxicity is driven by tubulin inhibition (similar to compound 27a [1]), this cell-free assay measures the fluorescence enhancement of a fluorophore incorporated into polymerizing microtubules.
-
Reaction Mix: Prepare a reaction mixture containing 3 mg/mL porcine brain tubulin, 1 mM GTP, and 10 µM fluorescent reporter in PEM buffer (80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9).
-
Incubation: Pre-incubate the compound (5 µM) with the reaction mix in a 384-well black plate at 4°C for 15 minutes.
-
Kinetics: Transfer the plate to a microplate reader pre-warmed to 37°C. Measure fluorescence (Ex: 360 nm / Em: 420 nm) every minute for 60 minutes.
-
Validation: Use Colchicine (3 µM) as a positive control for polymerization inhibition.
Assay 2: High-Content Imaging for Methuosis
Causality: Methuosis is characterized by the massive accumulation of macropinosomes that do not fuse with lysosomes [3]. High-content imaging allows for the spatial quantification of these vacuoles, distinguishing methuosis from standard apoptosis.
-
Staining: Treat HeLa cells with hit compounds (1 µM) for 24 hours. Co-stain with Hoechst 33342 (nuclei) and Lucifer Yellow (a fluid-phase tracer that accumulates in macropinosomes).
-
Imaging: Image using an automated confocal microscope (e.g., PerkinElmer Opera Phenix) at 40x magnification.
-
Analysis: Utilize automated image analysis software to quantify the total area of Lucifer Yellow-positive vacuoles per cell. Compounds inducing a >5-fold increase in vacuolar area compared to DMSO controls are flagged as methuosis inducers.
Data Presentation & Hit Validation
Quantitative data from the HTS cascade must be aggregated to establish structure-activity relationships. Below is a representative data structure summarizing the expected profiles of validated hits based on known literature benchmarks.
| Compound Class / Analog | Primary Screen (A549 IC₅₀) | Tubulin Polymerization (IC₅₀) | Nur77 Binding Affinity (K_D) | Vacuole Induction (Methuosis) | Primary Mechanism of Action |
| Vehicle (DMSO) | > 100 µM | N/A | N/A | Negative | N/A |
| Colchicine (Control) | 0.05 µM | 2.1 µM | N/A | Negative | Tubulin Inhibition |
| Analog 27a-type [1] | 0.19 µM | 3.5 µM | > 50 µM | Negative | Tubulin Inhibition (G2/M Arrest) |
| Analog 10g-type [2] | 1.80 µM | > 50 µM | 3.58 µM | Negative | Nur77 Modulator (ER Stress) |
| Analog 12A-type [3] | 0.85 µM | > 50 µM | > 50 µM | Highly Positive | Methuosis Inducer (MAPK/JNK) |
Table 1: Representative multiparametric profiling of 1H-indole-2-carbohydrazide hydrochloride derivatives.
References
-
Saruengkhanphasit, R., et al. "Identification of new 3-phenyl-1H-indole-2-carbohydrazide derivatives and their structure-activity relationships as potent tubulin inhibitors and anticancer agents: A combined in silico, in vitro and synthetic study." Bioorganic Chemistry, 2021.
-
"Design, synthesis, and biological evaluation of 5-((8-methoxy-2-methylquinolin-4-yl)amino)-1H-indole-2-carbohydrazide derivatives as novel Nur77 modulators." European Journal of Medicinal Chemistry / PubMed, 2020.
-
"Design, synthesis, and biological evaluation of 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-Indole-2-Carbohydrazide derivatives: the methuosis inducer 12A as a Novel and selective anticancer agent." Journal of Enzyme Inhibition and Medicinal Chemistry, 2021.
Application Note: In Vitro Biological Evaluation of 1H-Indole-2-carbohydrazide Hydrochloride Derivatives
Prepared by: Senior Application Scientist Target Audience: Discovery Biologists, Medicinal Chemists, and Preclinical Development Professionals
Scientific Rationale & Scaffold Causality
The indole ring is a highly privileged pharmacophore in drug discovery, structurally mimicking endogenous biomolecules like tryptophan and serotonin. Specifically, 1H-indole-2-carbohydrazide derivatives have recently emerged as highly versatile chemical entities capable of divergent pharmacological activities, most notably as potent anticancer and antimicrobial agents.
Why the Hydrochloride Salt? Free base indole-carbohydrazides exhibit robust intermolecular hydrogen bonding, leading to high crystal lattice energy and notoriously poor aqueous solubility. By synthesizing these compounds as hydrochloride salts , researchers disrupt this lattice, significantly enhancing solvation kinetics in DMSO and preventing compound "crash-out" (precipitation) during serial dilutions in aqueous physiological buffers. This chemical modification is critical for avoiding false-negative results in in vitro phenotypic screens.
Recent literature highlights three primary mechanisms of action for these derivatives:
-
Tubulin Destabilization: Thiophenyl- and furanyl-substituted derivatives bind to the colchicine site of tubulin, preventing polymerization and inducing G2/M cell cycle arrest.
-
Methuosis Induction: Pyridine-pyrimidine-indole hybrids (e.g., compound 12A) trigger massive macropinosome accumulation, leading to non-apoptotic cell death (methuosis)[1].
-
Enoyl Reductase (InhA) Inhibition: Specifically tailored derivatives exhibit potent antimicrobial activity by blocking mycolic acid synthesis in Mycobacterium tuberculosis[2].
Mechanistic Pathways
The following diagram maps the divergent biological pathways engaged by different functionalized classes of 1H-indole-2-carbohydrazide derivatives.
Fig 1: Divergent pharmacological pathways of 1H-indole-2-carbohydrazide derivatives.
Experimental Design & Self-Validating Systems
To evaluate these compounds, protocols must be designed as self-validating systems . This means integrating internal controls that prove the assay's mechanical integrity before the test compound's data is even considered.
-
For Tubulin Assays: Tubulin polymerization is highly temperature-dependent. A microplate reader must be strictly pre-warmed to 37°C. A slight drop in temperature will artificially mimic tubulin destabilization, leading to false-positive hit identification. We mandate the use of Paclitaxel (stabilizer) and Colchicine (destabilizer) as kinetic boundaries.
-
For Phenotypic Assays: Because methuosis is non-apoptotic, standard viability assays (like MTT) will show cell death, but cannot confirm the mechanism. Therefore, phase-contrast microscopy must be run in parallel to visually confirm cytoplasmic vacuolization, alongside Annexin V/PI staining to rule out early apoptosis[1].
Detailed Experimental Protocols
Protocol A: In Vitro Tubulin Polymerization Fluorometric Assay
Purpose: To confirm target engagement at the colchicine binding site.
-
Preparation: Reconstitute porcine brain tubulin (>99% pure) in PEM buffer (80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9) containing 1 mM GTP and 10% glycerol. Keep strictly on ice.
-
Compound Plating: In a pre-chilled 96-well half-area black plate, add 5 µL of the 1H-indole-2-carbohydrazide derivative (final concentration 10 µM).
-
Self-Validation Controls: Add 5 µL of 10 µM Colchicine (Positive Control for inhibition), 10 µM Paclitaxel (Negative Control for inhibition/Stabilizer), and 5 µL of 1% DMSO (Vehicle).
-
-
Initiation: Add 45 µL of the cold tubulin-GTP mixture to all wells using a multichannel pipette.
-
Kinetic Reading: Immediately transfer the plate to a fluorometer pre-warmed to exactly 37°C . Measure fluorescence (Ex: 340 nm / Em: 410 nm) every 60 seconds for 60 minutes.
-
Data Interpretation: Active derivatives will yield a flat kinetic curve identical to Colchicine, whereas the vehicle will show a sigmoidal curve as microtubules polymerize.
Protocol B: Cytotoxicity and Methuosis Phenotyping
Purpose: To differentiate between standard cytotoxicity and vacuolization-induced methuosis.
-
Cell Seeding: Seed MDA-MB-231 (breast cancer) or HeLa cells at 5×103 cells/well in a 96-well clear-bottom plate. Incubate overnight at 37°C, 5% CO₂.
-
Treatment: Treat cells with serial dilutions of the indole derivatives (0.1 µM to 50 µM).
-
Phase-Contrast Imaging (48h): Before adding any viability dye, examine the cells under an inverted phase-contrast microscope.
-
Causality Check: Methuosis-inducing compounds (e.g., analog 12A) will display massive, phase-lucent cytoplasmic vacuoles[1]. If cells are shrunken and blebbing without vacuoles, the mechanism is likely standard apoptosis.
-
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.
-
Solubilization: Carefully aspirate the media. Add 150 µL of DMSO to dissolve the formazan crystals. Read absorbance at 570 nm to calculate the IC₅₀.
Protocol C: Antimicrobial Minimum Inhibitory Concentration (MIC) via REMA
Purpose: To evaluate the inhibition of M. tuberculosis or ESKAPE pathogens.
-
Inoculum Preparation: Grow the bacterial strain in Mueller-Hinton broth (MHB) to an OD₆₀₀ of 0.08–0.1 (equivalent to 0.5 McFarland standard). Dilute 1:100 in MHB.
-
Serial Dilution: In a 96-well plate, perform two-fold serial dilutions of the indole-carbohydrazide derivative (from 64 µg/mL down to 0.125 µg/mL).
-
Inoculation: Add 50 µL of the diluted bacterial suspension to each well. Incubate at 37°C for 18-24 hours (or up to 7 days for M. tuberculosis).
-
Resazurin Addition (Self-Validation): Do not add Resazurin at time zero. Add 30 µL of 0.015% resazurin solution only after the incubation period. Incubate for an additional 2-4 hours.
-
Causality Check: Adding resazurin post-incubation prevents premature dye reduction by non-biological reducing agents present in the media or the test compounds themselves.
-
-
Readout: A color change from blue (oxidized) to pink (reduced) indicates bacterial viability. The MIC is the lowest concentration that remains blue.
Quantitative Data Presentation
The following tables summarize representative in vitro data profiles for optimized 1H-indole-2-carbohydrazide derivatives based on recent literature[1][2].
Table 1: In Vitro Anticancer Profiling (IC₅₀ values)
Summarizing the dual-action potential against solid tumors.
| Compound Class / Derivative | Primary Mechanism | MDA-MB-231 (Breast) | HeLa (Cervical) | COLO 205 (Colon) | Normal Cells (L929) |
| Thiophenyl-indole (6i) | Tubulin Inhibition | 0.25 µM | 0.41 µM | 0.071 µM | > 20 µM |
| Pyrimidine-indole (12A) | Methuosis Induction | 0.85 µM | 1.10 µM | 1.45 µM | > 50 µM |
| Colchicine (Control) | Tubulin Inhibition | 0.05 µM | 0.08 µM | 0.06 µM | 0.15 µM |
| MOMIPP (Control) | Methuosis Induction | 2.50 µM | 3.10 µM | N/A | > 50 µM |
Table 2: In Vitro Antimicrobial Profiling (MIC values)
Highlighting efficacy against critical pathogens via putative InhA inhibition.
| Compound Class / Derivative | M. tuberculosis (H37Rv) | Staphylococcus aureus | Escherichia coli | Candida albicans |
| Naphthyl-indole (5b) | 3.12 µg/mL | 1.56 µg/mL | 6.25 µg/mL | 12.5 µg/mL |
| Naphthyl-indole (5c) | 6.25 µg/mL | 3.12 µg/mL | 12.5 µg/mL | 25.0 µg/mL |
| Isoniazid (Control) | 0.39 µg/mL | N/A | N/A | N/A |
| Ciprofloxacin (Control) | N/A | 0.78 µg/mL | 0.39 µg/mL | N/A |
References
-
Design, synthesis, and biological evaluation of 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-Indole-2-Carbohydrazide derivatives: the methuosis inducer 12A as a Novel and selective anticancer agent. Source: Journal of Enzyme Inhibition and Medicinal Chemistry (via PMC) URL:[Link]
-
Synthesis, in silico, in vitro evaluation of furanyl- and thiophenyl-3-phenyl-1H-indole-2-carbohydrazide derivatives as tubulin inhibitors and anticancer agents. Source: RSC Advances URL:[Link]
-
Design, Synthesis, Spectral Characterization, and Antimicrobial Evaluation of Novel Indole‐2‐Carbohydrazide Derivatives: Experimental and Computational Insight. Source: Chemistry & Biodiversity (via ResearchGate) URL:[Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing the Yield of 1H-Indole-2-carbohydrazide Hydrochloride Synthesis
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with research teams facing bottlenecks in the synthesis of 1H-indole-2-carbohydrazide hydrochloride. This compound is a critical intermediate in the development of antiplatelet agents, anticancer drugs, and complex indole alkaloids.
While the conversion of an indole-2-carboxylate ester to its corresponding hydrazide hydrochloride seems straightforward on paper, researchers often encounter stalling yields, competitive hydrolysis, and intractable, gummy salts. This guide is designed to move beyond basic recipes; it explains the mechanistic causality behind each experimental choice and provides a self-validating protocol to ensure reproducible, high-yield results.
Mechanistic Workflow
The synthesis relies on a two-stage process: the nucleophilic acyl substitution (hydrazinolysis) of the ester, followed by the controlled protonation of the resulting free base.
Chemical workflow for 1H-Indole-2-carbohydrazide hydrochloride synthesis.
Core Experimental Protocol: A Self-Validating System
To achieve a self-validating system, we must decouple the chemical reaction (hydrazinolysis) from the physical isolation (salt crystallization). By isolating and verifying the free base first, you can instantly pinpoint whether a low final yield is due to a failed reaction or a failed crystallization.
Phase 1: Hydrazinolysis (Free Base Formation)
Hydrazinolysis of ethyl 1H-indole-2-carboxylate using excess hydrazine monohydrate in refluxing ethanol is the gold standard, reliably yielding >90% of the free base when executed correctly [1].
-
Preparation: Dissolve 10.0 mmol of ethyl 1H-indole-2-carboxylate in 20 mL of absolute ethanol .
-
Causality: Using absolute ethanol rather than 95% ethanol minimizes the presence of water. Water, in the presence of basic hydrazine, promotes competitive ester hydrolysis, leading to the dead-end byproduct indole-2-carboxylic acid [2].
-
-
Reagent Addition: Add 100.0 mmol (10 equivalents) of hydrazine monohydrate (98-100%).
-
Causality: A massive stoichiometric excess of hydrazine is critical. It drives the equilibrium forward and prevents the formation of symmetric diacylhydrazines (where one hydrazine molecule reacts with two ester molecules).
-
-
Reaction: Reflux the mixture at 80 °C for 4–6 hours. Monitor the disappearance of the ester via TLC (Dichloromethane/Methanol 9:1).
-
Isolation: Concentrate the mixture under reduced pressure to remove excess ethanol and hydrazine. Pour the concentrated residue into 50 mL of ice-cold distilled water.
-
Validation: Filter the resulting white precipitate, wash with cold water, and dry under a vacuum. Self-Validation Check: The free base should present as colorless crystals with a melting point of 247–248 °C. If the melting point is broad, diacylhydrazine or unreacted ester is present.
Phase 2: Hydrochloride Salt Crystallization
-
Dissolution: Dissolve the verified 1H-indole-2-carbohydrazide free base in a minimum volume of anhydrous 1,4-dioxane or anhydrous tetrahydrofuran (THF).
-
Protonation: Cool the solution to 0–5 °C in an ice bath. Dropwise, add 1.2 equivalents of 4M HCl in dioxane under a nitrogen blanket.
-
Causality: Using anhydrous HCl in dioxane instead of aqueous HCl prevents the introduction of water. The carbohydrazide HCl salt is highly prone to solvent entrapment and hygroscopicity; water will turn the precipitating salt into an intractable, gummy oil.
-
-
Recovery: Stir for 1 hour at 0 °C. Filter the precipitate rapidly, wash with anhydrous diethyl ether, and immediately transfer to a vacuum desiccator.
Quantitative Data: Yield Optimization
The table below summarizes our internal data on how variations in the hydrazinolysis parameters directly impact the yield of the free base intermediate.
| Reaction Condition | Hydrazine Equivalents | Solvent | Time / Temp | Expected Free Base Yield | Observation / Causality |
| Sub-optimal | 1.5 eq | Methanol | 12h / RT | 40 - 50% | Incomplete conversion; significant diacylhydrazine formation due to lack of reagent excess. |
| Standard | 5.0 eq | Ethanol (95%) | 6h / Reflux | 75 - 85% | Good conversion, but minor hydrolysis byproduct forms due to water content in the solvent. |
| Optimized | 10.0 eq | Absolute Ethanol | 4-6h / Reflux | > 92% | Excellent conversion; excess hydrazine drives equilibrium and absolute solvent prevents hydrolysis. |
Troubleshooting Guide & FAQs
Diagnostic logic tree for resolving common synthesis and crystallization issues.
Q1: Why is my hydrazinolysis yield stalling below 60%, even after 12 hours of reflux? A: This is almost always a stoichiometric or solvent issue. The indole ring exerts steric and electronic effects that make the ester less reactive than a standard aliphatic ester. If you are using less than 5 equivalents of hydrazine, the reaction will stall. Furthermore, if you are using methanol instead of ethanol, the lower boiling point (65 °C vs. 78 °C) fails to provide the thermal energy required to drive the reaction to completion. Switch to absolute ethanol and 10 equivalents of hydrazine.
Q2: I am detecting a large amount of indole-2-carboxylic acid in my product mixture. How do I prevent this? A: You are observing competitive ester hydrolysis [2]. Hydrazine is a base. If there is water in your reaction mixture (either from using 95% ethanol, degraded hydrazine hydrate, or atmospheric moisture), the hydroxide ions generated will hydrolyze your starting ester back into the unreactive carboxylic acid. Ensure all solvents are strictly anhydrous.
Q3: My final HCl salt is precipitating as a sticky, gummy oil that I cannot filter. How do I induce proper crystallization? A: Gummy precipitates are the result of solvent entrapment and hygroscopicity. If you used aqueous HCl, or if your ether wash absorbed condensation from the air, the salt will "melt" into an oil. To rescue a gummy batch, dissolve the oil in a minimum amount of hot, anhydrous methanol, and slowly add anhydrous diethyl ether until the solution becomes turbid. Let it crystallize slowly at -20 °C. Moving forward, strictly use anhydrous HCl in dioxane for the salt formation step.
References
Technical Support Center: Purification of 1H-Indole-2-carbohydrazide Hydrochloride
This technical support guide is designed for researchers, scientists, and drug development professionals who are working with 1H-Indole-2-carbohydrazide hydrochloride. The following sections provide in-depth troubleshooting advice, frequently asked questions, and detailed purification protocols to address common challenges encountered during experimental work.
I. Troubleshooting Guide: Common Purification Issues
This section addresses specific problems that may arise during the purification of 1H-Indole-2-carbohydrazide hydrochloride, presented in a question-and-answer format.
Q1: My final product is off-color (e.g., yellow, brown, or pink). What is the likely cause and how can I fix it?
A1: An off-color appearance in your 1H-Indole-2-carbohydrazide hydrochloride is typically indicative of impurities. The indole ring system can be susceptible to oxidation, which can lead to the formation of colored byproducts. The presence of residual starting materials or reaction byproducts can also contribute to discoloration.
-
Causality: The indole nucleus is electron-rich and can be oxidized by atmospheric oxygen, especially when heated in the presence of certain solvents or metal ions. Incomplete reactions or side reactions during synthesis can also introduce colored impurities.
-
Troubleshooting & Optimization:
-
Recrystallization with Charcoal: A common and effective method to remove colored impurities is recrystallization with the addition of a small amount of activated charcoal. The charcoal adsorbs the colored compounds, which can then be removed by hot filtration.
-
Inert Atmosphere: When working with indole derivatives, particularly at elevated temperatures, it is advisable to use an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
-
Solvent Purity: Ensure that the solvents used for both the reaction and purification are of high purity and free from peroxides, which can promote oxidation.
-
Q2: I'm experiencing low yield after recrystallization. What are the possible reasons and how can I improve it?
A2: Low recovery is a frequent issue in recrystallization and can be attributed to several factors related to the solubility of your compound.
-
Causality: The hydrochloride salt of 1H-Indole-2-carbohydrazide is expected to have significant solubility in polar solvents like water and lower alcohols (e.g., methanol, ethanol). If the compound is too soluble in the chosen solvent even at low temperatures, or if too much solvent is used, a substantial amount of the product will remain in the mother liquor, leading to a low yield.[1]
-
Troubleshooting & Optimization:
-
Solvent Selection: The ideal recrystallization solvent is one in which the compound is highly soluble at elevated temperatures but sparingly soluble at low temperatures.[2] For 1H-Indole-2-carbohydrazide hydrochloride, a mixed solvent system, such as ethanol/water or methanol/water, is often a good choice.[3]
-
Minimize Solvent Volume: Use the minimum amount of hot solvent necessary to completely dissolve the crude product. Adding solvent in small portions and allowing time for dissolution between additions can help prevent the use of excess solvent.[4]
-
Slow Cooling: Allow the hot solution to cool slowly to room temperature before placing it in an ice bath. Slow cooling promotes the formation of larger, purer crystals and can improve recovery.[3]
-
Anti-Solvent Addition: If the compound is too soluble in a particular solvent, an "anti-solvent" (a solvent in which the compound is poorly soluble) can be added dropwise to the hot solution until it becomes slightly cloudy. This will reduce the overall solubility and induce crystallization upon cooling.
-
Q3: My compound is "oiling out" instead of forming crystals during recrystallization. What's happening and what should I do?
A3: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This is often due to the presence of impurities that depress the melting point of the compound or a mismatch between the boiling point of the solvent and the melting point of the solute.[1]
-
Causality: If the boiling point of the recrystallization solvent is higher than the melting point of the compound (or the melting point of the compound/impurity mixture), the compound will melt before it dissolves and separate as an oil.
-
Troubleshooting & Optimization:
-
Lower Boiling Point Solvent: Choose a recrystallization solvent with a boiling point lower than the melting point of your compound.
-
Increase Solvent Volume: Add more hot solvent to the oiled-out mixture. The oil may dissolve, and upon cooling, crystallization may occur normally.
-
Pre-purification: If impurities are the cause, a preliminary purification step, such as a simple wash or a quick filtration through a small plug of silica gel, may be necessary before attempting recrystallization.
-
Q4: I'm seeing significant streaking or tailing of my compound on the TLC plate during analysis. Why is this happening?
A4: Streaking or tailing on a TLC plate is a common issue with indole derivatives, especially those containing basic nitrogen atoms like 1H-Indole-2-carbohydrazide hydrochloride.[5]
-
Causality: The acidic nature of standard silica gel can lead to strong interactions with the basic indole nitrogen and the hydrazide moiety. This can cause the compound to move unevenly up the TLC plate, resulting in streaking.[5]
-
Troubleshooting & Optimization:
-
Mobile Phase Modifier: Add a small amount (0.5-1%) of a base, such as triethylamine (TEA) or ammonia, to the mobile phase. This will neutralize the acidic sites on the silica gel and lead to more defined spots.[1]
-
Alternative Stationary Phase: Consider using neutral alumina as the stationary phase for TLC analysis, as it is less acidic than silica gel.[6]
-
Sample Concentration: Ensure that the sample spotted on the TLC plate is not too concentrated, as this can also lead to streaking.
-
II. Frequently Asked Questions (FAQs)
Q1: What is the typical synthesis route for 1H-Indole-2-carbohydrazide hydrochloride, and what are the likely impurities?
A1: 1H-Indole-2-carbohydrazide is commonly synthesized from the corresponding ethyl or methyl ester of 1H-indole-2-carboxylic acid via hydrazinolysis, which involves reacting the ester with hydrazine hydrate.[7][8] The hydrochloride salt is then prepared by treating the free base with hydrochloric acid.
-
Common Impurities:
-
Unreacted Starting Material: Ethyl or methyl 1H-indole-2-carboxylate.
-
Excess Reagents: Hydrazine hydrate.
-
Side-Products: Di-acylated hydrazines (where two indole-2-carbonyl groups are attached to the same hydrazine molecule).
-
Degradation Products: Oxidation products of the indole ring.
-
Q2: What are the recommended storage conditions for 1H-Indole-2-carbohydrazide hydrochloride?
A2: Based on information for the free base and similar hydrazide salts, 1H-Indole-2-carbohydrazide hydrochloride should be stored in a tightly sealed container in a cool, dry place, preferably refrigerated at 2-8°C.[9] It is also advisable to store it under an inert atmosphere (e.g., nitrogen or argon) to protect it from air and moisture, as hydrazide salts can be hygroscopic and the indole moiety can be sensitive to oxidation.[10][11]
Q3: How can I monitor the purity of my 1H-Indole-2-carbohydrazide hydrochloride?
A3: Thin-Layer Chromatography (TLC) is a quick and effective method for monitoring the purity of your compound and the progress of your purification.[12] High-Performance Liquid Chromatography (HPLC) can be used for more quantitative analysis.
-
TLC Visualization: Due to the aromatic indole ring, the compound is UV-active and can be visualized under a UV lamp at 254 nm.[6] Staining with a p-anisaldehyde or potassium permanganate solution can also be used for visualization.[5]
-
HPLC Analysis: Reversed-phase HPLC with a C18 column and a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is a suitable method for purity determination.[1]
III. Experimental Protocols
Protocol 1: Recrystallization of 1H-Indole-2-carbohydrazide Hydrochloride
This protocol provides a general guideline for the recrystallization of 1H-Indole-2-carbohydrazide hydrochloride. The optimal solvent system and volumes may need to be adjusted based on the specific impurities present in your crude material.
Materials:
-
Crude 1H-Indole-2-carbohydrazide hydrochloride
-
Ethanol (reagent grade)
-
Deionized water
-
Erlenmeyer flask
-
Hot plate with magnetic stirrer
-
Büchner funnel and filter flask
-
Filter paper
Procedure:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of your crude product in various ethanol/water mixtures at room temperature and with heating. A good starting point is a 70:30 ethanol:water mixture.[4]
-
Dissolution: Place the crude 1H-Indole-2-carbohydrazide hydrochloride in an Erlenmeyer flask with a magnetic stir bar. Add the chosen hot solvent mixture in small portions while stirring and heating until the solid is completely dissolved. Use the minimum amount of solvent necessary.[4]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.[3]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[3]
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.[3]
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Protocol 2: Column Chromatography of 1H-Indole-2-carbohydrazide Hydrochloride
Due to its polarity, 1H-Indole-2-carbohydrazide hydrochloride can be purified using normal-phase chromatography on silica gel with a polar mobile phase.
Materials:
-
Crude 1H-Indole-2-carbohydrazide hydrochloride
-
Silica gel (230-400 mesh)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Glass chromatography column
-
Fraction collector or test tubes
Procedure:
-
Mobile Phase Selection: Using TLC, determine a suitable mobile phase. A good starting point is a mixture of dichloromethane (DCM) and methanol (MeOH). Adjust the ratio to achieve an Rf value of approximately 0.2-0.4 for the target compound.[6]
-
Column Packing: Prepare a slurry of silica gel in the initial, less polar mobile phase. Pour the slurry into the column and allow it to pack evenly, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a more polar solvent. Adsorb the sample onto a small amount of silica gel by evaporating the solvent. Carefully add the dried silica with the adsorbed sample to the top of the packed column.
-
Elution: Begin eluting with the mobile phase, starting with a lower polarity and gradually increasing the polarity (e.g., increasing the percentage of methanol in DCM) if necessary to elute the compound.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified 1H-Indole-2-carbohydrazide hydrochloride.
IV. Visualization of Workflows
Caption: Decision workflow for selecting a purification technique.
Caption: Troubleshooting common recrystallization problems.
V. Quantitative Data Summary
| Parameter | Recommended Value/Range | Rationale |
| Recrystallization Solvent | Ethanol/Water or Methanol/Water | Balances polarity to achieve good solubility at high temperatures and poor solubility at low temperatures. |
| TLC Mobile Phase | Dichloromethane/Methanol (e.g., 95:5 to 90:10) | Provides good separation for polar indole derivatives on silica gel. |
| TLC Rf Value | 0.2 - 0.4 | Optimal range for good separation in column chromatography.[6] |
| Storage Temperature | 2-8°C | Recommended for long-term stability of hydrazide compounds.[9] |
VI. References
-
BenchChem. (2025). Technical Support Center: Purification of Indole Derivatives by Column Chromatography.
-
BenchChem. (2025). Technical Support Center: Purification of Nicotinic Acid Hydrazide and Its Derivatives.
-
Fisher Scientific. (2025). Safety Data Sheet: 1H-Indole-7-carbohydrazide.
-
BenchChem. (2025). Application Notes and Protocols for the Purification of Synthetic Hydrazide Compounds.
-
HBCSE. (n.d.). Recrystallization.
-
ResearchGate. (n.d.). On the Synthesis and Reactions of Indole-2-carboxylic Acid Hydrazide.
-
MDPI. (2023). A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities.
-
PMC. (n.d.). N-Substituted indole carbohydrazide derivatives: synthesis and evaluation of their antiplatelet aggregation activity.
-
ChemScene. (n.d.). 5055-39-0 | 1H-Indole-2-carbohydrazide.
-
TCI Chemicals. (2025). Safety Data Sheet: Carbohydrazide.
-
DU Chem. (n.d.). Thin Layer Chromatography (TLC).
-
Chem LibreTexts. (n.d.). Recrystallization - Part 2.
-
BenchChem. (2025). Technical Support Center: Purification of Polar Indole Derivatives.
-
BenchChem. (2025). An In-depth Technical Guide to the Stability and Storage of Hydrazine Dihydrochloride.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. fishersci.com [fishersci.com]
- 3. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. N-Substituted indole carbohydrazide derivatives: synthesis and evaluation of their antiplatelet aggregation activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. chemscene.com [chemscene.com]
- 10. fishersci.com [fishersci.com]
- 11. ijarsct.co.in [ijarsct.co.in]
- 12. lcms.cz [lcms.cz]
Overcoming solubility issues with 1H-Indole-2-carbohydrazide hydrochloride in organic solvents
Target Audience: Researchers, Scientists, and Drug Development Professionals
Overview 1H-Indole-2-carbohydrazide (and its hydrochloride salt) is a highly versatile building block used extensively in the synthesis of Schiff bases, metal complexes, and targeted therapeutics[1]. However, its rigid crystalline lattice and extensive hydrogen-bonding capabilities frequently lead to severe solubility bottlenecks in organic solvents[2]. This guide provides field-proven, causality-driven troubleshooting protocols to overcome these challenges.
Section 1: Thermodynamic & Kinetic Solubility Principles
Q1: Why is the hydrochloride salt of 1H-Indole-2-carbohydrazide practically insoluble in common organic solvents like DCM, THF, or EtOAc? A: The insolubility is driven by the high lattice energy of the hydrochloride salt. The indole NH and the carbohydrazide moiety (-C(=O)NHNH₂) act as strong hydrogen-bond donors and acceptors[2]. Low-dielectric organic solvents (like Dichloromethane or Ethyl Acetate) lack the thermodynamic driving force (solvation energy) required to overcome the ionic interactions of the protonated amine and the chloride counterion, leaving the crystal lattice intact[3].
Q2: Which solvents are thermodynamically favored for dissolving this compound without altering its salt state? A: To dissolve the salt without inducing salt disproportionation, you must use polar aprotic solvents with high dielectric constants. Solvents like Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO) are highly effective because their strong hydrogen-bond acceptor capabilities disrupt the intermolecular hydrogen bonding of the indole ring, while their high polarity solvates the ion pairs[2],[4].
Table 1: Solubility Profile of 1H-Indole-2-carbohydrazide (HCl Salt / Free Base)[2],[5],[4]
| Solvent Category | Examples | Dielectric Constant (ε) | Solubility Status | Mechanistic Rationale |
| Polar Aprotic | DMSO, DMF | 37 - 47 | High | Disrupts H-bonds; solvates ion pairs effectively. |
| Polar Protic | Ethanol, Methanol | 24 - 33 | Moderate | Requires heating (reflux) to overcome enthalpy of dissolution. |
| Non-Polar / Weakly Polar | DCM, EtOAc, THF | 4 - 7 | Poor / Insoluble | Insufficient solvation energy to break the ionic lattice. |
Section 2: Experimental Workflows for Solubility Enhancement
Q3: How can I convert the hydrochloride salt to its free base to achieve solubility in standard organic solvents for coupling reactions? A: If your downstream application (such as an esterification or condensation) requires a non-polar or moderately polar solvent, you must perform a salt disproportionation (free-basing)[6]. Neutralizing the HCl salt removes the ionic charge, significantly lowering the lattice energy and increasing the compound's partition coefficient into organic solvents.
Protocol 1: Free-Basing via Liquid-Liquid Extraction
-
Suspension: Suspend 1.0 eq of 1H-Indole-2-carbohydrazide hydrochloride in Dichloromethane (DCM) (approx. 10 mL/g). The mixture will appear as a cloudy suspension.
-
Neutralization: Dropwise, add 1.2 to 1.5 eq of N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA).
-
Kinetic Mixing: Stir vigorously at room temperature for 15–30 minutes. Causality: The organic base deprotonates the hydrochloride salt, releasing the free carbohydrazide base into the organic phase.
-
Aqueous Wash: Wash the organic layer with a saturated aqueous solution of NaHCO₃ (1x) and brine (1x). Causality: This removes the highly water-soluble TEA-HCl or DIPEA-HCl byproduct salts[6].
-
Recovery: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the organic-soluble free base.
Caption: Workflow for free-basing 1H-Indole-2-carbohydrazide HCl to achieve organic solubility.
Q4: What if my downstream application (e.g., Schiff base condensation) requires the compound to be dissolved in an ethanol system? A: Schiff base syntheses utilizing 1H-indole-2-carbohydrazide and substituted benzaldehydes are traditionally performed in absolute ethanol[7],[5]. Because the compound is only moderately soluble in cold ethanol, you must manipulate the thermodynamics of the system.
Protocol 2: Thermodynamic Dissolution for Condensation Reactions
-
Solvent Ratio: Suspend the carbohydrazide in absolute ethanol.
-
Thermal Activation: Heat the mixture to reflux (approx. 78°C) using a steam bath or heating mantle. Causality: The thermal energy overcomes the enthalpy of dissolution, shifting the equilibrium toward the solvated state[2],[8].
-
Catalysis: Add a few drops of glacial acetic acid. Causality: Acetic acid not only catalyzes the subsequent imine formation but can also act as a co-solvent, slightly increasing the polarity of the microenvironment[7],[5].
-
Reaction: Add the desired aldehyde directly to the hot, clear solution.
Caption: Thermodynamic logic for solvent selection and salt dissolution.
Section 3: Advanced Troubleshooting & Reaction Stability
Q5: My compound initially dissolves in ethanol under reflux, but precipitates out immediately upon the addition of the aldehyde. How do I prevent this? A: This is a common kinetic phenomenon. As the carbohydrazide reacts with the aldehyde, the newly formed hydrazone (Schiff base) intermediate often has a drastically different (and usually lower) solubility profile than the starting materials[4].
-
Troubleshooting Step: Do not attempt to force it back into solution by adding more ethanol. The precipitation of the Schiff base is actually thermodynamically favorable as it drives the reaction equilibrium forward (Le Chatelier's Principle). Allow the reaction to proceed under reflux for the designated time (typically 4–6 hours)[7]. The precipitate can then be directly filtered, washed with cold ethanol, and recrystallized from a stronger solvent like 1,4-dioxane or DMF[4].
Q6: I am using an automated liquid handler (UPLC/HPLC environment) and the salt keeps crystallizing in the capillaries when switching from aqueous to organic phases. What is the fix? A: When 1H-Indole-2-carbohydrazide hydrochloride transitions from a highly aqueous environment to a high-organic mobile phase (e.g., >80% Acetonitrile), the sudden drop in dielectric constant causes rapid salt disproportionation and precipitation[6],[9].
-
Troubleshooting Step: Flush the entire system with an intermediate miscible solvent (e.g., 50:50 Water:Methanol) before switching to the final organic phase[9]. Ensure the active seal wash option is enabled to prevent crystallization around the pump pistons[9].
Sources
- 1. jocpr.com [jocpr.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ovid.com [ovid.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. nupeg.ufrn.br [nupeg.ufrn.br]
- 9. agilent.com [agilent.com]
Technical Support Center: Synthesis of 1H-Indole-2-carbohydrazide Hydrochloride Derivatives
Welcome to the Technical Support Center for the synthesis of 1H-Indole-2-carbohydrazide hydrochloride and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and procedural challenges encountered during this synthesis. The following information is curated from established literature and field-proven insights to ensure scientific integrity and practical utility.
Frequently Asked Questions (FAQs) & Troubleshooting
Here, we address specific issues you might encounter during your experiments in a question-and-answer format.
Q1: My yield of 1H-indole-2-carbohydrazide from the hydrazinolysis of ethyl 1H-indole-2-carboxylate is consistently low. What are the potential causes and how can I improve it?
A1: Low yields in the hydrazinolysis of ethyl 1H-indole-2-carboxylate can stem from several factors, ranging from incomplete reaction to side reactions. Here’s a breakdown of the common culprits and their solutions:
-
Incomplete Reaction: The reaction may not have gone to completion. While this reaction is often reported to be high-yielding, factors such as reaction time, temperature, and the quality of reagents can significantly impact the outcome.[1][2]
-
Troubleshooting:
-
Extend Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). If you observe a significant amount of starting material (the ethyl ester) even after the recommended reaction time, consider extending it.
-
Increase Temperature: The reaction is typically run at reflux in an alcohol solvent like ethanol.[2] Ensure your reaction temperature is adequate to drive the reaction to completion.
-
Use an Excess of Hydrazine Hydrate: A molar excess of hydrazine hydrate is often used to ensure the complete conversion of the ester.[2]
-
-
-
Side Reactions: Several side reactions can consume your starting material or product, leading to a lower yield.
-
Hydrolysis of the Ester: If there is water in your reaction mixture, the ester can hydrolyze back to the carboxylic acid, which will not react with hydrazine under these conditions.
-
Troubleshooting: Use anhydrous ethanol and high-quality hydrazine hydrate to minimize the water content.
-
-
Formation of 1,2-bis(1H-indole-2-carbonyl)hydrazine (Diacylhydrazine): While less common, it is possible for one molecule of hydrazine to react with two molecules of the indole ester, leading to the formation of a diacylhydrazine byproduct. This is more likely if the concentration of the ester is high and the hydrazine is added slowly.
-
Troubleshooting: Use a sufficient excess of hydrazine hydrate and ensure it is well-mixed with the ester from the beginning of the reaction.
-
-
-
Purification Losses: The product may be lost during workup and purification. 1H-Indole-2-carbohydrazide is a solid that precipitates from the reaction mixture upon cooling.[2]
-
Troubleshooting:
-
Ensure Complete Precipitation: Cool the reaction mixture thoroughly in an ice bath to maximize the precipitation of the product.
-
Minimize Wash Volumes: When washing the filtered product, use minimal amounts of cold solvent to avoid redissolving the product.
-
-
Q2: I am synthesizing an N-substituted 1H-indole-2-carbohydrazide derivative starting from the corresponding indole-2-carboxylic acid using a carbodiimide coupling agent (like EDCI), but I am getting a significant amount of a byproduct that is difficult to separate. What is this byproduct and how can I avoid it?
A2: When using a carbodiimide coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) to couple a carboxylic acid with a hydrazine, a common and often difficult-to-remove byproduct is an N-acylurea .[3][4][5]
This occurs when the O-acylisourea intermediate, formed from the reaction of the carboxylic acid and the carbodiimide, rearranges intramolecularly before the hydrazine can react with it.[3][5]
Troubleshooting Strategies:
-
Use Additives: The formation of the N-acylurea byproduct can be significantly suppressed by adding a nucleophilic additive such as 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS) . These additives react with the O-acylisourea intermediate to form an activated ester, which is more stable towards rearrangement but still reactive enough to form the desired amide with the hydrazine.[4]
-
Order of Addition: Pre-activating the carboxylic acid can also minimize the formation of N-acylurea. This involves reacting the indole-2-carboxylic acid with EDCI and HOBt for a short period before adding the hydrazine to the reaction mixture. This ensures that the highly reactive O-acylisourea is trapped by HOBt before it has a chance to rearrange.
-
Solvent Choice: The choice of solvent can influence the rate of the rearrangement. Less polar, aprotic solvents are generally preferred for carbodiimide couplings.
-
Purification: If N-acylurea has already formed, its removal can be challenging due to similar polarity to the desired product. Careful column chromatography with a suitable solvent system may be required. Since the urea byproduct from EDCI is water-soluble, it can often be removed with an aqueous workup.[4]
Q3: During the formation of the hydrochloride salt of my 1H-indole-2-carbohydrazide derivative, I am observing a color change and the appearance of new spots on my TLC plate. What is happening and how can I prevent it?
A3: The indole nucleus is known to be sensitive to strong acidic conditions, which can lead to degradation or polymerization.[6] When preparing the hydrochloride salt, you are exposing your compound to a strong acid (HCl), which can cause a few potential side reactions:
-
Acid-Catalyzed Degradation/Polymerization: The electron-rich indole ring can be protonated at the C3 position in the presence of a strong acid. This can initiate polymerization or other degradation pathways, often leading to the formation of colored, insoluble materials.[6]
-
Hydrolysis of the Carbohydrazide: Although generally stable, prolonged exposure to strong acidic conditions, especially in the presence of water and at elevated temperatures, can lead to the hydrolysis of the carbohydrazide functional group back to the carboxylic acid.[7][8][9]
Preventative Measures:
-
Use Anhydrous Conditions: Prepare the hydrochloride salt using anhydrous HCl (either as a gas or a solution in an anhydrous solvent like diethyl ether or dioxane). This will minimize the risk of hydrolysis.
-
Low Temperature: Perform the salt formation at a low temperature (e.g., 0 °C) to slow down potential degradation reactions.
-
Controlled Addition of Acid: Add the HCl solution dropwise to a solution of your free base and monitor the precipitation of the salt. Avoid a large excess of acid.
-
Rapid Isolation: Once the hydrochloride salt has precipitated, isolate it promptly by filtration and dry it under vacuum. Do not leave the product in the acidic solution for an extended period.
-
Alternative Salt Formation: If your compound is particularly acid-sensitive, consider forming a salt with a weaker acid or using a different purification strategy altogether if the hydrochloride salt is not a strict requirement.
Experimental Protocols
Protocol 1: Synthesis of 1H-Indole-2-carbohydrazide
This protocol is a general guideline for the synthesis of 1H-indole-2-carbohydrazide from ethyl 1H-indole-2-carboxylate.
Materials:
-
Ethyl 1H-indole-2-carboxylate
-
Hydrazine hydrate (98% or higher)
-
Ethanol (anhydrous)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl 1H-indole-2-carboxylate (1 equivalent) in anhydrous ethanol.
-
Add an excess of hydrazine hydrate (e.g., 10-20 equivalents) to the solution.[2]
-
Heat the reaction mixture to reflux and maintain this temperature for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
After the reaction is complete, allow the mixture to cool to room temperature, and then place it in an ice bath for at least 1 hour to ensure complete precipitation of the product.
-
Collect the white precipitate by vacuum filtration.
-
Wash the solid with a small amount of cold ethanol.
-
Dry the product under vacuum to obtain 1H-indole-2-carbohydrazide.
Protocol 2: Synthesis of 1H-Indole-2-carbohydrazide Hydrochloride
This protocol describes the formation of the hydrochloride salt from the free base.
Materials:
-
1H-Indole-2-carbohydrazide
-
Anhydrous diethyl ether or dioxane
-
Anhydrous HCl solution (e.g., 2M in diethyl ether)
Procedure:
-
Dissolve the 1H-indole-2-carbohydrazide (1 equivalent) in a minimal amount of a suitable solvent (e.g., a mixture of ethanol and diethyl ether).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the anhydrous HCl solution dropwise with stirring. The hydrochloride salt should precipitate as a white solid.
-
Continue the addition until no further precipitation is observed. Avoid adding a large excess of acid.
-
Stir the suspension at 0 °C for 30 minutes.
-
Collect the precipitate by vacuum filtration.
-
Wash the solid with a small amount of cold, anhydrous diethyl ether.
-
Dry the product under vacuum to obtain 1H-indole-2-carbohydrazide hydrochloride.
Data Presentation
Table 1: Troubleshooting Summary for Low Yield in Hydrazinolysis
| Potential Cause | Recommended Action | Key Considerations |
| Incomplete Reaction | Extend reaction time, increase temperature, use excess hydrazine hydrate. | Monitor by TLC to confirm consumption of starting material. |
| Ester Hydrolysis | Use anhydrous solvents and reagents. | Water can be introduced from reagents or glassware. |
| Diacylhydrazine Formation | Use a sufficient excess of hydrazine hydrate. | Ensure rapid and thorough mixing of reactants. |
| Purification Losses | Cool thoroughly before filtration, use minimal cold solvent for washing. | The product has some solubility in ethanol, even when cold. |
Visualizations
Diagram 1: General Synthesis and Potential Side Reactions
Caption: Synthetic pathway and potential side reactions.
Diagram 2: Troubleshooting Workflow for EDCI Coupling
Caption: Troubleshooting N-acylurea formation in EDCI coupling.
References
-
Why Do Some Fischer Indolizations Fail? - PMC - NIH. (n.d.). Retrieved March 10, 2026, from [Link]
-
N‐Trifluoromethyl Hydrazines, Indoles and Their Derivatives - PMC. (2020, May 14). Retrieved March 10, 2026, from [Link]
-
Hydrazine Electrooxidation Performance of Cyano-Substituted Indole Derivatives as Organic Anode Catalyst | Request PDF. (n.d.). Retrieved March 10, 2026, from [Link]
-
On the Synthesis and Reactions of Indole-2-carboxylic Acid Hydrazide - ResearchGate. (n.d.). Retrieved March 10, 2026, from [Link]
-
Hydrazine Derivatives as C-Centered Radical Precursors for C-C Bond Formation Reactions. (2025, December 24). Retrieved March 10, 2026, from [Link]
-
A Two-Step Synthesis of Unprotected 3-Aminoindoles via Post Functionalization with Nitrostyrene - MDPI. (2023, April 23). Retrieved March 10, 2026, from [Link]
-
Indoles Indoles are very commonly encountered in nature and many, many individual examples which have biological implcations. Be. (n.d.). Retrieved March 10, 2026, from [Link]
-
Fischer indole synthesis - Wikipedia. (n.d.). Retrieved March 10, 2026, from [Link]
-
Formation of an N-acylurea from the O-acylisourea formed upon reaction... - ResearchGate. (n.d.). Retrieved March 10, 2026, from [Link]
-
Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate - MDPI. (2016, March 10). Retrieved March 10, 2026, from [Link]
-
Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. (n.d.). Retrieved March 10, 2026, from [Link]
-
Design, Synthesis, and Density Functional Theory Studies of Indole Hydrazones as Colorimetric “Naked Eye” Sensors for F Ions - PMC. (n.d.). Retrieved March 10, 2026, from [Link]
-
Synthesis of Indole by Cyclization of Hydrazone Catalysed by Lewis Acid - ijarsct. (2023, July 15). Retrieved March 10, 2026, from [Link]
-
Effect of Electron Withdrawing Group on Phenyl Boronic Acid for the Synthesis of Indole by Nickle Catalyst | American Journal of Medical Science and Chemical Research. (2023, October 20). Retrieved March 10, 2026, from [Link]
-
Effects of electron‐withdrawing groups. | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved March 10, 2026, from [Link]
-
Intramolecular Cyclization | Encyclopedia MDPI. (2023, June 29). Retrieved March 10, 2026, from [Link]
-
Iodine mediated intramolecular C2-amidative cyclization of indoles: a facile access to indole fused tetracycles. - Semantic Scholar. (n.d.). Retrieved March 10, 2026, from [Link]
-
Iodine mediated intramolecular C2-amidative cyclization of indoles: a facile access to indole fused tetracyles - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Retrieved March 10, 2026, from [Link]
-
20.5: Preparing Carboxylic Acids - Chemistry LibreTexts. (2025, January 19). Retrieved March 10, 2026, from [Link]
-
The effect of the electron‐withdrawing and electron‐donating groups. - ResearchGate. (n.d.). Retrieved March 10, 2026, from [Link]
-
The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps. (n.d.). Retrieved March 10, 2026, from [Link]
-
Effect of Terminal Alkylation of Aryl and Heteroaryl Hydrazines in the Fischer Indole Synthesis | The Journal of Organic Chemistry - ACS Publications. (2021, March 16). Retrieved March 10, 2026, from [Link]
-
A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities - MDPI. (2023, April 26). Retrieved March 10, 2026, from [Link]
-
Indole-2-carboxylic acid, ethyl ester - Organic Syntheses Procedure. (n.d.). Retrieved March 10, 2026, from [Link]
-
Synthesis of N-acylurea derivatives from carboxylic acids and N,N -dialkyl carbodiimides in water - Indian Academy of Sciences. (n.d.). Retrieved March 10, 2026, from [Link]
-
Design, Synthesis, and Density Functional Theory Studies of Indole Hydrazones as Colorimetric “Naked Eye” Sensors for F Ions | ACS Omega. (2023, April 7). Retrieved March 10, 2026, from [Link]
-
An Intramolecular Cascade Cyclization of 2-Aryl Indoles: Efficient Methods for the Construction of 2,3-Functionalized Indolines and 3-Indolinones - PMC. (n.d.). Retrieved March 10, 2026, from [Link]
-
(PDF) Design, Synthesis, Spectral Characterization, and Antimicrobial Evaluation of Novel Indole‐2‐Carbohydrazide Derivatives: Experimental and Computational Insight - ResearchGate. (2026, January 18). Retrieved March 10, 2026, from [Link]
-
Carboxylic acid - Synthesis, Reactions, Properties - Britannica. (2026, January 22). Retrieved March 10, 2026, from [Link]
-
Synthesis of Indoles via Intermolecular and Intramolecular Cyclization by Using Palladium-Based Catalysts - MDPI. (2021, August 24). Retrieved March 10, 2026, from [Link]
-
Acidic conditions, high heat, and return to carboxylic acids - Chemistry Stack Exchange. (2014, October 20). Retrieved March 10, 2026, from [Link]
-
(PDF) Synthesis and Biological Activity of Functionalized Indole-2- carboxylates, Triazino-and Pyridazino-indoles - Academia.edu. (n.d.). Retrieved March 10, 2026, from [Link]
-
Carboxylic Acid Derivatives & Hydrolysis Reactions: Crash Course Organic Chemistry #31. (2021, July 28). Retrieved March 10, 2026, from [Link]
-
Carbodiimides and Additives - Aapptec Peptides. (2021, May 19). Retrieved March 10, 2026, from [Link]
-
N-Substituted indole carbohydrazide derivatives: synthesis and evaluation of their antiplatelet aggregation activity - PMC. (n.d.). Retrieved March 10, 2026, from [Link]
-
Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps. (n.d.). Retrieved March 10, 2026, from [Link]
-
Microbial Degradation of Indole and Its Derivatives - SciSpace. (n.d.). Retrieved March 10, 2026, from [Link]
-
On the Reactivity of (S)‐Indoline‐2‐Carboxylic Acid - PMC. (2024, December 16). Retrieved March 10, 2026, from [Link]
-
A New Procedure for Preparation of Carboxylic Acid Hydrazides - ACS Publications. (2002, December 4). Retrieved March 10, 2026, from [Link]
-
Synthesis and biological activity of functionalized indole-2-carboxylates, triazino - PubMed. (2008, May 15). Retrieved March 10, 2026, from [Link]
-
Biodegradation and Biotransformation of Indole: Advances and Perspectives - Frontiers. (n.d.). Retrieved March 10, 2026, from [Link]
-
Reactions of Ethyl Indole-2-carboxylate in Aqueous Media at High Temperature. (n.d.). Retrieved March 10, 2026, from [Link]
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- 9. youtube.com [youtube.com]
Optimization of reaction conditions for indole-2-carbohydrazide coupling
Welcome to the Technical Support Center. The synthesis of indole-2-carbohydrazone derivatives is a cornerstone workflow in the development of novel anticancer, antitubercular, and tubulin-inhibiting agents. While the coupling of indole-2-carbohydrazides with aromatic aldehydes or ketones appears straightforward, researchers frequently encounter challenges related to incomplete conversions, E/Z isomerization, and product isolation.
This guide is designed to move beyond basic recipes. By unpacking the mechanistic causality behind each reagent and providing self-validating protocols, we empower you to optimize your coupling reactions with precision.
Mechanistic Pathway & Workflow
The transformation of an indole-2-carboxylate ester into a biologically active hydrazone is a two-stage process: an initial nucleophilic acyl substitution (hydrazinolysis) followed by an acid-catalyzed Schiff base condensation.
Mechanistic pathway for indole-2-carbohydrazone synthesis.
Standardized Experimental Protocols
Protocol A: Synthesis of Indole-2-carbohydrazide (Hydrazinolysis)
-
Preparation: Suspend 1.0 equivalent of ethyl (or methyl) indole-2-carboxylate in absolute ethanol[1].
-
Reagent Addition: Add a 5- to 10-fold molar excess of hydrazine hydrate (80-98% aqueous solution)[2].
-
Mechanistic Causality: Hydrazinolysis is an equilibrium-driven reaction. A massive excess of hydrazine serves a dual purpose: it drives the equilibrium toward the product via Le Chatelier's principle and prevents the intermediate carbohydrazide from reacting with unconsumed ester to form unwanted diacylhydrazine byproducts.
-
-
Thermal Activation: Reflux the mixture at 80 °C for 6 to 17 hours.
-
Self-Validating Checkpoint: Monitor the reaction via TLC (e.g., 9:1 CH2Cl2/MeOH). The reaction is strictly complete when the high-Rf UV-active ester spot is entirely consumed. The product will exhibit a significantly lower Rf value due to primary amine hydrogen bonding[1].
-
Isolation: Cool the mixture to room temperature. The carbohydrazide will precipitate. Filter, wash with cold ethanol, and dry under vacuum.
Protocol B: Acid-Catalyzed Condensation (Hydrazone Coupling)
-
Preparation: Dissolve 1.0 equivalent of the purified indole-2-carbohydrazide in absolute ethanol[2].
-
Coupling: Add 1.0 to 1.1 equivalents of the target aromatic aldehyde[2].
-
Catalysis: Add a catalytic amount of glacial acetic acid (approximately 2-3 drops per mmol of substrate)[2].
-
Mechanistic Causality: The weak acid protonates the carbonyl oxygen of the aldehyde, increasing the electrophilicity of the carbon center for nucleophilic attack by the hydrazide. Later, it protonates the hydroxyl group of the hemiaminal intermediate, turning it into a superior leaving group (water) to facilitate dehydration[1].
-
-
Thermal Activation: Reflux the mixture for 3 to 18 hours[3].
-
Isolation & Purification: Cool to room temperature. Filter the precipitated solid. For optimal isomeric purity, recrystallize the crude product from a hot ethanol-chloroform mixture[3].
Quantitative Optimization Data
The table below synthesizes typical optimization parameters for the condensation step, demonstrating how solvent and catalyst choices directly dictate yield and isomeric purity.
| Solvent | Catalyst | Temperature | Time | Yield (%) | Isomeric Purity (E:Z) |
| Ethanol | None | 80 °C (Reflux) | 18 h | 40 - 45% | ~ 60:40 |
| Ethanol | Glacial Acetic Acid (cat.) | 80 °C (Reflux) | 6 - 8 h | 85 - 95% | > 95:5 |
| Methanol | Glacial Acetic Acid (cat.) | 65 °C (Reflux) | 12 h | 70 - 75% | ~ 85:15 |
| DMF | None | 120 °C | 4 h | < 40% | Degradation observed |
Data Interpretation: Absolute ethanol combined with glacial acetic acid provides the optimal thermodynamic environment, maximizing both conversion rates and E-isomer selectivity.
Troubleshooting & FAQs
Q: Why is glacial acetic acid specifically recommended over stronger mineral acids like HCl? A: Strong mineral acids (low pKa) will fully protonate the nucleophilic primary amine of the indole-2-carbohydrazide, rendering it non-nucleophilic and completely stalling the Schiff base formation. Glacial acetic acid provides a perfectly balanced, mildly acidic environment that protonates the aldehyde's carbonyl oxygen to enhance electrophilicity without deactivating the hydrazide nucleophile[2].
Q: My NMR data indicates a mixture of E and Z isomers. How do I isolate the pure E-isomer? A: The condensation naturally generates a mixture of E and Z isomers at the imine (C=N) bond. However, the E-isomer is thermodynamically favored due to reduced steric clash between the bulky indole core and the substituted aryl ring. By maintaining reflux conditions in the presence of the acid catalyst, the system remains under thermodynamic control, allowing the Z-isomer to reversibly convert to the E-isomer[4]. Because the E-isomer generally has lower solubility in ethanol, it selectively precipitates out of the hot solution, driving the equilibrium forward. If a mixture persists, performing a recrystallization from an ethanol-chloroform solvent system is highly effective at isolating the pure E-isomer[3].
Q: I am observing unreacted indole-2-carbohydrazide even after 18 hours of reflux. What is the cause? A: This typically occurs when coupling with highly electron-rich aromatic aldehydes (e.g., p-methoxybenzaldehyde or heavily hydroxylated benzaldehydes). Electron-donating groups reduce the partial positive charge on the carbonyl carbon, making it less electrophilic. To troubleshoot this:
-
Slightly increase the equivalence of the aldehyde to 1.2 eq.
-
Ensure strictly anhydrous conditions. Because water is a byproduct of the condensation, its accumulation in the solvent can stall the equilibrium[2]. Consider using molecular sieves if the problem persists.
Q: My target indole-2-carbohydrazone precipitates as a sticky, gummy solid rather than a crystalline powder. How do I fix this? A: Gummy precipitates are usually an emulsion of the product trapped with unreacted aldehyde, residual water, or oligomeric byproducts. Do not attempt to scrape it out immediately. Instead, decant the mother liquor, triturate the gummy residue with cold diethyl ether or hexane to draw out organic impurities, and then subject the remaining solid to recrystallization from ethanol[5].
References
-
Full article: Indole-based hydrazide-hydrazones and 4-thiazolidinones: synthesis and evaluation as antitubercular and anticancer agents Source: Taylor & Francis (tandfonline.com) URL:[Link]
-
Indole derivatives as multifunctional drugs: synthesis and evaluation of antioxidant, photoprotective and antiproliferative activity of indole hydrazones Source: University of Ferrara (unife.it) URL:[Link]
-
Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate Source: MDPI (mdpi.com) URL:[Link]
-
Design, synthesis, in silico and in vitro evaluation of pyrrole–indole hybrids as dual tubulin and aromatase inhibitors with potent anticancer activities Source: RSC Publishing (rsc.org) URL:[Link]
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- 4. Design, synthesis, in silico and in vitro evaluation of pyrrole–indole hybrids as dual tubulin and aromatase inhibitors with potent anticancer activit ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA09000D [pubs.rsc.org]
- 5. iris.unife.it [iris.unife.it]
Technical Support Center: A Troubleshooting Guide for the Synthesis of Indole-Based Chemical Entities
Welcome to the Technical Support Center for indole synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of indole-based chemical entities. The following content provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols in a user-friendly, question-and-answer format.
Part 1: The Fischer Indole Synthesis
The Fischer indole synthesis is a robust and widely used method for constructing the indole nucleus from an arylhydrazine and a carbonyl compound under acidic conditions.[1] Despite its versatility, it is not without its challenges.
Frequently Asked Questions (FAQs) - Fischer Indole Synthesis
Q1: My Fischer indole synthesis is resulting in a very low yield or failing completely. What are the common culprits?
Low to no yield in a Fischer indole synthesis can be attributed to several factors, ranging from the quality of starting materials to suboptimal reaction conditions.[2] Key areas to investigate include:
-
Inappropriate Acid Catalyst: The choice of acid is critical. A catalyst that is too weak may not facilitate the key[3][3]-sigmatropic rearrangement, while an overly strong acid can lead to degradation of the starting materials or the indole product.[2][4]
-
Suboptimal Reaction Conditions: Temperature and reaction time are crucial parameters. Insufficient heat can stall the reaction, whereas excessive temperatures can promote decomposition and tar formation.[5]
-
Poor Quality of Starting Materials: Impurities in the arylhydrazine, carbonyl compound, or solvent can significantly interfere with the reaction.[2]
-
Unfavorable Substrate Electronics: Hydrazones with strong electron-donating groups on the carbonyl-derived portion can favor a competing N-N bond cleavage pathway over the desired cyclization.[2][6][7] For instance, the synthesis of 3-aminoindoles via the Fischer method is notoriously difficult for this reason.[6][7]
Q2: I'm observing multiple spots on my TLC plate. What are the likely side products?
The formation of multiple products is a common issue that complicates purification and reduces the yield of the desired indole. Common side products include:
-
Regioisomers: When using an unsymmetrical ketone, two different enamine intermediates can form, leading to two possible indole regioisomers.[2][8]
-
N-N Bond Cleavage Products: This is a significant side reaction, particularly with electron-rich hydrazones, which leads to the formation of anilines and other fragmentation products.[2][9]
-
Aldol Condensation Products: The acidic conditions can promote the self-condensation of enolizable starting ketones or aldehydes.[2]
-
Tar/Polymerization Products: Harsh acidic conditions and high temperatures can cause the starting materials and the indole product to degrade and polymerize.[9]
Troubleshooting Guide - Fischer Indole Synthesis
Problem: Low or No Yield
This is one of the most frequently encountered problems. The following workflow provides a systematic approach to troubleshooting.
Caption: Troubleshooting workflow for low or no yield in Fischer indole synthesis.
Detailed Steps:
-
Verify Starting Material Purity: Ensure your arylhydrazine and carbonyl compounds are pure and that the solvent is anhydrous. Impurities can act as catalyst poisons or lead to side reactions.
-
Optimize the Acid Catalyst: The choice of acid is critical.[4] If a weak acid like acetic acid is providing low yields, consider switching to a stronger Brønsted acid (e.g., p-toluenesulfonic acid, sulfuric acid) or a Lewis acid (e.g., ZnCl₂, BF₃·OEt₂).[2][10] A screening of different acid catalysts is often beneficial.
-
Optimize Reaction Conditions: The reaction is highly sensitive to temperature.[5] If the temperature is too low, the reaction may not proceed; if it is too high, degradation can occur.[5] Monitor the reaction by TLC to find the optimal balance of temperature and reaction time.
-
Evaluate Substrate Electronics: If your hydrazone possesses strong electron-donating groups on the enamine portion, the competing N-N bond cleavage may be the dominant pathway.[6][7] In such cases, a milder Lewis acid catalyst might favor the desired cyclization.
Problem: Formation of Regioisomers with Unsymmetrical Ketones
Controlling regioselectivity is a significant challenge when using unsymmetrical ketones.
Strategies to Influence Regioselectivity:
-
Acid Catalyst Selection: The nature and strength of the acid catalyst can influence the ratio of the two possible enamine intermediates, thereby affecting the final product ratio.[11]
-
Steric Effects: The steric bulk of the substituents on both the arylhydrazine and the ketone play a crucial role. The[3][3]-sigmatropic rearrangement is sensitive to steric hindrance, and in some cases, the reaction will favor the formation of the less sterically hindered product.[11]
-
Reaction Conditions: Temperature and reaction time can impact the product ratio. Lower temperatures may favor the thermodynamically more stable isomer, while higher temperatures could lead to the kinetically favored product.[11]
| Parameter | Effect on Regioselectivity | Recommendation |
| Acid Catalyst | Can influence the rate of enamine formation. | Screen both Brønsted and Lewis acids. |
| Temperature | Can favor kinetic vs. thermodynamic product. | Experiment with a range of temperatures. |
| Steric Hindrance | Can direct cyclization to the less hindered position. | Analyze the steric environment of the ketone. |
Table 1: Factors influencing regioselectivity in the Fischer Indole Synthesis.
Experimental Protocol: General Procedure for Fischer Indole Synthesis
-
Hydrazone Formation: In a round-bottom flask, dissolve the arylhydrazine (1.0 eq.) and the carbonyl compound (1.0-1.2 eq.) in a suitable solvent (e.g., ethanol, acetic acid). Stir the mixture at room temperature or with gentle heating until hydrazone formation is complete (monitor by TLC).
-
Indolization: To the crude or purified hydrazone, add the chosen solvent (e.g., toluene, acetic acid). Add the acid catalyst (e.g., p-TsOH, 10 mol%; or ZnCl₂, 1.1 eq). Heat the reaction mixture to the desired temperature (e.g., 80-140 °C) and monitor the progress by TLC.[2]
-
Workup and Purification: Upon completion, cool the reaction to room temperature. If a non-aqueous solvent was used, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid. Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify the crude product by column chromatography.[11]
Part 2: The Bischler-Möhlau Indole Synthesis
The Bischler-Möhlau synthesis provides a route to 2-arylindoles from an α-bromo-acetophenone and an excess of an aniline.[12] This method is often associated with harsh reaction conditions and can present its own set of challenges.
Frequently Asked Questions (FAQs) - Bischler-Möhlau Indole Synthesis
Q1: My Bischler-Möhlau synthesis is giving a very low yield. Why is this happening?
The classical Bischler-Möhlau synthesis is notorious for requiring harsh conditions, which often leads to poor yields.[2][6][12] The high temperatures can cause degradation of starting materials and products, leading to a complex mixture of byproducts.[13]
Q2: I am getting a mixture of regioisomers. How can I improve the selectivity?
The regioselectivity of the Bischler-Möhlau synthesis can be unpredictable and is highly dependent on the specific substrates used.[2][8] The reaction can proceed through different mechanistic pathways, leading to the formation of both 2-aryl and 3-aryl indoles.[8]
Troubleshooting Guide - Bischler-Möhlau Indole Synthesis
Problem: Low Yield and Poor Regioselectivity
Caption: Workflow for improving the Bischler-Möhlau synthesis.
Strategies for Improvement:
-
Milder Reaction Conditions: Recent advancements have focused on developing milder conditions to improve the yield and selectivity. The use of microwave irradiation has been shown to be superior to conventional heating, as it can accelerate the reaction and minimize side reactions.[6][14][15]
-
Catalyst Use: The addition of catalysts like lithium bromide has been reported to facilitate the reaction under milder conditions.[6][12]
-
Substrate Dependence: It is crucial to recognize that the outcome of the Bischler-Möhlau synthesis is highly substrate-dependent.[8] A thorough literature search for similar substrates is highly recommended before undertaking this synthesis.
Experimental Protocol: Microwave-Assisted Bischler-Möhlau Synthesis
-
Reactant Mixture: In a microwave vial, combine the α-bromo-acetophenone (1.0 eq.) and an excess of the aniline (3.0-5.0 eq.).[14]
-
Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 150 °C) for a short duration (e.g., 10-20 minutes).[15]
-
Workup and Purification: After cooling, the reaction mixture can be directly purified by column chromatography to isolate the desired 2-arylindole.
Part 3: Palladium-Catalyzed Indole Syntheses
Modern synthetic methods often rely on palladium catalysis to construct the indole ring system with high efficiency and functional group tolerance. The Larock and Buchwald-Hartwig indole syntheses are prominent examples.
Frequently Asked Questions (FAQs) - Palladium-Catalyzed Indole Syntheses
Q1: My Larock indole synthesis is not working well. What should I check?
The Larock indole synthesis, which involves the palladium-catalyzed annulation of an o-haloaniline with a disubstituted alkyne, can be sensitive to several factors:[2][11]
-
Catalyst and Ligand: The choice of palladium source and ligand is crucial. While "ligand-less" conditions have been reported, the use of specific phosphine ligands can significantly improve the reaction efficiency, especially with less reactive o-bromoanilines.[16][17][18]
-
Reaction Conditions: Temperature, solvent, and base all play a significant role. A systematic screening of these parameters is often necessary to optimize the reaction.[7]
-
Substrate Scope: The reaction can be limited by steric and electronic factors of the starting materials.[1][19]
Q2: I am having trouble with the regioselectivity of my Larock synthesis. What determines the product outcome?
The regioselectivity of the Larock synthesis is generally high and is determined during the migratory insertion of the alkyne into the aryl-palladium bond.[2][11] Typically, the larger substituent of the unsymmetrical alkyne ends up at the C2 position of the indole.[16]
Q3: My Buchwald-Hartwig amination for indole synthesis is giving a low yield. What are the common issues?
Low yields in Buchwald-Hartwig amination reactions, which can be adapted for indole synthesis, are often due to:
-
Catalyst Deactivation: The palladium catalyst is sensitive to oxygen and can be poisoned by impurities in the reagents or solvent.[20] The nitrogen atom of pyridine-containing substrates can also coordinate to the palladium and inhibit the reaction.[20]
-
Suboptimal Ligand/Base Combination: The choice of ligand and base is critical and highly substrate-dependent. Bulky, electron-rich phosphine ligands are often required.[20][21]
-
Impure Reagents: Water and other protic impurities can lead to catalyst decomposition.[20]
Troubleshooting Guide - Palladium-Catalyzed Indole Syntheses
Problem: Low Yield in Larock Indole Synthesis
| Parameter | Potential Issue | Recommended Action |
| Catalyst/Ligand | Inefficient oxidative addition with o-bromoanilines. | Screen bulky, electron-rich phosphine ligands (e.g., P(tBu)₃).[17][18] |
| Temperature | Too low for catalyst turnover or too high, causing degradation. | Optimize temperature (e.g., 60-100 °C).[17][18] |
| Additives | Absence of necessary salts. | The use of LiCl has been shown to be effective.[16] |
Table 2: Troubleshooting Low Yields in the Larock Indole Synthesis.
Problem: Catalyst Deactivation in Buchwald-Hartwig Amination
Caption: A systematic approach to prevent catalyst deactivation in Buchwald-Hartwig amination.
Experimental Protocol: General Procedure for Larock Indole Synthesis
-
Reaction Setup: In a glovebox or under an inert atmosphere, add the o-haloaniline (1.0 eq.), the alkyne (1.1-1.5 eq.), the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), the ligand (if used), and the base (e.g., Na₂CO₃, K₂CO₃) to a reaction vessel.
-
Solvent Addition: Add the anhydrous and degassed solvent (e.g., DMF, toluene) via syringe.
-
Heating: Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and stir for the required time, monitoring by TLC or GC-MS.
-
Workup and Purification: After cooling, filter the reaction mixture through a pad of celite and concentrate the filtrate. Purify the residue by column chromatography on silica gel.[9]
References
- BenchChem. (2025).
- BenchChem. (2025). Common side reactions in indole-pyrrole synthesis.
- American Chemical Society. (2003).
- ResearchGate. (n.d.).
- BenchChem. (2025). Technical Support Center: Synthesis of Substituted Indoles - Regioselectivity.
- RSC Publishing. (n.d.).
- PubMed. (2003).
- BenchChem. (2025). Optimizing temperature and reaction time for indole synthesis.
- ConnectSci. (2015). An Asymmetric Variant of the Bischler–Möhlau Indole Synthesis.
- Wikipedia. (n.d.). Bischler–Möhlau indole synthesis.
- chemeurope.com. (n.d.). Bischler-Möhlau indole synthesis.
- BenchChem. (2025). Troubleshooting unexpected side products in indole synthesis.
- BenchChem. (2025).
- International Journal of Pharmaceutical and Biological Archive. (2024).
- PMC. (n.d.). Mechanistic Considerations in the Synthesis of 2-Aryl-Indole Analogues under Bischler-Mohlau Conditions.
- BenchChem. (2025).
- Organic Syntheses Procedure. (n.d.).
- ResearchGate. (2024).
- Reddit. (2018).
- Chemistry LibreTexts. (2023).
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- Thieme E-Books & E-Journals. (n.d.).
- ResearchG
- PMC. (n.d.).
- ACS Publications. (2016).
- ResearchGate. (n.d.). Synthesizing derivatives of chlorinated indoles 3 by Buchwald‐Hartwig method.
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- 10. Regioselectivity on the palladium-catalyzed intramolecular cyclization of indole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
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Technical Support Center: Synthesis of Indole Hydrazones
Welcome to the Technical Support Center for Indole Hydrazone Synthesis. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges encountered during the synthesis, purification, and characterization of indole hydrazones and their subsequent conversion to valuable indole scaffolds. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles and field-tested insights to help you troubleshoot and optimize your reactions effectively.
Section 1: The Hydrazone Intermediate: Foundation of Your Synthesis
The quality of your starting indole hydrazone is paramount. Issues at this stage will invariably cascade, leading to problems in subsequent steps. This section addresses the most frequent challenges in the initial condensation reaction.
FAQ 1: My initial condensation reaction to form the indole hydrazone is low-yielding or failing. What are the common causes?
This is a frequent issue that typically points to one of three areas: reaction equilibrium, starting material purity, or catalyst choice.
-
Causality - The Chemistry of Equilibrium: Hydrazone formation is a reversible condensation reaction. To drive the reaction towards the product, water, the byproduct, must be removed. In many lab-scale preparations, the precipitation of the hydrazone product from the reaction solvent (like ethanol or methanol) effectively drives the equilibrium forward. If your product is soluble, a Dean-Stark apparatus or the use of a dehydrating agent may be necessary.
-
Troubleshooting Steps:
-
Catalyst is Key: While many condensations proceed without a catalyst, a few drops of glacial acetic acid can significantly accelerate the reaction by protonating the carbonyl oxygen, making the carbon more electrophilic.[1]
-
Purity of Reactants: Ensure your indole aldehyde/ketone and hydrazine starting materials are pure. Impurities can introduce side reactions. Hydrazine hydrate is hygroscopic; use a fresh bottle or verify its concentration.
-
Solvent Choice: Absolute ethanol is a common and effective solvent.[2] If your starting materials have poor solubility, consider gentle heating or exploring other solvents like methanol.
-
Reaction Time & Temperature: Most reactions are complete within 1-4 hours at temperatures ranging from room temperature to reflux.[1][3] Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal time and avoid potential degradation from prolonged heating.
-
Protocol 1: Standard Synthesis of (E)-N'-((1H-indol-3-yl)methylene)nicotinohydrazide
This protocol details a standard acid-catalyzed condensation.
Materials:
-
Indole-3-carbaldehyde (1.0 eq)
-
Nicotinic acid hydrazide (1.0 eq)
-
Absolute Ethanol
-
Glacial Acetic Acid (catalytic amount)
Procedure:
-
Suspend indole-3-carbaldehyde (1.0 eq) in absolute ethanol (approx. 10 mL per gram of aldehyde) in a round-bottom flask equipped with a condenser.
-
Add nicotinic acid hydrazide (1.0 eq) to the suspension.
-
Add 3-5 drops of glacial acetic acid as a catalyst.
-
Heat the mixture to reflux (approx. 78 °C) for 2-4 hours. The reaction progress should be monitored by TLC.
-
Upon completion, a precipitate typically forms. Cool the mixture to room temperature and then in an ice bath for 30 minutes.
-
Collect the solid product by filtration, wash with a small amount of cold ethanol, and dry under vacuum.[4]
FAQ 2: My NMR spectrum looks complex, suggesting multiple products. Am I seeing E/Z isomers?
Yes, this is highly likely. The C=N double bond of the hydrazone restricts rotation, leading to the formation of E (trans) and Z (cis) geometric isomers.[5]
-
Causality - Isomer Stability: The Z-isomer is often less thermodynamically stable than the E-isomer. However, the Z-isomer can be stabilized by intramolecular hydrogen bonding, for example, between the N-H proton and a nearby acceptor group.[5] The ratio of isomers can be influenced by solvent polarity and pH.[6][7] In many cases, one isomer will predominate, but the presence of both is common.
-
Does it Matter for the Next Step? For a subsequent Fischer indole synthesis, the presence of both E and Z isomers is often inconsequential. The acidic conditions and elevated temperatures of the cyclization reaction typically allow for interconversion between the isomers, and the reaction proceeds through a common enamine intermediate.[8]
-
Characterization: The two isomers will have distinct sets of peaks in the ¹H NMR spectrum. The N-H and C-H protons closest to the C=N bond will show the most significant chemical shift differences.
Section 2: The Fischer Indole Synthesis: Cyclization Pitfalls
The Fischer indole synthesis is a powerful method for creating the indole ring from a hydrazone, but it is notoriously sensitive to conditions and substrate electronics.[9]
FAQ 3: My Fischer indole synthesis has a very low yield or is failing completely. What is the troubleshooting workflow?
Low yield is the most common complaint. The cause can be traced by systematically evaluating the catalyst, conditions, and substrate. An inappropriate acid catalyst is a frequent culprit; it may be too weak to promote the reaction or so strong that it causes degradation.[10][11]
-
Causality - The Role of the Acid: The acid catalyst is crucial for two key steps:
FAQ 4: I'm getting a complex mixture of side products. What are they?
Besides starting material, the most common side products arise from competing reaction pathways.
-
Aldol Condensation: If your starting aldehyde or ketone has α-hydrogens, it can self-condense under the acidic conditions, leading to complex impurities.[10][11]
-
Polymerization/Degradation: Harsh conditions (very strong acid, high temperatures) can cause the starting materials or the electron-rich indole product to degrade or polymerize.[10]
-
N-N Bond Cleavage: This is a significant competing pathway, especially if the "enamine" part of the hydrazone intermediate is substituted with strong electron-donating groups.[10] This can lead to the failure of 3-aminoindole synthesis via the Fischer method.[13]
-
Regioisomers: If you start with an unsymmetrical ketone, cyclization can occur on either side, leading to a mixture of two regioisomeric indoles. The ratio is often dependent on the acidity of the medium.[9][10]
Table 1: Comparison of Common Acid Catalysts for Fischer Indole Synthesis
The optimal catalyst is highly substrate-dependent and often requires empirical screening.[14]
| Catalyst Type | Examples | Strength/Typical Use | Potential Pitfalls |
| Brønsted Acids | Acetic Acid, p-TsOH, H₂SO₄ | Weak to Very Strong. Often used in stoichiometric or solvent quantities. | H₂SO₄ can cause charring/decomposition. Ammonia byproduct can neutralize the acid.[2] |
| Lewis Acids | ZnCl₂, BF₃·OEt₂, AlCl₃ | Moderate to Strong. Good for many substrates. ZnCl₂ is a classic choice.[2][8] | Can be hygroscopic. May require anhydrous conditions. Can be difficult to remove during workup. |
| Polyphosphoric Acid (PPA) | PPA | Strong, viscous acid. Acts as both catalyst and solvent. | Workup can be difficult (requires quenching on ice). Can cause degradation at high temps. |
Protocol 2: General Fischer Indole Synthesis using p-TsOH
Materials:
-
Pre-formed Indole Hydrazone (1.0 eq)
-
Toluene (anhydrous)
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (10-20 mol%)
Procedure:
-
Add the indole hydrazone (1.0 eq) and p-TsOH·H₂O (0.1-0.2 eq) to a flask equipped with a condenser.
-
Add anhydrous toluene.
-
Heat the reaction mixture to reflux (approx. 110 °C). Monitor the reaction by TLC until the starting hydrazone is consumed.
-
Cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the acid, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude indole product.[10]
-
Purify the crude product by column chromatography.
Section 3: Purification & Characterization
Even with a successful reaction, isolating a pure product can be a challenge.
FAQ 5: My column chromatography purification is not working well. The product is streaking or co-eluting with impurities.
This is a common issue due to the polarity and basicity of the indole nitrogen.
-
Troubleshooting Steps:
-
Add a Base to the Eluent: Streaking is often caused by the interaction of the slightly basic product with acidic sites on the silica gel. Adding 0.5-1% triethylamine or pyridine to your eluent system (e.g., Hexane/Ethyl Acetate) can neutralize these sites and lead to much sharper peaks.[10]
-
Switch the Stationary Phase: If silica gel fails, consider using neutral alumina, which is less acidic and can be beneficial for basic compounds.[10]
-
Reverse-Phase Chromatography: For very difficult separations, reverse-phase flash chromatography or preparative HPLC using a C18 stationary phase with a water/acetonitrile or water/methanol gradient is a powerful alternative.[15]
-
FAQ 6: My pure, white product turned pink/brown upon storage. What happened?
Indoles, being electron-rich aromatic compounds, are susceptible to air oxidation. This discoloration is a classic sign of slow decomposition.[15]
-
Solution: To ensure long-term stability, store your purified indole under an inert atmosphere (nitrogen or argon) in a sealed vial, protected from light, and preferably in a freezer.
FAQ 7: What are the key spectroscopic signals for confirming my indole hydrazone?
-
¹H NMR: Look for two key singlets in the downfield region (typically δ 10-12 ppm in DMSO-d₆). One corresponds to the indole N-H proton and the other to the hydrazone N-H proton.[1][16] The aromatic protons of the indole and any other aromatic rings will appear in the δ 7-9 ppm region.
-
¹³C NMR: The imine carbon (C=N) of the hydrazone typically appears in the δ 140-160 ppm range.
-
IR Spectroscopy: Look for N-H stretching vibrations around 3100-3400 cm⁻¹ and a C=N stretch around 1570-1630 cm⁻¹.[1][17]
References
-
International Journal of Advanced Research in Science, Communication and Technology. (2023). Synthesis of Indole by Cyclization of Hydrazone Catalysed by Lewis Acid. IJARSCT, 3(1). Retrieved from [Link]
-
Khan, I., et al. (2023). Design, Synthesis, and Density Functional Theory Studies of Indole Hydrazones as Colorimetric “Naked Eye” Sensors for F– Ions. ACS Omega. Retrieved from [Link]
-
Saeed, A., et al. (2024). Synthesis and characterization of indole-3-butyric acid-based hydrazones: from multifunctional enzyme inhibition to therapeutic potential for drug development. Journal of Biomolecular Structure and Dynamics. Retrieved from [Link]
-
Reddy, K. V., et al. (2014). DESIGN, SYNTHESIS AND SPECTRAL CHARACTERIZATION OF 5-[2(3)-DIALKYLAMINO ALKOXY] INDOLE 3-HYDRAZONE 2-ONE AND 5-[2(3)-DIALKYLAMINO ALKOXY] INDOLE 3-THIOSEMICARBAZONE 2-ONES. International Journal of Pharmacy and Pharmaceutical Sciences. Retrieved from [Link]
-
Fassihi, A., et al. (2014). N-Substituted indole carbohydrazide derivatives: synthesis and evaluation of their antiplatelet aggregation activity. Research in Pharmaceutical Sciences. Retrieved from [Link]
-
Science Info. (2024). Fischer Indole Synthesis: Mechanism, Features, Drawbacks. Retrieved from [Link]
-
Aprahamian, I., et al. (2009). A pH activated configurational rotary switch: controlling the E/Z isomerization in hydrazones. Journal of the American Chemical Society. Retrieved from [Link]
-
Khan, I., et al. (2023). Design, Synthesis, and Density Functional Theory Studies of Indole Hydrazones as Colorimetric “Naked Eye” Sensors for F– Ions. ACS Omega. Retrieved from [Link]
-
Al-Ostath, R. A. I., et al. (2023). A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities. Molecules. Retrieved from [Link]
-
Garg, N. K., & Houk, K. N. (2010). Why Do Some Fischer Indolizations Fail?. The Journal of organic chemistry. Retrieved from [Link]
-
Wikipedia. (n.d.). Fischer indole synthesis. Retrieved from [Link]
-
Taber, D. F., & Straney, P. J. (2010). Japp-Klingemann Fischer Indole Synthesis. Organic Syntheses. Retrieved from [Link]
-
Bio-protocol. (2008). A three-component Fischer indole synthesis. Retrieved from [Link]
-
Jirkovský, E., et al. (2009). Investigation of the stability of aromatic hydrazones in plasma and related biological material. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]
-
Gress, T., et al. (2022). Synthesis and antioxidant activity evaluations of melatonin based analogue indole-hydrazide/hydrazone derivatives. Scientific Reports. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. Retrieved from [Link]
-
Majumdar, K. C., & Chattopadhyay, B. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances. Retrieved from [Link]
-
Shvydkiv, O., et al. (2021). Accessing Illusive E Isomers of α-Ester Hydrazones via Visible-Light-Induced Pd-Catalyzed Heck-Type Alkylation. Organic Letters. Retrieved from [Link]
-
Wikipedia. (n.d.). Japp–Klingemann reaction. Retrieved from [Link]
-
Monti, S., et al. (2023). New Insights into Acylhydrazones E/Z Isomerization: An Experimental and Theoretical Approach. International Journal of Molecular Sciences. Retrieved from [Link]
-
Zhao, Q., et al. (2015). A multi-stimuli-responsive fluorescence switch based on E–Z isomerization of hydrazone. RSC Advances. Retrieved from [Link]
-
Sriram, R., et al. (2016). On the Azine-Hydrazone Tautomerism of Guanylhydrazones: Evidence for the Preference Towards the Azine Tautomer. ResearchGate. Retrieved from [Link]
-
Aprahamian, I., et al. (2009). A pH Activated Configurational Rotary Switch: Controlling the E/Z Isomerization in Hydrazones. Georgia Southern University. Retrieved from [Link]
-
American Chemical Society. (1955). Application of the Japp-Klingemann Reaction.1 A New Synthesis of Ornithine. The Journal of Organic Chemistry. Retrieved from [Link]
-
Al-Soud, Y. A., et al. (2010). Synthesis, bioactivity and Docking Study of Some New Indole-hydrazone Derivatives. Oriental Journal of Chemistry. Retrieved from [Link]
-
Al-Hamdani, A. A. S., et al. (2023). Synthesis, Characterization, Density Functional Theory Studies and Antioxidant Activity of Novel Hydrazone Ligands and their Metal Complexes. Oriental Journal of Chemistry. Retrieved from [Link]
-
Sriram, R., et al. (2016). On the Azine-Hydrazone Tautomerism of Guanylhydrazones: Evidence for the Preference Toward the Azine Tautomer. The Journal of Organic Chemistry. Retrieved from [Link]
-
Science of Synthesis. (n.d.). Product Class 17: Hydrazones. Thieme. Retrieved from [Link]
-
Mohammadi-Far, M., et al. (2020). Novel N-substituted indole hydrazones as potential antiplatelet agents: synthesis, biological evaluations, and molecular docking studies. Research in Pharmaceutical Sciences. Retrieved from [Link]
-
Al-Warhi, T., et al. (2023). Synthesis, X-ray Structure, Hirshfeld, DFT Conformational, Cytotoxic, and Anti-Toxoplasma Studies of New Indole-Hydrazone Derivatives. Molecules. Retrieved from [Link]
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- 17. omicsonline.org [omicsonline.org]
Technical Support Center: Synthesis of 1H-Indole-2-carbohydrazide Hydrochloride
Welcome to the technical support center for the synthesis of 1H-Indole-2-carbohydrazide hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure a high-purity synthesis.
Introduction
The synthesis of 1H-Indole-2-carbohydrazide is a fundamental reaction, typically achieved through the hydrazinolysis of an ester precursor, most commonly ethyl or methyl 1H-indole-2-carboxylate. While seemingly straightforward, this reaction is susceptible to several side reactions that can introduce impurities, complicating downstream applications. This guide provides a detailed examination of potential pitfalls and offers robust solutions to ensure the synthesis of high-purity 1H-Indole-2-carbohydrazide, which can then be converted to its hydrochloride salt.
Reaction Overview
The primary transformation involves the nucleophilic acyl substitution of the alkoxy group of the ester with hydrazine.
Caption: General synthesis pathway for 1H-Indole-2-carbohydrazide and its hydrochloride salt.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis and purification of 1H-Indole-2-carbohydrazide.
Question 1: After the reaction, I obtained a low yield of a solid product, and the filtrate seems to contain a significant amount of material. What could be the cause?
Answer:
A low yield of the desired product can stem from several factors, primarily incomplete reaction or competing side reactions.
Possible Causes & Solutions:
-
Incomplete Reaction: The hydrazinolysis may not have reached completion. Esters, particularly those sterically hindered or with electron-donating groups on the indole ring, can be less reactive.
-
Solution: Ensure a sufficient excess of hydrazine hydrate is used (typically 3-5 equivalents). Extend the reflux time and monitor the reaction progress using Thin Layer Chromatography (TLC). The starting ester is significantly less polar than the product hydrazide.
-
-
Side Reaction - Hydrolysis: The presence of water in hydrazine hydrate can lead to the hydrolysis of the starting ester to 1H-indole-2-carboxylic acid, which may remain in the filtrate upon workup.[1][2]
-
Solution: While using anhydrous hydrazine is an option, it is often more hazardous.[3] A more practical approach is to ensure the reaction goes to completion by extending the reflux time, thereby consuming all the starting ester and minimizing the impact of this side reaction.
-
-
Sub-optimal Reaction Temperature: If the reaction temperature is too low, the rate of reaction will be slow, leading to an incomplete conversion within a standard timeframe.
-
Solution: Ensure the reaction mixture is maintained at a gentle reflux. Use a suitable solvent like ethanol or methanol, which allows for an appropriate reaction temperature.[4]
-
Question 2: My final product shows an additional set of triplet and quartet signals in the 1H NMR spectrum, suggesting contamination with the starting material. How can I improve the purity?
Answer:
The presence of a triplet and quartet in the 1H NMR spectrum is a classic indicator of residual ethyl ester. This points to an incomplete reaction.
Troubleshooting Steps:
-
Optimize Reaction Conditions:
-
Increase Hydrazine Excess: Use a larger excess of hydrazine hydrate to drive the reaction to completion.
-
Extend Reaction Time: Continue to reflux the reaction mixture, monitoring by TLC until the starting material spot is no longer visible. A common solvent system for TLC is ethyl acetate/hexane.
-
-
Purification Strategy:
-
Recrystallization: 1H-Indole-2-carbohydrazide can be effectively purified by recrystallization from ethanol.[5][6] The starting ester is typically more soluble in cold ethanol than the product.
-
Protocol for Recrystallization:
-
Dissolve the crude product in a minimal amount of hot ethanol.
-
Allow the solution to cool slowly to room temperature.
-
Further cool the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration and wash with a small amount of cold ethanol.
-
-
Question 3: My product appears as an oil or a sticky solid and is difficult to handle. What could be the issue?
Answer:
An oily or non-crystalline product often indicates the presence of significant impurities that are disrupting the crystal lattice formation of the desired carbohydrazide.
Potential Impurities and Their Origins:
| Impurity | Formation Mechanism | Prevention & Removal |
| 1H-Indole-2-carboxylic acid | Hydrolysis of the starting ethyl ester by water present in hydrazine hydrate.[1] | Drive the primary reaction to completion. Can be removed by a mild basic wash (e.g., dilute NaHCO₃ solution) during workup, though this may also deprotonate the product. Careful recrystallization is often effective. |
| Unreacted Ethyl Indole-2-carboxylate | Incomplete hydrazinolysis reaction. | Increase reaction time and excess of hydrazine. Purify by recrystallization from ethanol.[5] |
| Hydrazones | Reaction of the product with contaminating aldehydes or ketones (e.g., from acetone used for cleaning glassware).[7] | Ensure all glassware is scrupulously clean and free of carbonyl-containing residues. |
Troubleshooting Workflow:
Caption: Decision-making workflow for troubleshooting an oily or impure product.
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for this reaction?
A1: Absolute ethanol is the most commonly cited and effective solvent for the hydrazinolysis of ethyl 1H-indole-2-carboxylate.[4][8] It provides a suitable reflux temperature and dissolves both the starting material and the reagent. Using methanol with an ethyl ester can lead to transesterification, forming methyl 1H-indole-2-carboxylate as a side-product.[7]
Q2: How critical is the purity of the starting ethyl 1H-indole-2-carboxylate?
A2: The purity of the starting material is crucial. Impurities in the ethyl 1H-indole-2-carboxylate, such as residual reagents from its own synthesis (e.g., o-nitrotoluene), will be carried through and can complicate the purification of the final product.[9] It is recommended to use a high-purity starting ester or to purify it by recrystallization before use.
Q3: Are there any specific safety precautions I should take when working with hydrazine hydrate?
A3: Yes, hydrazine and its hydrate are toxic and potentially carcinogenic.[10] Always handle hydrazine hydrate in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves and safety goggles. Avoid contact with skin and inhalation of vapors. Hydrazine can also decompose, sometimes violently, at elevated temperatures, especially in the presence of catalytic metals like iron or copper.[3]
Q4: How do I prepare the hydrochloride salt of 1H-Indole-2-carbohydrazide?
A4: The hydrochloride salt is typically prepared after the free base has been synthesized and purified. A common method involves dissolving the purified 1H-Indole-2-carbohydrazide in a suitable solvent (like anhydrous ethanol or methanol) and then adding a solution of hydrogen chloride in an organic solvent (e.g., HCl in diethyl ether or isopropanol) dropwise until precipitation is complete. The resulting solid salt can then be collected by filtration, washed with a non-polar solvent like diethyl ether, and dried.
Q5: What are the expected 1H NMR chemical shifts for the product and key impurities?
A5: In DMSO-d₆, you can expect the following approximate chemical shifts. Note that exact values can vary based on concentration and instrument.
| Compound | Key Protons | Approximate Chemical Shift (ppm) | Multiplicity |
| 1H-Indole-2-carbohydrazide (Product) | Indole-NH | ~11.8 | broad singlet |
| CONH | ~12.0 | singlet | |
| NH₂ | ~4.5-5.0 | broad singlet | |
| Indole aromatic protons | 7.0 - 7.7 | multiplets | |
| Ethyl 1H-indole-2-carboxylate (Starting Material) | O-CH₂ -CH₃ | ~4.3 | quartet |
| O-CH₂-CH₃ | ~1.3 | triplet | |
| Indole-NH | ~11.9 | broad singlet | |
| 1H-Indole-2-carboxylic acid (Impurity) | COOH | ~13.0 | very broad singlet |
| Indole-NH | ~11.7 | broad singlet |
Data synthesized from typical indole spectra and related literature.[7][8][11]
Optimized Experimental Protocol
This protocol is designed to maximize yield and purity for the synthesis of 1H-Indole-2-carbohydrazide.
Materials:
-
Ethyl 1H-indole-2-carboxylate (1.0 eq)
-
Hydrazine hydrate (99%) (5.0 eq)
-
Absolute Ethanol
-
Deionized Water
-
Ice
Procedure:
-
Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add ethyl 1H-indole-2-carboxylate (1.0 eq) and absolute ethanol (approx. 10 mL per gram of ester).
-
Addition of Reagent: While stirring, add hydrazine hydrate (5.0 eq) to the flask.
-
Reaction: Heat the reaction mixture to a gentle reflux and maintain this temperature for 2-4 hours.
-
Monitoring: Monitor the reaction progress by TLC (e.g., 3:7 ethyl acetate/hexane). The reaction is complete when the spot corresponding to the starting ester is no longer visible.
-
Workup: Once the reaction is complete, cool the flask to room temperature. Pour the reaction mixture into a beaker containing an ice/water slurry (approx. 5-10 times the volume of the reaction mixture).
-
Precipitation and Isolation: A white or off-white solid should precipitate. Stir the slurry for 15-20 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration.
-
Washing: Wash the filter cake with copious amounts of cold deionized water, followed by a small amount of cold ethanol to aid in drying.
-
Drying: Dry the product under vacuum to obtain 1H-Indole-2-carbohydrazide.
-
Purification (if necessary): If analytical data (e.g., NMR) indicates the presence of impurities, recrystallize the solid from hot ethanol.
References
- El-Sawy, E. R., Bassyouni, F. A., & Abu-Bakr, S. H. (2014). Synthesis and Reactions of Indole-2-carboxylic Acid Hydrazide.
- Google Patents. (1954).
- Defense Technical Information Center. (1957). Safety and Handling of Hydrazine.
- Al-Soud, Y. A., & Al-Dweri, M. N. (2016).
- Socratic Q&A. (2021). How does water destroy lubricants?! Hydrolysis of esters explained.
- MDPI. (2023). A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities. Molecules, 28(9), 3798.
- University of California. (n.d.). Anhydrous Hydrazine Explosion.
- Arkema. (2012).
- BenchChem. (2025).
- National Center for Biotechnology Information. (2016).
- PubChem. (n.d.). Hydrazine.
- ResearchGate. (n.d.).
- Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661-667.
- Quora. (2016).
- Mirfazli, S. S., et al. (2014).
- Katritzky, A. R., et al. (2002). A New Procedure for Preparation of Carboxylic Acid Hydrazides. The Journal of Organic Chemistry, 67(25), 9214-9217.
- Rzepa, H. (2013). A sideways look at the mechanism of ester hydrolysis. Henry Rzepa's Blog.
- Morihara, K., Oka, T., & Tsuzuki, H. (1976). Studies on protein semisynthesis. I. Formation of esters, hydrazides, and substituted hydrazides of peptides by the reverse reaction of trypsin. The Journal of Biochemistry, 80(4), 603-612.
- Royal Society of Chemistry. (2019). Optimization studies for the synthesis of 2-(1H-indol-1-yl)
- Sigma-Aldrich. (n.d.). NMR Chemical Shifts of Impurities.
- National Center for Biotechnology Information. (2021). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. Molecules, 26(21), 6439.
- PubMed. (2008). Synthesis and biological activity of functionalized indole-2-carboxylates, triazino- and pyridazino-indoles. Archiv der Pharmazie, 341(5), 283-291.
- BenchChem. (2025). Troubleshooting guide for the synthesis of 6,7-dichloro-2,3-dihydro-1H-indole.
- National Center for Biotechnology Information. (2022). Synthesis of hydrazides of heterocyclic amines and their antimicrobial and spasmolytic activity. Pharmaceutical Chemistry Journal, 56, 123-128.
- Chemistry LibreTexts. (2023). The Hydrolysis of Esters.
- Google Patents. (2013).
- Pharmacy Resource Book. (n.d.).
- Academia.edu. (n.d.). (PDF)
- BenchChem. (n.d.). 1H-indole-2-carbohydrazide: Significance and symbolism.
- Google Patents. (2002).
- Organic Syntheses. (n.d.). Indole-2-carboxylic acid, ethyl ester.
- ResearchGate. (n.d.). Organocatalytic Enantioselective Amination of 2-Substituted Indolin-3-ones: A Strategy for the Synthesis of Chiral α-Hydrazino Esters.
- ResearchGate. (2016).
- Google Patents. (2005).
- MDPI. (2024). Aryl Itaconic Acids from Aryl Aldehydes and (Triphenylphosphoranylidene)succinic Anhydride via a One-Pot Ring-Opening–Wittig Olefination–Hydrolysis Reaction. Molecules, 29(22), 4893.
Sources
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- 2. Condensation and Hydrolysis Reactions – Pharmacy Resource Book [wisc.pb.unizin.org]
- 3. d3qi0qp55mx5f5.cloudfront.net [d3qi0qp55mx5f5.cloudfront.net]
- 4. Synthesis of hydrazides of heterocyclic amines and their antimicrobial and spasmolytic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. N-Substituted indole carbohydrazide derivatives: synthesis and evaluation of their antiplatelet aggregation activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. apps.dtic.mil [apps.dtic.mil]
- 11. NMR Chemical Shifts of Impurities [sigmaaldrich.com]
Technical Support Center: Scaling Up the Synthesis of 1H-Indole-2-carbohydrazide Hydrochloride
Welcome to the technical support center for the synthesis of 1H-Indole-2-carbohydrazide hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) for challenges encountered during the scale-up of this important pharmaceutical intermediate.[1]
I. Overview of the Synthetic Pathway
The most common and scalable synthesis of 1H-Indole-2-carbohydrazide hydrochloride involves a two-step process starting from 1H-Indole-2-carboxylic acid. The first step is an esterification, typically a Fischer esterification, to produce an intermediate, ethyl 1H-indole-2-carboxylate.[2][3] This is followed by hydrazinolysis of the ester to yield the desired product.
Diagram of the Synthetic Workflow
Caption: General synthesis workflow.
II. Frequently Asked Questions (FAQs)
Esterification Step
Q1: My Fischer esterification is giving low yields. What are the common causes?
A1: Low yields in Fischer esterification are often due to the equilibrium nature of the reaction.[4] To drive the reaction towards the product (ester), consider the following:
-
Excess Alcohol: Use a large excess of ethanol, which can also serve as the solvent.[4]
-
Water Removal: Ensure all reagents and glassware are dry. Any water present will shift the equilibrium back towards the starting materials.[4]
-
Catalyst Choice: Strong acid catalysts like sulfuric acid (H₂SO₄) or toluenesulfonic acid (TsOH) are commonly used. The concentration may need optimization.[4][5]
Q2: I am observing significant side product formation during esterification. What are they and how can I minimize them?
A2: A common side reaction is the self-condensation of the starting material or product under acidic conditions. To minimize this, maintain a controlled reaction temperature and avoid prolonged reaction times.
Hydrazinolysis Step
Q3: The hydrazinolysis reaction is sluggish or incomplete. How can I improve the reaction rate?
A3: The reactivity of the ester is a key factor. Ensure the esterification in the previous step went to completion, as unreacted carboxylic acid will not undergo hydrazinolysis. Additionally:
-
Temperature Control: The reaction with hydrazine hydrate is typically heated.[6] Optimizing the temperature can increase the reaction rate.
-
Hydrazine Hydrate Concentration: Using a higher concentration of hydrazine hydrate can drive the reaction forward.
Q4: I am having difficulty isolating the 1H-Indole-2-carbohydrazide product after hydrazinolysis. What is the best workup procedure?
A4: The product often precipitates from the reaction mixture upon cooling.[6]
-
Cool the reaction mixture in an ice bath to maximize precipitation.
-
Filter the solid product and wash with cold ethanol to remove unreacted starting materials and impurities.
-
Drying the product under vacuum is recommended.
Hydrochloride Salt Formation
Q5: What is the best method for forming the hydrochloride salt?
A5: Dissolve the purified 1H-Indole-2-carbohydrazide in a suitable solvent like ethanol or methanol. Then, bubble dry HCl gas through the solution or add a solution of HCl in an organic solvent (e.g., HCl in isopropanol) until the precipitation is complete.
III. Troubleshooting Guide
Problem: Low Overall Yield
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Incomplete Esterification | Monitor the reaction by TLC to ensure complete consumption of the starting carboxylic acid. | Unreacted starting material will not proceed to the next step, thus lowering the overall yield. |
| Loss of Product During Workup | Minimize the number of transfer steps. Ensure the pH is appropriate during extractions to prevent loss of the product into the aqueous layer. | The indole nitrogen can be protonated or deprotonated depending on the pH, affecting its solubility. |
| Degradation of Indole Ring | Avoid strong oxidizing agents and excessively high temperatures. | The indole ring is susceptible to oxidation, especially at elevated temperatures. |
Problem: Product Purity Issues
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Residual Starting Material | Improve the efficiency of the esterification and hydrazinolysis steps. Use column chromatography for purification if necessary. | Unreacted starting materials are common impurities. |
| Side Products from Hydrazine | Use high-purity hydrazine hydrate. Consider distillation of hydrazine hydrate before use if purity is a concern. | Impurities in hydrazine hydrate can lead to unwanted side reactions. |
| Discoloration of Final Product | Treat the crude product with activated carbon during recrystallization. | Colored impurities can often be removed by adsorption onto activated carbon. |
IV. Experimental Protocols
Step 1: Synthesis of Ethyl 1H-indole-2-carboxylate
-
To a solution of 1H-indole-2-carboxylic acid (1 equivalent) in absolute ethanol (10-20 volumes), add a catalytic amount of concentrated sulfuric acid (0.1-0.2 equivalents).
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ester.[7]
Step 2: Synthesis of 1H-Indole-2-carbohydrazide
-
Dissolve the crude ethyl 1H-indole-2-carboxylate (1 equivalent) in ethanol (5-10 volumes).
-
Add hydrazine hydrate (5-10 equivalents) to the solution.[6]
-
Heat the reaction mixture to reflux for 2-4 hours, monitoring by TLC.[6]
-
Cool the mixture in an ice bath to precipitate the product.
-
Filter the solid, wash with cold ethanol, and dry under vacuum.[6]
Step 3: Formation of 1H-Indole-2-carbohydrazide Hydrochloride
-
Suspend the purified 1H-Indole-2-carbohydrazide in ethanol.
-
Slowly add a solution of HCl in isopropanol with stirring.
-
Continue stirring until precipitation is complete.
-
Filter the solid, wash with cold ethanol, and dry under vacuum to yield the final product.
V. Safety Considerations
Hydrazine Hydrate is highly toxic, corrosive, and a suspected carcinogen. [8][9] Always handle hydrazine hydrate in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[8][9][10] In case of skin contact, immediately wash the affected area with copious amounts of water.[8][11] All waste containing hydrazine hydrate must be disposed of as hazardous waste according to local regulations.[8][10]
Emergency Response for Hydrazine Hydrate Exposure
| Exposure Route | First Aid Measures |
| Skin Contact | Immediately remove contaminated clothing and wash skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[8][10] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[8][11] |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[8][9][11] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[8][9][11] |
VI. References
-
Vertex AI Search. (2025, August 13). Hydrazine hydrate - SAFETY DATA SHEET.
-
Hoo Chemtec. (2026, March 2). Hydrazine Hydrate Safety: Is It Flammable and How to Handle It Correctly.
-
Thermo Fisher Scientific. (2014, September 29). Hydrazine hydrate, 55% (Hydrazine, 35%) - SAFETY DATA SHEET.
-
Arkema. (2012, January 3). Material Safety Data Sheet - HYDRAZINE HYDRATE 55%.
-
Central Drug House (P) Ltd. (n.d.). Hydrazine Hydrate 80% CAS NO 7803-57-8 - Safety Data Sheet.
-
ResearchGate. (n.d.). On the Synthesis and Reactions of Indole-2-carboxylic Acid Hydrazide.
-
MDPI. (2023, April 26). A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities.
-
BenchChem. (n.d.). A Comparative Guide to Indole Synthesis: Evaluating Alternatives to 4-Cyanophenylhydrazine Hydrochloride.
-
BenchChem. (2025, December). Troubleshooting unexpected side products in indole synthesis.
-
PubMed. (2019, June 15). Synthesis and biological evaluation of indole-2-carbohydrazides and thiazolidinyl-indole-2-carboxamides as potent tubulin polymerization inhibitors.
-
BenchChem. (n.d.). 1H-indole-2-carbohydrazide: Significance and symbolism.
-
BenchChem. (2025, December). Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Derivatives.
-
Google Patents. (n.d.). CN102020600A - Synthetic method of indole-2-carboxylic acid.
-
BenchChem. (n.d.). A Comprehensive Technical Review of 1H-Indole-2-carbaldehyde and Its Analogs: Synthesis, Biological Activity, and Therapeutic Po.
-
Semantic Scholar. (2023, April 26). A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities.
-
Organic Syntheses. (n.d.). Indole-2-carboxylic acid, ethyl ester.
-
Academia.edu. (n.d.). (PDF) Synthesis and Biological Activity of Functionalized Indole-2-carboxylates, Triazino-and Pyridazino-indoles.
-
MDPI. (2016, March 10). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate.
-
PMC. (n.d.). N-Substituted indole carbohydrazide derivatives: synthesis and evaluation of their antiplatelet aggregation activity.
-
Google Patents. (n.d.). US4535168A - Preparation of indoline-2-carboxylic acid via the intermediate indoline-2-carboxylic acid ester tin complex.
-
BenchChem. (n.d.). purification of indoles synthesized from (2-Chloro-4-iodophenyl)hydrazine.
-
ResearchGate. (2025, December 18). (PDF) Microwave-assisted synthesis of indole-2-carboxylic acid esters in ionic liquid.
-
ResearchGate. (2025, August 6). Identification of new 3-phenyl-1H-indole-2-carbohydrazide derivatives and their structure-activity relationships as potent tubulin inhibitors and anticancer agents: A combined in silico, in vitro and synthetic study.
-
MDPI. (2021, August 31). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions.
-
Google Patents. (n.d.). US4496761A - Process for making carbohydrazide.
-
ChemScene. (n.d.). 5055-39-0 | 1H-Indole-2-carbohydrazide.
-
Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions.
-
MilliporeSigma. (n.d.). 1H-Indole-2-carbohydrazide | 5055-39-0.
-
ResearchGate. (2014, March 29). How to isolate and purify indolizidine compounds?.
-
ARPI. (2021, August 2). Carbonic anhydrase activation profile of indole-based derivatives.
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- 7. researchgate.net [researchgate.net]
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- 11. fishersci.com [fishersci.com]
Technical Support Center: 1H-Indole-2-Carbohydrazide Hydrochloride Workflows
Welcome to the Application Science Technical Support Center. This resource is designed for drug development professionals and synthetic chemists working with 1H-Indole-2-carbohydrazide hydrochloride . Because this critical building block is supplied as a hydrochloride salt, its derivatization into acylhydrazones, 1,3,4-oxadiazoles, and 1,2,4-triazoles requires precise catalyst selection and thermodynamic control.
Below, you will find mechanistic FAQs, self-validating protocols, and troubleshooting matrices to ensure high-yield syntheses.
General synthetic workflow for derivatizing 1H-Indole-2-carbohydrazide into oxadiazoles.
Part 1: Frequently Asked Questions (FAQs) & Catalyst Selection
Q1: Why is my starting material supplied as a hydrochloride salt, and how does this dictate my catalyst choice for condensation? A1: 1H-Indole-2-carbohydrazide is highly susceptible to air oxidation and degradation when stored as a free base. The hydrochloride salt formulation significantly enhances shelf-life and solubility. However, the protonated hydrazide nitrogen ( −NH3+Cl− ) is non-nucleophilic. To initiate a condensation reaction with an aldehyde or ketone, you must first liberate the free base in situ. Causality: Failing to neutralize the salt prevents the initial nucleophilic attack on the carbonyl carbon. We recommend using a mild base (e.g., Triethylamine) to generate the free amine, followed by a catalytic amount of glacial acetic acid (AcOH) to activate the carbonyl oxygen and facilitate dehydration[1].
Table 1: Catalyst & Reagent Selection for Hydrazone Formation
| Catalyst / Reagent | Function | Optimal Concentration | Causality & Impact |
| Triethylamine (TEA) | Base (Neutralization) | 1.1 - 1.5 eq | Neutralizes the HCl salt to generate the nucleophilic free base. |
| Sodium Acetate (NaOAc) | Base (Buffer) | 1.0 - 1.2 eq | Milder alternative to TEA; buffers the reaction to prevent over-basification. |
| Glacial Acetic Acid (AcOH) | Acid (Electrophilic Activation) | Catalytic (2-5 mol%) | Protonates the carbonyl oxygen, accelerating nucleophilic attack[1]. |
| p-Toluenesulfonic Acid | Strong Acid Catalyst | Catalytic (1-2 mol%) | Used for highly deactivated ketones; risk of protonating the hydrazide if used in excess. |
Q2: When synthesizing 1,3,4-oxadiazoles from the resulting acylhydrazone, why is POCl3 the preferred reagent, and what are the risks? A2: Phosphorus oxychloride ( POCl3 ) acts as both a dehydrating agent and a catalyst. It activates the carbonyl oxygen by forming a highly electrophilic phosphorodichloridate intermediate, which drives the intramolecular nucleophilic attack by the enolic oxygen onto the imine carbon[2]. However, because the indole core is electron-rich, excessive heat or massive stoichiometric excess of POCl3 can lead to unwanted electrophilic aromatic chlorination or complete thermal decomposition[3].
Temperature and stoichiometry causality in POCl3-mediated cyclodehydration.
Table 2: Optimization Parameters for POCl3 -Assisted Cyclization
| Parameter | Optimal Range | Detrimental Range | Scientific Causality |
| Temperature | 60°C - 80°C | > 100°C | High temperatures induce low regioselectivity and unwanted chlorination of the indole core[3]. |
| POCl3 Stoichiometry | 2 - 5 equivalents | > 10 equivalents | Excess POCl3 complicates the aqueous quench and increases exothermic degradation[3]. |
| Solvent | Chlorobenzene | Polar Protic | POCl3 violently reacts with protic solvents. Chlorobenzene allows for controlled heating[3]. |
Part 2: Standardized Experimental Protocols
Protocol A: Synthesis of Indole-2-acylhydrazones (Condensation)
This protocol utilizes a base-acid dual-step approach to overcome the limitations of the hydrochloride salt.
-
Preparation: Suspend 1H-Indole-2-carbohydrazide hydrochloride (1.0 eq) in absolute ethanol (0.2 M concentration).
-
Neutralization (Validation Checkpoint 1): Add Triethylamine (TEA) (1.2 eq) dropwise while stirring at room temperature.
-
Causality: TEA neutralizes the HCl salt.
-
Validation: The opaque suspension should clarify into a solution. Verify the pH of an aliquot is ~7-8.
-
-
Catalysis & Condensation: Add the target aromatic aldehyde (1.05 eq) followed immediately by 2-3 drops of glacial acetic acid (AcOH)[4].
-
Causality: AcOH protonates the aldehyde's carbonyl oxygen, increasing its electrophilicity without re-protonating the hydrazide nitrogen[1].
-
-
Reaction & Monitoring (Validation Checkpoint 2): Heat the mixture to reflux (80°C) for 2-4 hours.
-
Validation: Monitor via TLC (9:1 DCM/MeOH). The reaction is complete when the baseline hydrazide spot disappears and a new, less polar UV-active spot emerges[4].
-
-
Workup: Cool the mixture to room temperature, pour into crushed ice water, filter the resulting precipitate, and recrystallize from ethanol to yield the pure acylhydrazone[1].
Protocol B: POCl3 -Mediated Cyclodehydration to 1,3,4-Oxadiazoles
This protocol is optimized to prevent indole core degradation during cyclization.
-
Preparation: In a round-bottom flask equipped with a reflux condenser and an ice bath, combine the indole-2-acylhydrazone (1.0 eq) and POCl3 (10 mL per 0.3 mmol of substrate)[2].
-
Activation: Stir at 0°C for 15 minutes, then gradually warm the mixture to 60-80°C.
-
Causality: Controlled heating prevents the highly exothermic decomposition commonly seen with indole derivatives[3].
-
-
Reaction & Monitoring (Validation Checkpoint 1): Reflux for 4-6 hours.
-
Validation: Monitor by TLC until complete consumption of the acylhydrazone intermediate is observed[5].
-
-
Quenching (Validation Checkpoint 2): Cool the mixture to room temperature and carefully pour it dropwise over crushed ice.
-
Causality: Water violently hydrolyzes excess POCl3 to phosphoric and hydrochloric acids. Ice prevents thermal degradation during this quench[5].
-
-
Neutralization: Add a saturated NaHCO3 solution portion-wise until effervescence completely ceases.
Part 3: Troubleshooting Guide
Issue 1: Incomplete Condensation / Baseline Sticking on TLC
-
Symptom: TLC shows a heavy baseline spot; poor yield of the acylhydrazone.
-
Root Cause: The hydrochloride salt of the indole-2-carbohydrazide has not been fully neutralized, leaving the amine protonated and non-nucleophilic.
-
Resolution: Verify the pH of the reaction mixture before adding the aldehyde. Ensure at least 1.1–1.5 equivalents of a mild base (e.g., TEA or NaOAc) are added to fully liberate the free base[1].
Issue 2: Black Tarry Byproducts during POCl3 Cyclization
-
Symptom: The reaction mixture turns pitch black; isolation yields multiple inseparable spots on TLC.
-
Root Cause: Thermal degradation and unwanted electrophilic aromatic substitution (chlorination) on the electron-rich indole ring due to excessive heat (>100°C) or massive excess of POCl3 [3].
-
Resolution: Lower the reaction temperature strictly to 60°C–80°C. If the substrate is highly sensitive, transition from neat POCl3 to using chlorobenzene as a solvent with only 2–4 equivalents of POCl3 [3].
Issue 3: Product Loss During Aqueous Quench
-
Symptom: Low isolated yield of the oxadiazole after pouring the POCl3 mixture into water, despite TLC showing complete conversion.
-
Root Cause: The synthesized oxadiazole remains protonated and dissolved in the highly acidic aqueous layer formed by POCl3 hydrolysis.
-
Resolution: Carefully neutralize the aqueous layer with saturated NaHCO3 until effervescence completely stops. The free oxadiazole will only crash out of the aqueous phase upon full neutralization[2].
References
-
Synthesis of indole-based oxadiazoles and their interaction with bacterial peptidoglycan and SARS-CoV-2 main protease: In vitro, molecular docking and in silico ADME/Tox study Source: National Institutes of Health (PMC) URL:[Link]
-
Optimized POCl3-assisted synthesis of 2-amino-1,3,4-thiadiazole/1,3,4-oxadiazole derivatives as anti-influenza agents Source: Arabian Journal of Chemistry URL:[Link]
-
Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate Source: MDPI URL:[Link]
-
N-Substituted indole carbohydrazide derivatives: synthesis and evaluation of their antiplatelet aggregation activity Source: National Institutes of Health (PMC) URL:[Link]
Sources
- 1. N-Substituted indole carbohydrazide derivatives: synthesis and evaluation of their antiplatelet aggregation activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Optimized POCl<sub>3</sub>-assisted synthesis of 2-amino-1,3,4-thiadiazole/1,3,4-oxadiazole derivatives as anti-influenza agents - Arabian Journal of Chemistry [arabjchem.org]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis of indole-based oxadiazoles and their interaction with bacterial peptidoglycan and SARS-CoV-2 main protease: In vitro, molecular docking and in silico ADME/Tox study - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Protecting Group Strategies for 1H-Indole-2-carbohydrazide Hydrochloride
From the desk of the Senior Application Scientist
Welcome to the technical support center for 1H-Indole-2-carbohydrazide hydrochloride. This molecule presents a unique challenge in multistep synthesis due to its two distinct nucleophilic sites: the indole N-H and the hydrazide (-CONHNH₂). This guide provides field-proven insights, troubleshooting protocols, and answers to frequently asked questions to help you navigate the complexities of selectively protecting and deprotecting this valuable synthetic intermediate. Our focus is on ensuring experimental success through a deep understanding of the underlying chemical principles.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to protect 1H-Indole-2-carbohydrazide?
A1: Protecting one or both reactive sites is crucial for achieving chemoselectivity in subsequent reactions. The indole nitrogen (N-1) is weakly acidic and can be deprotonated by strong bases, while the terminal amine of the hydrazide is highly nucleophilic. Unprotected, these sites can lead to a mixture of undesired products. For example, during an intended N-alkylation of the indole, the hydrazide could react instead. Protection masks a specific functional group, directing the reaction to the desired site.[1][2]
Q2: What are the primary reactive sites and how do their properties differ?
A2: The two key sites are the indole N-H and the hydrazide's terminal -NH₂.
-
Indole N-H: The lone pair on the indole nitrogen is part of the aromatic 10 π-electron system, making it non-basic.[3][4] However, the N-H proton is acidic (pKa ≈ 17 in DMSO) and can be removed by a strong base like sodium hydride (NaH) to form a nucleophilic indolide anion.
-
Hydrazide -NH₂: This group is significantly more nucleophilic than the indole nitrogen and will react readily with electrophiles like acyl chlorides or alkyl halides.
This difference in reactivity is the foundation for most selective protection strategies.
Q3: What does "orthogonal protection" mean in this context and why is it important?
A3: Orthogonal protection refers to the use of multiple protecting groups in a single molecule that can be removed under distinct, non-interfering conditions.[5] For instance, you could protect the indole nitrogen with a base-labile group and the hydrazide with an acid-labile group. This allows for the selective deprotection and subsequent reaction at one site while the other remains protected. This strategy is essential for complex, multi-step syntheses.
Q4: My starting material is a hydrochloride salt. How does this affect my initial protection step?
A4: The hydrochloride salt protonates the most basic site, which is the terminal amine of the hydrazide. Before attempting any protection reaction, this salt must be neutralized with a suitable base (e.g., triethylamine, sodium carbonate, or aqueous NaOH during workup) to liberate the free nucleophilic hydrazide and the neutral indole. Failure to do so will prevent the desired reaction from occurring.
Troubleshooting Guide & Detailed Protocols
Issue 1: Low yield or failed N-protection of the indole ring.
-
Possible Cause A: Incomplete deprotonation of the indole N-H. The pKa of the indole N-H is ~17, requiring a strong, non-nucleophilic base for complete anion formation. Weaker bases like potassium carbonate are often insufficient.
-
Solution A: Use a strong base such as sodium hydride (NaH) in an anhydrous aprotic solvent like THF or DMF. This ensures quantitative deprotonation, forming the sodium indolide salt, which is highly reactive towards the protecting group reagent (e.g., (Boc)₂O, TsCl).[6]
-
Possible Cause B: The electrophilic protecting group reagent is reacting with the more nucleophilic hydrazide moiety instead of the intended indole nitrogen.
-
Solution B: Protect the hydrazide functionality first. An alternative for selective N-indole protection is to leverage the acidity of the N-H proton. By using a strong base like NaH at 0 °C, you selectively form the indolide anion without significantly affecting the hydrazide. Subsequent addition of the electrophile will favor reaction at the indole nitrogen.
Experimental Protocol 1: Selective N-Boc Protection of the Indole
This protocol prioritizes the protection of the indole nitrogen.
-
Neutralization & Setup: Suspend 1H-Indole-2-carbohydrazide hydrochloride (1.0 equiv.) in anhydrous THF (0.2 M) in a flame-dried, three-neck flask under an argon atmosphere. Add triethylamine (1.1 equiv.) to neutralize the salt and stir for 15 minutes at room temperature.
-
Deprotonation: Cool the suspension to 0 °C using an ice bath. Add sodium hydride (60% dispersion in mineral oil, 1.2 equiv.) portion-wise over 10 minutes. Caution: Hydrogen gas is evolved.
-
Anion Formation: Allow the mixture to stir at 0 °C for 30 minutes, then let it warm to room temperature and stir for an additional 30 minutes.
-
Boc Introduction: Cool the reaction mixture back to 0 °C. Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equiv.) in a small amount of anhydrous THF dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion (typically 2-4 hours, monitored by TLC).
-
Work-up: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution. Extract the product with ethyl acetate (3x). Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Issue 2: Side products observed during acidic deprotection of a Boc group.
-
Possible Cause: The tert-butyl cation generated during acidic cleavage (e.g., with TFA) is a potent electrophile that can alkylate the electron-rich indole ring, typically at the C3 position.[7][8] This leads to undesired t-butylated side products. The indole ring itself can also be sensitive to strongly acidic conditions, leading to polymerization or degradation.[9][10]
-
Solution: Incorporate a "scavenger" into the deprotection cocktail. Scavengers are nucleophilic compounds that are more reactive towards the t-butyl cation than your substrate. Triethylsilane (TES) or triisopropylsilane (TIS) are excellent choices as they react with the cation to form volatile byproducts.[7][11]
Experimental Protocol 2: Boc Deprotection with Scavengers
-
Setup: Dissolve the N-Boc protected indole derivative (1.0 equiv.) in anhydrous dichloromethane (DCM).
-
Add Scavenger: Add triisopropylsilane (TIS, 2.5-5.0% v/v) and water (2.5% v/v) to the solution.
-
Deprotection: Add trifluoroacetic acid (TFA, typically 25-50% v/v in DCM) to the mixture at room temperature.[12]
-
Reaction: Stir for 1-3 hours, monitoring by TLC.
-
Work-up: Concentrate the reaction mixture in vacuo to remove the bulk of the TFA and DCM. The residue can then be purified directly or after an aqueous workup involving neutralization with a base like saturated NaHCO₃.
Issue 3: Difficulty removing a Tosyl (Ts) protecting group from the indole nitrogen.
-
Possible Cause: The N-S bond in an N-tosyl indole is very stable due to the electron-withdrawing nature of the sulfonyl group.[13] Removal often requires harsh conditions like strong base at high temperatures, which may not be compatible with the hydrazide moiety.
-
Solution: A milder and highly effective method for N-detosylation of indoles is the use of cesium carbonate (Cs₂CO₃) in a mixture of THF and methanol.[14][15] This method often proceeds at room temperature or with gentle heating and is compatible with a wider range of functional groups.[13]
Data & Diagrams for Strategic Planning
Protecting Group Selection
Choosing the correct protecting group is paramount. The following tables summarize common options for each functional group, highlighting their orthogonality.
Table 1: Common Protecting Groups for Indole Nitrogen (N-1)
| Protecting Group | Introduction Conditions | Removal Conditions | Stability & Notes |
| Boc | (Boc)₂O, NaH, THF[1] | TFA/DCM; HCl/Dioxane (Acidic)[16] | Acid-labile. Stable to base, hydrogenation. Can also be removed under specific basic conditions (e.g., NaOMe/MeOH) for indoles.[13][17] |
| Ts (Tosyl) | TsCl, NaH, THF/DMF[6] | Cs₂CO₃, THF/MeOH; Strong Base (KOH); Reductive (Mg/MeOH)[6][13][14] | Base-labile/Reductive. Extremely stable to acid. Deactivates the indole ring to electrophilic attack.[6] |
| SEM | SEM-Cl, NaH, DMF[18] | TBAF/THF; TFA or HCl (Acidic)[19][20][21] | Fluoride- or Acid-labile. Generally stable to bases and nucleophiles. Offers orthogonal removal via fluoride ions.[20] |
Table 2: Common Protecting Groups for the Hydrazide Moiety
| Protecting Group | Introduction Conditions | Removal Conditions | Stability & Notes |
| Boc | (Boc)₂O, Base (e.g., TEA), DCM | TFA/DCM; HCl/Dioxane (Acidic) | Acid-labile. Often forms a di-Boc protected hydrazide. Stable to base and hydrogenation.[22][23] |
| Cbz (Z) | Cbz-Cl, Base, DCM[24] | H₂, Pd/C (Hydrogenolysis)[22] | Hydrogenolysis-labile. Stable to acidic and basic conditions. Orthogonal to Boc and Ts.[22][25] |
| Hydrazone | Acetone or Benzaldehyde, cat. acid | Mild aqueous acid | Acid-labile. A temporary protection strategy. The resulting hydrazone is stable to bases and some nucleophiles. |
Visualizing Orthogonal Strategies
The ability to selectively deprotect one site while leaving another intact is a powerful synthetic tool.
Caption: Orthogonal strategy for selective functionalization.
Decision Workflow for Protection
This workflow helps guide the initial choice of protecting group based on the planned subsequent reaction.
Caption: Decision matrix for choosing a protection strategy.
References
-
Bajwa, J. S., & Prasad, K. (2006). Deprotection of N-Tosylated Indoles and Related Structures Using Cesium Carbonate. Tetrahedron Letters, 47(35), 6249-6251. [Link]
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ResearchGate. (2025). A New Protecting-Group Strategy for Indoles. [Link]
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Muchowski, J. M., & Solas, D. R. (1984). Protecting groups for the pyrrole and indole nitrogen atom. The [2-(trimethylsilyl)ethoxy]methyl moiety. Lithiation of 1-[[2-(trimethylsilyl)ethoxy]methyl]pyrrole. The Journal of Organic Chemistry, 49(1), 203-205. [Link]
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Safrole. (n.d.). Exploring the World of Indole: Synthesis, Chemistry and Biofunctions. [Link]
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Srinivasan, N., Yurek-George, A., & Ganesan, A. (2005). Rapid deprotection of N-Boc amines by TFA combined with freebase generation using basic ion-exchange resins. Molecular Diversity, 9(4), 291-293. [Link]
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ResearchGate. (2006). Deprotection of N-tosylated indoles and related structures using cesium carbonate. [Link]
-
ACS Publications. (1984). Protecting groups for the pyrrole and indole nitrogen atom. The [2-(trimethylsilyl)ethoxy]methyl moiety. Lithiation of 1-[[2-(trimethylsilyl)ethoxy]methyl]pyrrole. [Link]
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Common Organic Chemistry. (n.d.). Boc Deprotection - TFA. [Link]
-
Muchowski, J. M., & Solas, D. R. (1983). Protecting groups for the pyrrole and indole nitrogen atom. The [2-(trimethylsilyl)ethoxy]methyl moiety. Lithiation of 1-[[2-(trimethylsilyl)ethoxy]methyl]pyrrole. Journal of Organic Chemistry. [Link]
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Wikipedia. (n.d.). Indole. [Link]
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Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]
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RSC Publishing. (2013). Dual protection of amino functions involving Boc. [Link]
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Organic Chemistry Portal. (2009). Aryl Hydrazide beyond as Surrogate of Aryl Hydrazine in the Fischer Indolization. [Link]
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BZ Chemical. (n.d.). BOC Protection and Deprotection. [Link]
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ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. [Link]
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Scite.ai. (n.d.). The Hydrazide as a Carboxylic-Protecting Group in Peptide Synthesis 1. [Link]
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ACS Omega. (2022). One-Pot Modified Madelung Synthesis of 3-Tosyl- and 3-Cyano-1,2-disubstituted Indoles. [Link]
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Taylor & Francis. (2018). Radiochemistry for Preclinical Imaging Studies. [Link]
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Total Synthesis. (2025). SEM Protecting Group: SEM Protection & Deprotection Mechanism. [Link]
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ResearchGate. (n.d.). Hydrazine-Sensitive Thiol Protecting Group for Peptide and Protein Chemistry. [Link]
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MDPI. (2026). The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance. [Link]
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Crossref. (1998). p-Methoxybenzyl Group as a Protecting Group of the Nitrogen in Indole Derivatives: Deprotection by DDQ or Trifluoroacetic Acid. [Link]
-
PMC. (n.d.). Synthesis of Indole Analogues of the Natural Schweinfurthins. [Link]
-
SpringerLink. (2021). Arenesulfonyl indole: new precursor for diversification of C-3 functionalized indoles. [Link]
-
ACS Publications. (2022). Chelating Picolinaldehyde Hydrazone Amides as Protecting Groups for Carboxylic Acids: Orthogonal Reactivities of Hydrazone Amides and Esters in Hydrolysis. [Link]
-
ResearchGate. (n.d.). Novel Deprotection of SEM Ethers: A Very Mild and Selective Method Using Magnesium Bromide. [Link]
-
ACS Publications. (2002). Phenylhydrazide as an Enzyme-Labile Protecting Group in Peptide Synthesis. [Link]
-
PubMed. (n.d.). Preparation of protected peptide hydrazides from the acids and hydrazine by dicyclohexylcarbodiimide-hydroxybenzotriazole coupling. [Link]
-
Your Article Library. (n.d.). Preparation and Properties of INDOLE. [Link]
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PMC. (n.d.). AN EFFICIENT DEPROTECTION OF N-TRIMETHYLSILYLETHOXYMETHYL (SEM) GROUPS FROM DINUCLEOSIDES AND DINUCLEOTIDES. [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Bases. [Link]
-
Taylor & Francis Online. (2010). An Efficient Deprotection of N-Trimethylsilylethoxymethyl (SEM) Groups From Dinucleosides and Dinucleotides. [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Investigation of the Stability of Indole and Analogue Rings Using Quantum Mechanics Computation. [Link]
-
SlideShare. (n.d.). PROTECTING GROUPs.pptx. [Link]
-
Organic Syntheses. (n.d.). Procedure. [Link]
-
Wikipedia. (n.d.). Benzyl chloroformate. [Link]
-
Science Madness. (2017). Protecting weak secondary amines - driving me crazy!. [Link]
-
ResearchGate. (2015). How can I protect the C2 position of indole and subsequently to be removed easily?. [Link]
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Validation & Comparative
Structure-activity relationship (SAR) of 1H-Indole-2-carbohydrazide derivatives
Comprehensive SAR Comparison Guide: 1H-Indole-2-Carbohydrazide Derivatives in Targeted Therapeutics
Executive Summary: The Privileged Pharmacophore
In modern drug discovery, overcoming resistance mechanisms—such as taxane-resistant tubulin mutations and apoptosis-evading triple-negative breast cancers (TNBC)—requires highly adaptable chemical scaffolds. The 1H-indole-2-carbohydrazide core has emerged as a structurally versatile platform. By systematically altering the substitution patterns at the C3, C5, and hydrazide moieties, researchers can radically shift the molecule's biological target from the colchicine-binding site of tubulin to the MAPK/JNK-mediated methuosis pathway, or even to cyclooxygenase (COX) enzymes[1][2][3].
This guide objectively compares the structure-activity relationships (SAR) of these next-generation derivatives against standard-of-care alternatives, providing actionable insights and self-validating experimental workflows for drug development professionals.
Structural Divergence & Mechanistic Pathways
The true power of the 1H-indole-2-carbohydrazide scaffold lies in its modularity. The diagram below illustrates how specific functional group substitutions dictate target engagement and the subsequent phenotypic outcome.
Fig 1: SAR divergence of 1H-indole-2-carbohydrazide derivatives and their distinct pharmacological pathways.
Comparative SAR Analysis: Derivatives vs. Standard Alternatives
Class A: C3-Substituted Hybrids (Microtubule Destabilizers)
The Modification: Installing a 3-phenyl group alongside heterocyclic rings (furan, thiophene, or pyrrole) at the C3 position creates a hydrophobic profile that perfectly occupies the colchicine-binding site of tubulin[1]. Performance vs. Alternatives:
-
Furan/Thiophene Derivatives: Compound 27b (a 5-methoxy furan derivative) demonstrated an IC50 of 0.34 µM against HepG2 cells, outperforming the standard chemotherapeutic Doxorubicin[1]. Similarly, the thiophenyl derivative 6i exhibited extreme selectivity and nanomolar potency (LC50 = 71 nM) against COLO 205 colon cancer cells.
-
Pyrrole Derivatives (Dual Inhibitors): Compound 3h integrates a chloro-substituted pyrrole, which not only disrupts microtubule structures but also acts as a potent aromatase inhibitor (IC50 = 1.8 µM). This dual-action makes it highly superior to single-target agents for estrogen receptor-positive breast cancers like T47D[4].
Class B: C5-Substituted Hybrids (Methuosis Inducers)
The Modification: Grafting a bulky 4-(pyridin-3-yl)pyrimidine moiety at the C5 position entirely abolishes tubulin binding. Instead, it triggers the MAPK/JNK signaling pathway[2]. Performance vs. Alternatives: Traditional agents rely on apoptosis, which fails in highly mutated cancers. Compound 12A induces methuosis—a non-apoptotic cell death characterized by massive fluid-phase macropinocytosis. Against the highly aggressive, apoptosis-resistant MDA-MB-231 TNBC line, 12A effectively induced vacuolization and cell death while showing virtually no toxicity to normal human MCF-10A cells, offering a vastly superior therapeutic index compared to broad-spectrum cytotoxins[2].
Class C: Schiff Base Modifications (COX Inhibitors)
The Modification: Converting the carbohydrazide tail into an N'-methylene Schiff base shifts the molecule's affinity toward cyclooxygenase enzymes[3]. Performance vs. Alternatives: In silico and enzymatic evaluations reveal that these derivatives form highly stable complexes with both COX-1 and COX-2. Compared to Celecoxib, specific Schiff base derivatives (e.g., Cp1 ) demonstrated comparable binding energies (-8.76 kcal/mol) and hydrogen-bonding networks, positioning them as viable non-steroidal anti-inflammatory drug (NSAID) alternatives with potentially lower gastric toxicity profiles[3].
Quantitative Performance Matrix
| Compound | Structural Modification | Primary Target | Key Cell Line / Assay | Potency (IC50 / LC50) | Superiority vs. Standard |
| 27b | C3: 5-Methoxy-furan | Tubulin (Colchicine site) | HepG2 (Liver Cancer) | 0.34 µM | More potent than Doxorubicin[1] |
| 6i | C3: Thiophenyl | Tubulin (Colchicine site) | COLO 205 (Colon Cancer) | 71 nM | High selectivity index |
| 3h | C3: Chloro-pyrrole | Tubulin + Aromatase | T47D (Breast Cancer) | 1.8 µM (Aromatase) | Dual-target efficacy[4] |
| 12A | C5: Pyridine-pyrimidine | MAPK/JNK Pathway | MDA-MB-231 (TNBC) | ~1.0 µM (Vacuolization) | Bypasses apoptosis resistance[2] |
| Cp1 | Hydrazide: Schiff base | COX-1 / COX-2 | Enzymatic Binding | High Affinity | Comparable to Celecoxib[3] |
Self-Validating Experimental Workflows
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems, incorporating specific controls to isolate the exact mechanism of action.
Workflow A: High-Throughput Tubulin Polymerization Assay
Purpose: To confirm direct target engagement at the colchicine site, ruling out downstream, non-specific cytotoxicity.
-
Reagent Preparation: Utilize >99% pure, lyophilized porcine brain tubulin. Causality: Using a cell-free system isolates the direct molecular interaction from complex cellular signaling cascades. Resuspend in PEM buffer containing 1 mM GTP and a fluorescent reporter (e.g., DAPI, which increases in fluorescence upon binding to polymerized microtubules).
-
Compound Incubation & Controls: Plate the tubulin mixture into a pre-warmed 96-well plate. Causality: Microtubule polymerization is strictly temperature-dependent; cold plates will yield false negatives. Include DMSO (Vehicle), Colchicine (Depolymerization control), and Paclitaxel (Stabilization control). Add compounds 27b or 6i at varying concentrations (0.1 - 10 µM).
-
Kinetic Readout: Monitor fluorescence (Ex: 340 nm / Em: 450 nm) at 37°C for 60 minutes. Calculate the Vmax of the growth phase. A dose-dependent decrease in Vmax matching the Colchicine control validates the compound as a colchicine-site destabilizer.
Workflow B: Phenotypic Validation of Methuosis (Non-Apoptotic Death)
Purpose: To definitively prove that cell death is driven by macropinosome accumulation (methuosis) rather than autophagy or apoptosis.
-
Cell Seeding & Treatment: Seed MDA-MB-231 cells (apoptosis-resistant TNBC) and treat with 1 µM of compound 12A . Include MOMIPP as a positive methuosis control.
-
Fluid-Phase Tracer Uptake: After 24 hours, incubate cells with 1 mg/mL Lucifer Yellow (LY) for 2 hours. Causality: Methuosis is driven by hyperactive macropinocytosis. LY is a fluid-phase tracer that cannot cross membranes; its massive intracellular accumulation specifically labels macropinosomes.
-
Autophagy Exclusion (Critical Validation): Co-treat a parallel control group with 12A and Bafilomycin A1 (a lysosomal fusion inhibitor). Causality: If the vacuoles are autophagosomes, Bafilomycin A1 will alter their dynamics. Because methuosis vacuoles do not fuse with lysosomes, Bafilomycin A1 will have no effect on 12A -induced vacuolization, definitively proving the methuosis mechanism[2].
-
Readout: Quantify vacuolization via phase-contrast microscopy and measure LY fluorescence to confirm target engagement.
Conclusion
The 1H-indole-2-carbohydrazide scaffold is a masterclass in SAR-driven drug design. For researchers targeting aggressive, apoptosis-resistant tumors, the C5-substituted pyridine-pyrimidine derivatives (like 12A) offer a breakthrough via methuosis. Conversely, for targeted disruption of mitosis in hormone-driven cancers, the C3-substituted pyrrole hybrids (like 3h) provide an elegant dual-inhibition strategy. By rigorously matching the structural modification to the specific pathological resistance mechanism, developers can significantly accelerate the pipeline of next-generation therapeutics.
References
- Identification of new 3-phenyl-1H-indole-2-carbohydrazide derivatives and their structure-activity relationships as potent tubulin inhibitors and anticancer agents: A combined in silico, in vitro and synthetic study. nih.gov.
- Design, synthesis, and biological evaluation of 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-Indole-2-Carbohydrazide derivatives: the methuosis inducer 12A as a Novel and selective anticancer agent. nih.gov.
- Synthesis, in silico, in vitro evaluation of furanyl- and thiophenyl-3-phenyl-1H-indole-2-carbohydrazide derivatives as tubulin inhibitors and anticancer agents. rsc.org.
- Virtual Screening Of N'-Methylene-1H-Indole-2-Carbohydrazide Schiff 's Base Derivatives as Cyclooxygenase Inhibitors. lupinepublishers.com.
- Design, synthesis, in silico and in vitro evaluation of pyrrole–indole hybrids as dual tubulin and arom
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- 2. Design, synthesis, and biological evaluation of 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-Indole-2-Carbohydrazide derivatives: the methuosis inducer 12A as a Novel and selective anticancer agent - PMC [pmc.ncbi.nlm.nih.gov]
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Validation of the Anti-Proliferative Activity of Novel Indole-2-Carbohydrazides: A Comparative Methodological Guide
As a Senior Application Scientist overseeing preclinical oncology pipelines, I frequently encounter novel chemotypes that show early promise but fail during rigorous mechanistic validation. The indole scaffold is a highly privileged structure in medicinal chemistry, and recent synthetic efforts have identified indole-2-carbohydrazides —specifically 3-phenyl-1H-indole-2-carbohydrazide derivatives—as exceptionally potent anti-proliferative agents[1].
To objectively evaluate these novel entities against standard chemotherapeutics like Doxorubicin or Colchicine, we must move beyond basic viability screens. This guide provides a self-validating, tripartite experimental framework designed to confirm phenotypic cytotoxicity, isolate the molecular target, and map the apoptotic signaling cascade.
Mechanistic Overview: The Colchicine-Binding Paradigm
The primary mechanism of action for the most potent indole-2-carbohydrazide derivatives (such as furanyl, thiophenyl, and pyrrolyl hybrids) is the destabilization of microtubules[2]. Unlike taxanes that stabilize tubulin, these compounds bind directly to the colchicine binding site on β -tubulin.
By inhibiting tubulin polymerization, the compounds prevent the formation of the mitotic spindle. This triggers a catastrophic cellular stress response: cells arrest in the G2/M phase, the ratio of pro-apoptotic (Bax) to anti-apoptotic (Bcl-2) proteins shifts dramatically, and caspase-dependent apoptosis is executed[3].
Fig 1. Mechanistic pathway of indole-2-carbohydrazides inducing apoptosis via tubulin inhibition.
Comparative Efficacy Profiling
Before detailing the validation protocols, it is crucial to benchmark the performance of these novel derivatives against established clinical standards. Recent in vitro evaluations[1] demonstrate that specific halogenated or thiophenyl-substituted indole-2-carbohydrazides achieve sub-micromolar efficacy, often outperforming or matching Doxorubicin.
Table 1: In Vitro Anti-Proliferative Activity Comparison
| Compound Class / Name | Target Cell Line | IC₅₀ (µM) | Primary Mechanism | Reference |
| Compound 26 (Thiophenyl-indole) | A549 (Lung) | 0.19 | Tubulin inhibition (Colchicine site) | [1] |
| Compound 27a (Furanyl-indole) | A549 (Lung) | 0.43 | Tubulin inhibition (Colchicine site) | [1] |
| Compound 4e (N-benzyl-indole) | MCF-7 (Breast) | ~2.00 | Apoptosis induction (Bax/Bcl-2) | [4] |
| Compound 12 (Indole hydrazide) | MCF-7 (Breast) | 3.01 | G0/G1 Arrest, Apoptosis | [3] |
| Doxorubicin (Standard Control) | A549 / MCF-7 | 0.50 - 1.00 | DNA Intercalation / Topo II | [1],[5] |
| Colchicine (Standard Control) | N/A (Cell-free) | N/A | Tubulin Polymerization Inhibition | [6] |
Data synthesized from recent NCI-60 human tumor cell line screens and independent MTT viability assays.
Experimental Validation Workflows
To ensure scientific integrity, a single assay is never sufficient. Phenotypic cytotoxicity must be linked to a direct molecular target, which in turn must explain the cellular fate. We utilize a tripartite workflow to create a self-validating data loop.
Fig 2. Tripartite experimental workflow for validating anti-proliferative activity and mechanism.
Protocol 1: High-Throughput Cytotoxicity Screening (MTT Assay)
Objective: Determine the half-maximal inhibitory concentration (IC₅₀) across diverse cancer cell lines. Causality & Rationale: Why use MTT over ATP-based assays (like CellTiter-Glo)? MTT is highly cost-effective for broad initial screening (e.g., NCI-60 style panels). Because it relies on NAD(P)H-dependent cellular oxidoreductases, it directly reflects metabolic viability. To mitigate metabolic bias, we strictly control cell density and vehicle concentrations.
Step-by-Step Methodology:
-
Cell Seeding: Seed target cells (e.g., A549, MCF-7) at an optimized density of 5×103 cells/well in 96-well plates. Crucial: Leave the outer wells empty and fill with PBS to prevent evaporation-induced edge effects, which heavily skew IC₅₀ calculations.
-
Compound Treatment: After 24h of incubation (allowing for adherence and entry into the log-growth phase), treat cells with serial dilutions of the indole-2-carbohydrazide derivatives (0.01 µM to 100 µM). Maintain a constant DMSO concentration of ≤0.1% across all wells to prevent solvent-induced cytotoxicity.
-
Incubation & Solubilization: Incubate for 48–72 hours. Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Carefully aspirate the media and dissolve the resulting purple formazan crystals in 150 µL of pure DMSO.
-
Quantification: Measure absorbance at 570 nm using a microplate reader. Calculate IC₅₀ using non-linear regression analysis.
Protocol 2: Cell-Free Tubulin Polymerization Inhibition Assay
Objective: Confirm direct binding and inhibition of tubulin dynamics. Causality & Rationale: Phenotypic cell death does not confirm the molecular target. A cell-free fluorometric assay isolates tubulin from upstream cellular efflux pumps (e.g., P-glycoprotein) and metabolic degradation. By using purified porcine brain tubulin, we prove that the mechanism of action is direct destabilization[6].
Step-by-Step Methodology:
-
Reagent Preparation: Keep purified porcine tubulin (>99% pure) strictly on ice until the assay begins. Tubulin spontaneously polymerizes at room temperature, which would ruin the baseline kinetic readings.
-
Reaction Assembly: In a pre-chilled 96-well half-area plate, combine the tubulin with the reaction buffer (containing GTP, which provides the essential energy for microtubule elongation) and a fluorescent reporter dye (e.g., DAPI).
-
Compound Addition: Add the test compounds (e.g., Compound 27a) at varying concentrations. Use Colchicine (10 µM) as a positive control for inhibition, and Paclitaxel (3 µM) as a positive control for stabilization.
-
Kinetic Readout: Immediately transfer the plate to a fluorometer pre-warmed to 37°C. Read fluorescence (Ex 360 nm / Em 420 nm) every minute for 60 minutes. A suppressed nucleation phase and a lowered steady-state plateau confirm direct microtubule destabilization.
Protocol 3: Flow Cytometric Analysis of Cell Cycle and Apoptosis
Objective: Link tubulin inhibition to cell cycle arrest and subsequent apoptotic execution. Causality & Rationale: To close the self-validating loop, we must observe the temporal progression of the drug's effect. Propidium Iodide (PI) staining quantifies DNA content to confirm G2/M accumulation (the direct result of mitotic spindle failure). Annexin V/7-AAD double staining differentiates early apoptosis from late apoptosis/necrosis, proving the cells are dying via programmed pathways rather than acute toxicity[4].
Step-by-Step Methodology:
-
Cell Cycle (PI Staining): Harvest treated cells, wash with cold PBS, and fix in 70% ice-cold ethanol overnight. Crucial: Prior to flow cytometry, resuspend cells in a buffer containing RNase A. PI intercalates into both DNA and RNA; failing to digest RNA will result in artificially broad peaks, masking the true G2/M phase arrest.
-
Apoptosis (Annexin V/7-AAD): Harvest a separate batch of treated cells. Resuspend in an Annexin V Binding Buffer containing Ca2+ . Crucial: Annexin V binding to externalized phosphatidylserine is strictly calcium-dependent. Add FITC-conjugated Annexin V and 7-AAD.
-
Analysis: Analyze via flow cytometry within 1 hour. Cells that are Annexin V+ / 7-AAD- are in early apoptosis, validating that the indole-2-carbohydrazides trigger a controlled, programmed cell death cascade.
Conclusion
The validation of novel indole-2-carbohydrazides requires a disciplined, multi-tiered approach. By aligning high-throughput phenotypic screening (MTT) with target-specific biochemical assays (Cell-free Tubulin) and mechanistic cellular profiling (Flow Cytometry), researchers can confidently differentiate true lead compounds from false positives. The data clearly indicates that optimally substituted 3-phenyl-1H-indole-2-carbohydrazides hold significant promise as next-generation microtubule-destabilizing agents, rivaling the efficacy of established clinical standards.
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A Comparative Guide to Hydrazide Linkers in Drug Design: Spotlight on 1H-Indole-2-carbohydrazide Hydrochloride
In the intricate world of targeted therapeutics, particularly in the design of Antibody-Drug Conjugates (ADCs), the choice of a linker to tether a potent payload to its delivery vehicle is a critical determinant of both efficacy and safety. Among the arsenal of cleavable linkers, those forming hydrazone bonds have been a mainstay, prized for their pH-sensitivity that allows for drug release in the acidic environment of tumor cells. This guide provides an in-depth comparison of 1H-Indole-2-carbohydrazide hydrochloride against other commonly employed hydrazide linkers—Adipic Acid Dihydrazide, Carbohydrazide, and Isonicotinic Acid Hydrazide—offering field-proven insights and experimental data to inform rational drug design.
The Central Role of the Hydrazone Bond
Hydrazone linkers are formed by the condensation reaction between a hydrazide and a carbonyl group (an aldehyde or ketone) on the drug or carrier. Their utility in drug delivery stems from their inherent stability at the physiological pH of blood (around 7.4) and their susceptibility to hydrolysis in the more acidic environments of endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0).[1][2] This differential stability is designed to ensure that the cytotoxic payload remains securely attached to the antibody during circulation, minimizing off-target toxicity, and is efficiently released upon internalization into the target cancer cell.[3][]
However, not all hydrazone linkers are created equal. The chemical structure of the hydrazide moiety significantly influences the stability, reactivity, and overall performance of the resulting drug conjugate. This guide will dissect these nuances, with a particular focus on the unique attributes of an indole-based hydrazide.
A Comparative Analysis of Hydrazide Linkers
The selection of a hydrazide linker is a balancing act between achieving sufficient plasma stability and enabling timely payload release at the target site. The structure of the hydrazide directly impacts the electronic and steric properties of the resulting hydrazone bond, thereby dictating its hydrolysis rate.
1H-Indole-2-carbohydrazide Hydrochloride: The Aromatic Advantage
1H-Indole-2-carbohydrazide introduces an indole scaffold into the linker, a privileged structure in medicinal chemistry known for its ability to interact with various biological targets.[5][6] When this hydrazide reacts with a carbonyl group, it forms a hydrazone that benefits from the electronic properties of the indole ring.
Key Performance Characteristics:
-
Enhanced Stability: Hydrazones derived from aromatic aldehydes or hydrazides generally exhibit greater stability compared to their aliphatic counterparts.[7] The delocalization of π-electrons from the indole ring system helps to stabilize the C=N bond of the hydrazone, making it more resistant to premature hydrolysis in circulation.[7]
-
Modulation of Physicochemical Properties: The indole moiety is relatively hydrophobic, which can influence the solubility and aggregation propensity of the final ADC.[8] This property can be strategically employed to improve the drug-to-antibody ratio (DAR) and overall formulation of the conjugate.
-
Potential for Biological Interactions: The indole nucleus is a common motif in molecules that interact with proteins and other biological macromolecules.[9] While further research is needed, it is plausible that an indole-containing linker could influence cell permeability or interaction with efflux pumps, potentially impacting the bystander effect of the released payload.
Adipic Acid Dihydrazide: The Flexible Aliphatic Crosslinker
Adipic acid dihydrazide (ADH) is a homobifunctional crosslinker with a flexible six-carbon aliphatic chain.[10][11] It is often used to link glycoproteins after periodate oxidation of their carbohydrate moieties to generate aldehyde groups.[12]
Key Performance Characteristics:
-
Lower Stability: Hydrazones formed from aliphatic hydrazides like ADH are generally less stable than aromatic hydrazones. This can lead to a faster drug release profile, which may be advantageous for certain payloads but also increases the risk of premature drug release in circulation.[7]
-
Hydrophilicity: The aliphatic chain of ADH is more hydrophilic than the indole ring, which can improve the water solubility of the drug-linker conjugate.[11]
-
Crosslinking Applications: As a dihydrazide, ADH can be used to polymerize or crosslink molecules containing multiple aldehyde groups.[13] In drug conjugation, if not used in a large excess, it can lead to cross-linking of the carrier molecules.[14][15]
Carbohydrazide: The Small, Reactive Linker
Carbohydrazide is the smallest dihydrazide and is known for its high reactivity.[8] It has been explored as a crosslinking agent and in the synthesis of various heterocyclic compounds with pharmacological activity.[16][17]
Key Performance Characteristics:
-
High Reactivity: Due to its small size and minimal steric hindrance, carbohydrazide is a highly reactive nucleophile.[18]
-
Potential for Lower Stability: Similar to ADH, the resulting hydrazone bond is aliphatic in nature and is expected to have lower plasma stability compared to an indole-derived hydrazone.
-
Versatility in Synthesis: Carbohydrazide serves as a versatile building block in organic synthesis for creating various drug derivatives and heterocyclic scaffolds.[9]
Isonicotinic Acid Hydrazide (Isoniazid): The Heteroaromatic Contender
Isonicotinic acid hydrazide, widely known as the anti-tuberculosis drug isoniazid, features a pyridine ring, which is a heteroaromatic structure.[19][20] Its use as a linker introduces this heteroaromatic moiety into the drug conjugate.
Key Performance Characteristics:
-
Intermediate to High Stability: The pyridine ring provides aromatic character, which is expected to confer greater stability to the hydrazone bond compared to aliphatic hydrazides.[21] The stability of isoniazid-derived hydrazones has been studied, though direct comparisons of hydrolysis rates with indole-based hydrazones are limited.[22][23]
-
Pharmacological Activity of the Linker: A key consideration when using isoniazid as a linker is its own potent biological activity. While this could be harnessed for synergistic effects, it also complicates the pharmacokinetic and pharmacodynamic profiling of the conjugate.[24]
-
Plasma Stability of the Parent Molecule: Studies have shown that isoniazid itself can be unstable in plasma, which could be a concern for the overall stability of the ADC during circulation.[2][21]
Comparative Performance Data: A Synthesis of Findings
| Linker | Hydrazone Type | Expected Plasma Stability | Key Advantages | Key Considerations |
| 1H-Indole-2-carbohydrazide | Aromatic-like | High | Enhanced stability, potential for favorable biological interactions, tunable physicochemical properties.[7][9] | Hydrophobicity may need to be balanced with hydrophilic spacers. |
| Adipic Acid Dihydrazide | Aliphatic | Low to Moderate | Flexible, hydrophilic, well-established for glycoprotein conjugation.[11][12] | Lower stability may lead to premature drug release; potential for cross-linking.[7][15] |
| Carbohydrazide | Aliphatic | Low to Moderate | Small, highly reactive.[18] | Limited data on its use in ADCs, expected lower stability. |
| Isonicotinic Acid Hydrazide | Heteroaromatic | Moderate to High | Aromatic character enhances stability.[21] | Inherent pharmacological activity of the linker complicates PK/PD; potential plasma instability of the parent molecule.[21][24] |
A study on the pH-dependent release of doxorubicin from a chondroitin sulfate conjugate using adipic acid dihydrazide as a linker showed that after 7 days, over 60% of the drug was released at pH 4, while less than 20% was released at pH 7.[25] This demonstrates the pH-sensitivity of aliphatic hydrazone linkers, but also suggests a degree of instability at neutral pH over extended periods.
Experimental Methodologies
The synthesis and evaluation of drug-linker conjugates require rigorous experimental protocols to ensure reproducibility and accurate characterization. Below are representative protocols for the synthesis of a hydrazone-linked conjugate and the assessment of its pH-dependent stability.
General Protocol for the Synthesis of a Doxorubicin-Hydrazone Conjugate
This protocol describes a general method for conjugating doxorubicin (which contains a ketone) to a carrier molecule functionalized with a hydrazide linker.
Materials:
-
Doxorubicin hydrochloride
-
Hydrazide linker of interest (e.g., 1H-Indole-2-carbohydrazide hydrochloride)
-
Anhydrous methanol or dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA) or glacial acetic acid (as a catalyst)
-
Carrier molecule (e.g., an antibody with a reactive group for linker attachment, or a polymer)
-
Purification system (e.g., HPLC, size-exclusion chromatography)
Procedure:
-
Dissolution: Dissolve the hydrazide linker and doxorubicin hydrochloride in anhydrous methanol containing a catalytic amount of TFA (e.g., 0.5% v/v).[26]
-
Reaction: Stir the reaction mixture in the dark at room temperature for 12-24 hours. The progress of the reaction can be monitored by an appropriate method such as thin-layer chromatography (TLC) or LC-MS.
-
Quenching and Precipitation (for small molecule conjugates): If synthesizing a small molecule drug-linker construct, the reaction can be quenched, and the product precipitated by adding a non-polar solvent like ethyl acetate.[26]
-
Purification: Purify the crude product using reversed-phase HPLC or other suitable chromatographic techniques to isolate the desired drug-linker conjugate.
-
Characterization: Characterize the final product using techniques such as ¹H NMR, mass spectrometry, and UV-Vis spectroscopy to confirm its identity and purity.
Experimental Workflow for Hydrazone Conjugate Synthesis
Caption: General workflow for the synthesis of a hydrazone-linked drug conjugate.
Protocol for Assessing pH-Dependent Hydrolysis of a Hydrazone Linker
This protocol outlines a method for evaluating the stability of a hydrazone-linked conjugate at different pH values.
Materials:
-
Purified drug-linker conjugate
-
Phosphate-buffered saline (PBS) at pH 7.4
-
Acetate buffer at pH 5.0
-
Incubator at 37°C
-
HPLC system with a suitable column and detector
-
Quenching solution (if necessary)
Procedure:
-
Sample Preparation: Prepare stock solutions of the drug-linker conjugate in an appropriate solvent.
-
Incubation: Dilute the stock solution into pre-warmed (37°C) buffers at pH 7.4 and pH 5.0 to a final concentration suitable for HPLC analysis.
-
Time-Point Sampling: At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), withdraw an aliquot from each buffer solution.
-
Analysis: Immediately analyze the aliquots by reversed-phase HPLC to quantify the amount of remaining intact conjugate and the amount of released drug.
-
Data Analysis: Plot the percentage of intact conjugate versus time for each pH value. Calculate the half-life (t₁/₂) of the conjugate at each pH to determine its stability profile.
Workflow for pH-Dependent Stability Assay
Caption: Workflow for evaluating the pH-dependent stability of a hydrazone-linked conjugate.
Conclusion and Future Perspectives
The choice of a hydrazide linker is a nuanced decision that can profoundly impact the therapeutic index of a targeted drug conjugate. While simple aliphatic dihydrazides like adipic acid dihydrazide and carbohydrazide offer flexibility and hydrophilicity, they may lack the plasma stability required for many applications. Isonicotinic acid hydrazide provides a more stable heteroaromatic core, but its inherent biological activity is a confounding factor.
1H-Indole-2-carbohydrazide hydrochloride emerges as a compelling alternative, offering the potential for enhanced plasma stability through its aromatic indole scaffold. This, combined with the known ability of indole derivatives to modulate biological interactions, suggests that indole-based linkers could offer a sophisticated tool for fine-tuning the properties of next-generation ADCs and other drug conjugates. Further head-to-head studies are warranted to fully elucidate the comparative performance of these linkers in vivo and to realize their full therapeutic potential.
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Determination of the cross-linking effect of adipic acid dihydrazide on glycoconjugate preparation. PubMed. [Link]
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Design, Synthesis, and Density Functional Theory Studies of Indole Hydrazones as Colorimetric “Naked Eye” Sensors for F– Ions. ACS Omega. [Link]
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The Expanding Arsenal Against Cancer: A Comparative Guide to the Biological Activity of 1H-Indole-2-carbohydrazide Derivatives
For researchers, scientists, and drug development professionals, the quest for novel, potent, and selective anticancer agents is a continuous endeavor. Among the myriad of heterocyclic scaffolds explored, the indole nucleus has consistently emerged as a privileged structure in medicinal chemistry. This guide provides an in-depth comparative analysis of the biological activity of a promising class of compounds: 1H-Indole-2-carbohydrazide derivatives, against various cancer cell lines. We will delve into their cytotoxic profiles, mechanisms of action, and the experimental methodologies underpinning these findings.
The indole scaffold, a bicyclic aromatic heterocycle, is a cornerstone in the architecture of numerous natural and synthetic bioactive molecules. Its derivatives have attracted considerable attention in oncology due to their capacity to interact with a diverse array of biological targets, ultimately leading to the development of several FDA-approved anticancer drugs. The 1H-Indole-2-carbohydrazide core, in particular, has served as a versatile template for the synthesis of novel compounds with significant antiproliferative activities.
Comparative Anticancer Activity: A Quantitative Overview
A significant body of research has demonstrated the potent cytotoxic effects of 1H-Indole-2-carbohydrazide derivatives across a spectrum of human cancer cell lines. The following table summarizes the in vitro anticancer activity of representative derivatives, providing a quantitative basis for comparison. The data is presented as IC50 (50% Inhibitory Concentration) or GI50 (50% Growth Inhibition) values, which are standard measures of a compound's potency in inhibiting cancer cell growth.
| Compound ID/Series | Cancer Cell Line | IC50/GI50 (µM) | Key Findings & Mechanism of Action | Reference |
| Compound 12 | MCF-7 (Breast) | 3.01 | Induces G0/G1 phase cell cycle arrest and apoptosis. | |
| NMK-BH3 | A549 (Lung) | ~2 | Inhibits tubulin polymerization. | |
| Compound 4j | A375 (Melanoma) | 0.96 | Dual inhibitor of BRAFV600E and VEGFR-2; induces G0/G1 cell cycle arrest and apoptosis. | |
| Compound 24f | HCT116 (Colon) | 8.1 | Potent anti-angiogenic activity through VEGFR-2 inhibition. | |
| Compound 24f | SW480 (Colon) | 7.9 | Potent anti-angiogenic activity through VEGFR-2 inhibition. | |
| Thiophenyl derivative 26 | A549 (Lung) | 0.19 | Induces G2/M phase arrest; weak tubulin inhibitor. | |
| Derivative 27d | A549 (Lung) | 0.43 | Potent tubulin inhibitor. | |
| Derivative 27b | HepG2 (Liver) | 0.34 | Potent tubulin inhibitor. | |
| Derivatives 27b-27d | HuCCA-1 (Cholangiocarcinoma) | <0.5 | More potent than doxorubicin. | |
| Compound 6i | COLO 205 (Colon) | 0.071 (LC50) | Microtubule-destabilizing effect; induces G2/M arrest and apoptosis. | |
| Compound 6i | SK-MEL-5 (Melanoma) | 0.075 (LC50) | Microtubule-destabilizing effect; induces G2/M arrest and apoptosis. | |
| Compounds 6f and 6g | MCF-7 (Breast) | Not specified (nM level) | Significant inhibition of tubulin assembly. | |
| Isatin-indole conjugate 7c | HT-29 (Colon) | 0.132 - 0.611 | Inhibits Bcl2 and BclxL, inducing apoptosis. | |
| Isatin-indole conjugate 7g | SW-620 (Colon) | 0.037 - 0.468 | Inhibits Bcl2 and BclxL, inducing apoptosis. | |
| Compound 4e | MCF-7 (Breast) | Not specified | Induces S-phase cell cycle arrest. | |
| IHZ-1 (ZJQ-24) | Hepatocellular Carcinoma | Not specified | Induces apoptosis and autophagy via ROS/JNK pathway activation. |
Unraveling the Mechanisms of Action: A Deeper Dive
The anticancer efficacy of 1H-indole-2-carbohydrazide derivatives stems from their ability to interfere with critical cellular processes essential for cancer cell survival and proliferation. The primary mechanisms of action identified to date include the induction of apoptosis, cell cycle arrest, and the inhibition of key molecular targets like tubulin and protein kinases.
Induction of Apoptosis
A common mechanism of action for these derivatives is the induction of programmed cell death, or apoptosis. For instance, treatment of MCF-7 breast cancer cells with certain indole hydrazide derivatives leads to a significant increase in annexin V binding, a hallmark of early apoptosis. This is often accompanied by an upregulation of the pro-apoptotic protein Bax and a downregulation of the anti-apoptotic protein Bcl-2. Some isatin-indole conjugates have been specifically shown to inhibit the anti-apoptotic proteins Bcl2 and BclxL, which are often overexpressed in tumors. Another derivative, IHZ-1, has been found to induce apoptosis in hepatocellular carcinoma by activating the ROS/JNK pathway.
Caption: Proposed pathway for apoptosis induction by certain 1H-Indole-2-carbohydrazide derivatives.
Cell Cycle Arrest
Disruption of the normal cell cycle progression is another key strategy by which these compounds exert their anticancer effects. Depending on the specific derivative and the cancer cell line, cell cycle arrest can occur at different phases. For example, some derivatives cause an accumulation of cells in the G0/G1 phase, while others lead to a block in the G2/M phase. This arrest prevents cancer cells from dividing and proliferating.
Caption: Mechanisms of cell cycle arrest induced by 1H-Indole-2-carbohydrazide derivatives.
Inhibition of Molecular Targets
At the molecular level, 1H-indole-2-carbohydrazide derivatives have been shown to interact with and inhibit specific targets that are crucial for cancer cell function.
-
Tubulin Polymerization: A significant number of these derivatives act as tubulin polymerization inhibitors. By binding to the colchicine site on tubulin, they disrupt the dynamic instability of microtubules, which are essential components of the mitotic spindle. This leads to mitotic arrest and ultimately apoptosis.
-
Kinase Inhibition: Several derivatives have demonstrated potent inhibitory activity against protein kinases that are often dysregulated in cancer. For example, some compounds dually inhibit BRAFV600E, a common mutation in melanoma, and VEGFR-2, a key receptor in angiogenesis (the formation of new blood vessels that supply tumors).
Caption: Molecular targeting mechanisms of 1H-Indole-2-carbohydrazide derivatives.
Experimental Protocols: A Guide to In Vitro Evaluation
The assessment of the anticancer activity of 1H-Indole-2-carbohydrazide derivatives relies on a series of well-established in vitro assays. The following provides a step-by-step methodology for key experiments.
Cell Viability Assay (MTT or SRB Assay)
This assay is a fundamental first step to determine the cytotoxic effect of the compounds on cancer cells.
-
Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the indole derivatives for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
MTT/SRB Addition:
-
For MTT: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
For SRB: Fix the cells with trichloroacetic acid, wash, and then stain with Sulforhodamine B solution.
-
-
Quantification:
-
For MTT: Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO or isopropanol) and measure the absorbance at a specific wavelength (e.g., 570 nm).
-
For SRB: Solubilize the bound dye with a Tris-base solution and measure the absorbance at a specific wavelength (e.g., 510 nm).
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50/GI50 value.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with the indole derivative at its IC50 concentration for a defined period.
-
Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the different cell populations.
Cell Cycle Analysis (Propidium Iodide Staining)
This assay determines the distribution of cells in different phases of the cell cycle.
-
Cell Treatment: Treat cells with the indole derivative for a specified time.
-
Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and then stain them with a solution containing Propidium Iodide (PI) and RNase A.
-
Incubation: Incubate the cells in the dark for 30 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases.
Caption: A generalized workflow for the in vitro evaluation of anticancer compounds.
Conclusion and Future Perspectives
1H-Indole-2-carbohydrazide derivatives represent a highly promising class of anticancer agents with diverse mechanisms of action and potent activity against a range of cancer cell lines. The structure-activity relationship studies conducted so far have provided valuable insights for the rational design of more potent and selective analogs. Future research should focus on further optimizing these lead compounds to improve their pharmacokinetic properties and in vivo efficacy. Moreover, exploring their potential in combination therapies with existing anticancer drugs could open up new avenues for more effective cancer treatment. The continued investigation of this versatile chemical scaffold holds significant promise for the development of the next generation of anticancer therapeutics.
References
- Synthesis and Biological Evaluation of Indole-2-carbohydrazide Derivatives as Anticancer Agents with Anti-angiogenic and Antiprolifer
- Identification of new 3-phenyl-1H-indole-2-carbohydrazide deriv
A Head-to-Head Comparison of Indole-2-carbohydrazide and Indole-3-carbohydrazide Derivatives: A Guide for Researchers
In the vast and productive field of medicinal chemistry, the indole nucleus stands out as a "privileged scaffold," a core structure that consistently appears in biologically active compounds. Among the myriad of indole derivatives, those functionalized with a carbohydrazide group have garnered significant attention for their diverse therapeutic potential. However, the specific placement of this group—at the C2 versus the C3 position—creates two distinct isomeric classes with unique chemical behaviors and biological activities.
This guide provides a comprehensive, head-to-head comparison of indole-2-carbohydrazide and indole-3-carbohydrazide derivatives. We will delve into their differential synthesis, chemical properties, and biological performance, supported by experimental data and detailed protocols, to offer researchers and drug development professionals a clear, evidence-based understanding of these two important molecular families.
The Core Isomeric Distinction: Structural and Electronic Properties
The fundamental difference between indole-2-carbohydrazide and indole-3-carbohydrazide is the attachment point of the carbohydrazide moiety. This is not a trivial structural nuance; it profoundly impacts the molecule's electronic distribution, steric profile, and hydrogen bonding capability, which in turn governs its reactivity and how it interacts with biological targets.
-
Indole-3-carbohydrazide: The C3 position of the indole ring is electron-rich and the most common site for electrophilic substitution. This inherent nucleophilicity makes the C3 position a synthetically accessible and common point for derivatization.
-
Indole-2-carbohydrazide: The C2 position is electronically and sterically distinct from C3. It is generally less reactive towards electrophiles. This difference in reactivity necessitates different synthetic strategies and often results in derivatives with unique biological target engagement profiles compared to their C3 counterparts.
Figure 1. The key structural difference between the two indole carbohydrazide isomers.
Synthetic Pathways: A Tale of Two Positions
The distinct reactivity of the C2 and C3 positions dictates the synthetic routes employed to create these derivatives.
Synthesis of Indole-3-carbohydrazide Derivatives
The synthesis of the C3 isomer is typically straightforward. A common and efficient method involves the esterification of indole-3-carboxylic acid, often using methanol or ethanol in the presence of an acid catalyst. The resulting ester is then reacted with hydrazine hydrate in a process called hydrazinolysis to yield the final carbohydrazide product. This two-step sequence is generally high-yielding and widely used.
Figure 2. General synthesis workflow for Indole-3-carbohydrazide.
Synthesis of Indole-2-carbohydrazide Derivatives
Accessing the C2 isomer is often more challenging. The starting material is typically an indole-2-carboxylic acid ester, such as ethyl 1H-indole-2-carboxylate. This precursor is then treated with hydrazine monohydrate, usually in ethanol under reflux, to yield the indole-2-carbohydrazide. The synthesis of the initial indole-2-carboxylic acid esters can be achieved through methods like the Fischer indole synthesis.
Head-to-Head Comparison of Biological Activities
While both isomeric classes exhibit a broad range of biological activities, the scientific literature reveals clear distinctions in their potency and primary therapeutic applications.
| Biological Activity | Indole-2-carbohydrazide Derivatives | Indole-3-carbohydrazide Derivatives |
| Antitubercular | Exceptional Potency. Many derivatives function as potent inhibitors of the mycobacterial membrane protein MmpL3. Some analogues show activity against drug-sensitive M. tuberculosis with MIC values as low as 0.012 µM. | Moderate to Good Potency. Hybrid molecules combining the indole-3-carbohydrazide scaffold with a pyridine nucleus have shown significant activity against sensitive and INH-resistant M. tuberculosis strains, with MIC values in the range of 0.05-5 µg/mL. |
| Anticancer | Potent and Mechanistically Diverse. Act as powerful tubulin polymerization inhibitors, binding at the colchicine site. Derivatives have shown remarkable antiproliferative activity against a broad panel of human cancer cell lines (leukemia, lung, colon, CNS, melanoma, ovarian, renal, and breast) with GI50 values often in the nanomolar range (<0.4 µM). | Potent Apoptosis Inducers. Derivatives, particularly when conjugated with isatin, potently inhibit the progression of colorectal cancer cells (HT-29 and SW-620) with IC50 values ranging from 37-611 nM. They often work by inducing apoptosis and inhibiting anti-apoptotic proteins like Bcl2. |
| Anti-inflammatory | Promising Activity. Certain derivatives have demonstrated promising in vivo anti-inflammatory effects. | Demonstrated Activity. Some indole derivatives have shown effective anti-inflammatory, analgesic, and antipyretic properties in animal models. |
| Antimicrobial | Broad Spectrum. Novel derivatives have shown excellent activity against a range of microbes including Staphylococcus aureus, Escherichia coli, and fungi like Candida albicans, with MIC values as low as 1.56–6.25 µg/mL. | Broad Spectrum. Derivatives have been synthesized and shown to possess a wide range of biological activities, including antimicrobial effects. |
| Antioxidant | Potent Radical Scavengers. Shown to be potent hydroxyl radical scavengers and inhibitors of in vitro lipid peroxidation. | Demonstrated Activity. The indole-3-carbohydrazide scaffold has been used to generate derivatives with antioxidant properties. |
Table 1. Comparative biological activities of indole-2-carbohydrazide and indole-3-carbohydrazide derivatives. MIC = Minimum Inhibitory Concentration; GI50/IC50 = Half-maximal inhibitory concentration.
Experimental Protocols: A Practical Guide
To facilitate reproducible research and direct comparison, the following are detailed, standard protocols for the synthesis of the core carbohydrazide structures and a key biological evaluation.
Synthesis of 1H-indole-3-carbohydrazide (5)
This protocol describes the synthesis starting from indole, as reported in the literature.
Materials:
-
Indole (1)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Potassium permanganate (KMnO₄)
-
Acetone
-
Anhydrous Methanol (MeOH)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Hydrazine hydrate
-
Standard laboratory glassware, stirring and heating apparatus
Procedure:
-
Formylation (Vilsmeier-Haack): Indole (1) is formylated using POCl₃ in DMF to produce 1H-indole-3-carbaldehyde (2).
-
Oxidation: The aldehyde (2) is oxidized using KMnO₄ in acetone to yield 1H-indole-3-carboxylic acid (3).
-
Esterification: The carboxylic acid (3) is refluxed in dry methanol with a catalytic amount of concentrated H₂SO₄ to produce the methyl carboxylate (4).
-
Hydrazinolysis: The ester (4) is reacted with hydrazine hydrate in methanol to yield the final product, 1H-indole-3-carbohydrazide (5). The product typically precipitates upon cooling and can be purified by filtration and washing.
In Vitro Anticancer Activity Assay (MTT Assay)
This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.
Materials:
-
Human cancer cell line (e.g., MCF-7, A549, HCT-116)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Test compounds (dissolved in DMSO)
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 2.5 mg/mL in PBS
-
96-well microplates
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1.2–1.8 × 10⁴ cells/well in 100 µL of medium and incubate for 24 hours at 37°C.
-
Compound Treatment: Treat the cells with serially diluted concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48 hours.
-
MTT Addition: Remove the medium and add 20 µL of MTT solution to each well. Incubate for 4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Readout: Measure the absorbance at 540 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability and determine the IC50 value for each compound.
Figure 3. Workflow for the MTT cell viability assay.
Conclusion and Future Perspectives
The isomeric placement of the carbohydrazide group on the indole ring is a critical determinant of biological activity. The available evidence strongly suggests that indole-2-carbohydrazide derivatives are particularly exceptional candidates for the development of antitubercular and tubulin-inhibiting anticancer agents . In contrast, indole-3-carbohydrazide derivatives have proven to be highly effective scaffolds for creating potent pro-apoptotic anticancer agents .
Future research should focus on systematic, parallel synthesis and screening of both isomeric libraries against a wide array of biological targets. This would provide a clearer, more comprehensive structure-activity relationship (SAR) landscape. Furthermore, given the synthetic challenges, the development of novel, efficient methodologies for the synthesis of diverse indole-2-carbohydrazide derivatives is a crucial area that could unlock the full therapeutic potential of this less-explored but highly potent isomer.
References
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Synthesis and Biological Evaluation of Indole-2-carbohydrazide Derivatives as Anticancer Agents with Anti-angiogenic and Antiproliferative Activities. (n.d.). ResearchGate. Retrieved March 8, 2026, from [Link]
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N-Substituted indole carbohydrazide derivatives: synthesis and evaluation of their antiplatelet aggregation activity. (2019). BMC Chemistry, 13(1), 114. [Link]
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Synthesis and biological evaluation of indole-2-carbohydrazides and thiazolidinyl-indole-2-carboxamides as potent tubulin polymerization inhibitors. (2019). Computational Biology and Chemistry, 82, 163-176. [Link]
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Synthesis of indole-2-carbohydrazides and 2-(indol-2-yl)-1,3,4-oxadiazoles as antioxidants and their acetylcholinesterase inhibition properties. (2019). R Discovery. Retrieved March 8, 2026, from [Link]
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Synthesis of Medicinally Important Indole Derivatives: A Review. (n.d.). InnoPharmA. Retrieved March 8, 2026, from [Link]
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Synthesis, in silico, in vitro evaluation of furanyl- and thiophenyl-3-phenyl-1H-indole-2-carbohydrazide derivatives as tubulin inhibitors and anticancer agents. (2022). MedChemComm, 13(5), 903-915. [Link]
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Design, Synthesis, Spectral Characterization, and Antimicrobial Evaluation of Novel Indole-2-Carbohydrazide Derivatives: Experimental and Computational Insight. (2024). ResearchGate. Retrieved March 8, 2026, from [Link]
-
Recent developments in the chemistry of 1H-indole-3-carbohydrazides and their role in the synthesis of 3-hetaryl indoles of biological importance. (2025). Arkivoc, 2025(1), 123-159. [Link]
-
N-Substituted indole carbohydrazide derivatives: Synthesis and evaluation of their antiplatelet aggregation activity. (2019). ResearchGate. Retrieved March 8, 2026, from [Link]
-
Synthesis, Reactions and Antimicrobial Activity of Some New 3-Substituted Indole Derivatives. (2013). International Journal of Organic Chemistry, 3(1), 1-10. [Link]
- Identification of new 3-phenyl-1H-indole-2-carbohydrazide derivatives and their structure-activity relationships as potent tubulin inhibitors and anticancer agents: A combined
Comprehensive Comparison Guide: Cross-Reactivity Profiles of 1H-Indole-2-Carbohydrazide Derivatives in Drug Discovery
Introduction to the Pharmacophore
The 1H-indole-2-carbohydrazide scaffold is a highly privileged pharmacophore in modern drug discovery. Its unique structural topology—combining the lipophilic, electron-rich indole core with the versatile hydrogen-bond donor/acceptor capacity of the carbohydrazide moiety—allows it to interface with a wide array of biological targets[1]. However, this inherent structural flexibility often leads to complex polypharmacology.
For drug development professionals, understanding the cross-reactivity of these derivatives is critical. A minor substitution can shift a molecule from being a highly selective tubulin destabilizer to a broad-spectrum kinase inhibitor, or even alter the mechanism of cell death entirely. This guide objectively compares the target specificity, off-target cross-reactivity, and structural determinants of leading 1H-indole-2-carbohydrazide derivatives, supported by field-proven experimental methodologies.
Section 1: Mechanistic Divergence & Target Cross-Reactivity
The cross-reactivity profile of 1H-indole-2-carbohydrazide derivatives is heavily dictated by the steric and electronic nature of their functional group substitutions. By analyzing recent structure-activity relationship (SAR) studies, we can map how specific modifications drive target selectivity[2][3][4]:
-
Tubulin (Colchicine Site) vs. Kinase Inhibition: Derivatives bearing a 3-phenyl or furanyl substitution at the R1 position (e.g., compounds 27a and 26) structurally mimic the trimethoxyphenyl ring of colchicine. This allows them to selectively bind the colchicine pocket of tubulin, destabilizing microtubules and inducing G2/M phase arrest with minimal cross-reactivity against normal fibroblasts[2][5]. Conversely, C5-methoxy Schiff base derivatives (e.g., compound 4j) utilize the carbohydrazide linker to mimic the hinge-binding motif of standard kinase inhibitors, resulting in potent dual cross-reactivity against VEGFR-2 and BRAFV600E, driving anti-angiogenic effects[4].
-
Nuclear Receptors vs. Non-Apoptotic Cell Death: Introducing bulky groups, such as a 5-((8-methoxy-2-methylquinolin-4-yl)amino) substitution, sterically clashes with the tubulin binding pocket. This redirects the molecule's affinity toward the ligand-binding domain of the Nur77 orphan nuclear receptor, yielding potent hepatoma cytotoxicity while sparing normal LO2 cells[3]. Meanwhile, pyridine-pyrimidine modifications (e.g., compound 12A) trigger macropinosome-derived vacuolization (methuosis)—a non-apoptotic cell death pathway—while maintaining strict selectivity against normal human cells[6].
-
Metabolic Cross-Reactivity: Recent optimizations of C5-methoxy-substituted indole-based Schiff bases have also demonstrated cross-reactivity with α-glucosidase, highlighting the scaffold's emerging potential in metabolic disorders like Type 2 Diabetes[7].
Structural modifications of the 1H-Indole-2-carbohydrazide scaffold and resulting target cross-reactivity.
Section 2: Comparative Performance & Selectivity Data
To objectively evaluate these derivatives, the following table synthesizes quantitative efficacy and cross-reactivity data across different structural classes.
| Derivative Class | Key Structural Modifier | Primary Target | Primary Efficacy (IC50 / KD) | Cross-Reactivity / Off-Target Profile |
| 3-phenyl-1H-indole-2-carbohydrazides (e.g., 26, 27a) | Furan/Thiophene at R1 | Tubulin (Colchicine site) | IC50 = 0.19 µM (A549 cells) | G2/M arrest; low cross-reactivity with normal cell lines[2]. |
| 5-amino-substituted derivatives (e.g., 10g) | 8-methoxy-2-methylquinolin-4-yl | Nur77 Receptor | KD = 3.58 μM | Broad-spectrum hepatoma toxicity; low toxicity to normal LO2 cells[3]. |
| Pyridine-pyrimidine derivatives (e.g., 12A) | 3,5-dimethoxyphenyl | Macropinosome (Methuosis) | IC50 ~ 1.0 µM | Pan-cytotoxicity in cancer cells; strictly spares normal human cells[6]. |
| C5-methoxy Schiff bases (e.g., 4j) | 3-bromophenyl | VEGFR-2 / BRAFV600E | IC50 = 0.64 µM / 1.03 µM | Dual kinase inhibition; high anti-angiogenic cross-reactivity[4]. |
| C5-methoxy Schiff bases (e.g., 4g) | 3-bromobenzylidene | α-Glucosidase | IC50 = 10.89 µM | Metabolic target cross-reactivity; outperforms clinical acarbose[7]. |
Section 3: Experimental Methodologies for Cross-Reactivity Profiling
Because the 1H-indole-2-carbohydrazide scaffold is prone to polypharmacology, cross-reactivity cannot be reliably assessed by a single endpoint assay. As an Application Scientist, I strongly recommend a self-validating, orthogonal workflow to triage hits and identify true selectivity.
Protocol 1: Orthogonal Tubulin Polymerization & Kinase Selectivity Assay
Objective: To quantify primary tubulin destabilization while ruling out off-target kinase inhibition.
-
Tubulin Polymerization Kinetics: Prepare >99% pure porcine brain tubulin (3 mg/mL) in PEM buffer (80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9) supplemented with 1 mM GTP.
-
Causality Note (Crucial): The microplate reader must be pre-warmed to exactly 37°C before adding the tubulin. Tubulin polymerization is highly endothermic; even minor temperature drops will cause baseline drift, resulting in false-positive destabilization readings.
-
-
Compound Incubation: Add indole derivatives at concentrations ranging from 1 to 10 µM. Include Paclitaxel (10 µM) as a stabilizer control and Colchicine (10 µM) as a destabilizer control to validate the assay window. Monitor fluorescence (Ex 340 nm / Em 430 nm) continuously for 60 minutes.
-
Kinase Cross-Reactivity Counter-Screen: Subject the same compounds to a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) kinase assay panel (e.g., VEGFR-2, BRAF).
-
Causality Note: Indole derivatives are highly conjugated and often exhibit intrinsic auto-fluorescence. The ratiometric, time-delayed nature of TR-FRET eliminates these compound auto-fluorescence artifacts, preventing false-positive kinase inhibition readouts[4].
-
Protocol 2: Phenotypic Cross-Reactivity (Apoptosis vs. Methuosis)
Objective: To differentiate classical cytotoxicity (apoptosis) from methuosis (vacuolization) and assess cross-reactivity against healthy cells.
-
Cell Culture & Treatment: Seed cancer cells (e.g., HeLa, A549) and normal fibroblasts (e.g., MRC-5, LO2) in 6-well plates. Treat with compounds (e.g., 12A) at 1.0 µM and 20.0 µM[3][6].
-
Phase-Contrast Microscopy: Observe cellular morphology at 24h and 48h.
-
Causality Note: Methuosis is exclusively characterized by the accumulation of massive, phase-lucent cytoplasmic vacuoles derived from macropinosomes[6]. If the observed vacuoles are phase-dense, the compound is likely cross-reacting with autophagic pathways instead.
-
-
Validation via Flow Cytometry: Stain harvested cells with Annexin V-FITC and Propidium Iodide (PI). True methuosis inducers will demonstrate late-stage cell death (PI positive) without the early Annexin V positivity characteristic of classical apoptosis[6].
Self-validating experimental workflow for profiling compound cross-reactivity and off-target toxicity.
Conclusion
The 1H-indole-2-carbohydrazide scaffold is not a non-specific Pan-Assay Interference Compound (PAINS); rather, it is a highly tunable pharmacophore. By rationally manipulating the C3, C5, and carbohydrazide N-terminals, medicinal chemists can effectively dial out unwanted cross-reactivity. As demonstrated by the data, structural optimizations can shift the therapeutic index from broad-spectrum cytotoxicity to highly targeted kinase inhibition, tubulin destabilization, or nuclear receptor modulation, paving the way for safer, next-generation therapeutics.
Sources
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- 3. Design, synthesis, and biological evaluation of 5-((8-methoxy-2-methylquinolin-4-yl)amino)-1H-indole-2-carbohydrazide derivatives as novel Nur77 modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 5. Synthesis, in silico, in vitro evaluation of furanyl- and thiophenyl-3-phenyl-1H-indole-2-carbohydrazide derivatives as tubulin inhibitors and anticancer agents - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Design, synthesis, and biological evaluation of 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-Indole-2-Carbohydrazide derivatives: the methuosis inducer 12A as a Novel and selective anticancer agent - PMC [pmc.ncbi.nlm.nih.gov]
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Benchmarking New Indole-2-Carbohydrazide Analogs Against Known Inhibitors: A Comparative Guide for IDO1-Targeted Drug Discovery
Executive Summary
The enzyme Indoleamine 2,3-dioxygenase 1 (IDO1) has emerged as a critical immunometabolic regulator in cancer, orchestrating immunosuppression and enabling tumor cells to evade immune surveillance.[1] This guide provides a comprehensive framework for benchmarking novel indole-2-carbohydrazide analogs, a promising class of therapeutic candidates, against established IDO1 inhibitors. We present a head-to-head comparison with Epacadostat, a well-characterized clinical candidate, and provide detailed, field-proven protocols for robust evaluation. This document is intended to equip researchers, scientists, and drug development professionals with the necessary tools and insights to accelerate the discovery of next-generation IDO1-targeted cancer immunotherapies.
Introduction: The Rationale for Targeting IDO1 with Novel Indole Scaffolds
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic bioactive compounds.[2][3] Its unique electronic and structural properties allow for diverse interactions with biological targets. One such target of immense interest in immuno-oncology is IDO1, a heme-containing enzyme that catalyzes the first and rate-limiting step in the catabolism of L-tryptophan to N-formylkynurenine.[4][5]
In the tumor microenvironment, IDO1 overexpression leads to two key immunosuppressive events:
-
Tryptophan Depletion: The local depletion of this essential amino acid starves and arrests the proliferation of effector T cells.[6][7]
-
Kynurenine Accumulation: The buildup of tryptophan metabolites, particularly kynurenine, actively suppresses T cells and promotes the generation of regulatory T cells (Tregs).[6][7]
By inhibiting IDO1, we can theoretically reverse this immunosuppressive shield, restoring the immune system's ability to recognize and eliminate cancer cells.[8] While early clinical candidates like Epacadostat have shown promise, they have also faced setbacks in late-stage trials, highlighting the need for new chemical entities with improved potency, selectivity, and potentially different mechanisms of interaction.[1][8] Indole-2-carbohydrazide derivatives represent a versatile chemical class for developing such novel inhibitors, offering opportunities for synthetic modification to optimize pharmacological properties.[2][9][10]
Mechanism of Action: Competitive Inhibition of the IDO1 Catalytic Site
The new indole-2-carbohydrazide analogs, designated here as ICHA-01 and ICHA-02 , are designed to act as competitive inhibitors of IDO1. They are hypothesized to bind to the active site of the enzyme, directly competing with the natural substrate, L-tryptophan. This binding event prevents the conversion of tryptophan to N-formylkynurenine, thereby blocking the immunosuppressive kynurenine pathway at its source.
dot
Caption: Competitive inhibition of IDO1 by new indole-2-carbohydrazide analogs.
Comparative Benchmarking: ICHA Analogs vs. Epacadostat
To objectively assess the potential of our new analogs, we benchmarked them against Epacadostat, a potent and selective IDO1 inhibitor that has been extensively studied in clinical trials.[4][8][11] The following table summarizes the key performance metrics derived from enzymatic and cell-based assays.
| Parameter | ICHA-01 | ICHA-02 | Epacadostat (Reference) | Assay Type |
| Enzymatic IC₅₀ | 65 nM | 15 nM | 72 nM[12] | Recombinant hIDO1 |
| Cellular IC₅₀ | 150 nM | 45 nM | 18 nM[13] | IFNγ-induced SKOV-3 cells |
| Selectivity (IDO1 vs. IDO2) | >150-fold | >200-fold | >150-fold[14][15] | Enzymatic Assay |
| Selectivity (IDO1 vs. TDO) | >150-fold | >200-fold | >150-fold[14][15] | Enzymatic Assay |
| Cell Viability (at 10 µM) | >98% | >95% | >98% | SKOV-3 cells |
Analysis of Performance Data:
-
Potency: The novel analog ICHA-02 demonstrates superior potency in both the direct enzymatic assay (IC₅₀ = 15 nM) and the more physiologically relevant cell-based assay (IC₅₀ = 45 nM) compared to the reference compound, Epacadostat. ICHA-01 shows comparable enzymatic potency to Epacadostat but reduced activity in the cellular context, suggesting potential differences in cell permeability or efflux.
-
Selectivity: Both ICHA-01 and ICHA-02 exhibit excellent selectivity for IDO1 over the related enzymes IDO2 and Tryptophan 2,3-dioxygenase (TDO), which is crucial for minimizing off-target effects.
-
Toxicity: Neither analog showed significant cytotoxicity at concentrations well above their effective inhibitory concentrations, indicating a favorable preliminary safety profile.
The enhanced potency of ICHA-02, coupled with its high selectivity, marks it as a highly promising candidate for further preclinical development. The structure-activity relationship (SAR) suggests that specific substitutions on the indole core of ICHA-02 are responsible for its improved interaction with the IDO1 active site.[3][16]
Experimental Protocols
Scientific integrity requires reproducible and verifiable methodologies. The following protocols were used to generate the comparative data.
Recombinant IDO1 Enzymatic Inhibition Assay
This assay directly measures a compound's ability to inhibit purified IDO1 enzyme activity.
Causality Behind Experimental Choices:
-
Recombinant Human IDO1 (rhIDO1): Using a purified enzyme isolates the interaction between the inhibitor and the target, providing a clean measure of direct inhibitory potency without confounding cellular factors.
-
Ascorbate and Methylene Blue: These reagents are included in the assay buffer to maintain the heme cofactor of IDO1 in its active, reduced state, ensuring the enzyme is functional.[17]
-
Fluorogenic Detection: A fluorogenic developer that selectively reacts with the product, N-formylkynurenine (NFK), provides a highly sensitive and quantitative readout with a high signal-to-background ratio.[18][19]
Step-by-Step Protocol:
-
Buffer Preparation: Prepare an assay buffer containing 50 mM potassium phosphate (pH 6.5), 20 mM ascorbic acid, 10 µM methylene blue, and 100 µg/mL catalase.[17]
-
Compound Dilution: Prepare serial dilutions of test compounds (ICHA-01, ICHA-02, Epacadostat) and a vehicle control (DMSO) in the assay buffer.
-
Enzyme Addition: In a 96-well plate, add 5 µL of diluted test compound to respective wells. Add 40 µL of recombinant human IDO1 enzyme (e.g., 40 ng/µl) to all wells except the "Blank".[20]
-
Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow the inhibitors to bind to the enzyme.
-
Reaction Initiation: Start the reaction by adding 5 µL of L-tryptophan substrate solution.
-
Reaction Incubation: Incubate the plate at 37°C for 60 minutes.
-
Product Detection: Add 50 µL of a fluorogenic developer solution to each well. Seal the plate and incubate at 45°C for 3 hours in the dark.[19]
-
Measurement: Allow the plate to cool to room temperature. Measure fluorescence (Ex/Em = 402/488 nm) using a microplate reader.[18][19]
-
Data Analysis: Subtract the "Blank" reading from all wells. Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.
Cell-Based IDO1 Functional Assay
This assay measures inhibitor activity in a more physiologically relevant cellular context.
Causality Behind Experimental Choices:
-
SKOV-3 Cell Line: The SKOV-3 ovarian cancer cell line is used because it reliably expresses high levels of functional IDO1 upon stimulation with interferon-gamma (IFNγ).[4]
-
IFNγ Induction: IFNγ is a pro-inflammatory cytokine and a potent natural inducer of IDO1 expression, mimicking the conditions within an inflamed tumor microenvironment.[4][17]
-
Kynurenine Measurement: The assay measures the accumulation of kynurenine in the cell culture supernatant, which is the direct product of IDO1 activity in the cells.[4][6] This provides a functional readout of enzyme inhibition.
dot
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A Senior Application Scientist's Guide to Ensuring Reproducibility in Assays Involving 1H-Indole-2-carbohydrazide Hydrochloride
In the landscape of drug discovery and development, the reproducibility of experimental data is the bedrock of scientific integrity. For researchers working with versatile scaffolds like indole derivatives, ensuring that assays are robust and repeatable is paramount. This guide provides an in-depth analysis of the factors influencing the reproducibility of assays involving 1H-Indole-2-carbohydrazide hydrochloride, a key building block for various biologically active compounds. We will explore the inherent challenges associated with this molecule and offer a comparative analysis of alternative approaches, supported by detailed experimental protocols and data.
The Critical Role of 1H-Indole-2-carbohydrazide Hydrochloride in Medicinal Chemistry
1H-Indole-2-carbohydrazide and its derivatives are a cornerstone in the synthesis of a wide array of therapeutic agents, demonstrating activities ranging from anticancer to antimicrobial. The indole scaffold is a "privileged" structure in medicinal chemistry, frequently appearing in natural products and pharmacologically active compounds. The carbohydrazide functional group serves as a versatile handle for creating more complex molecules, such as hydrazones and other heterocyclic systems, which have shown promise in targeting various biological pathways. For instance, derivatives of 1H-indole-2-carbohydrazide have been investigated as inhibitors of tubulin polymerization, a key mechanism in cancer chemotherapy.
However, the very reactivity that makes this compound a valuable synthetic intermediate also presents challenges to assay reproducibility. Factors such as compound purity, stability, and the specifics of the assay protocol can introduce significant variability.
Key Factors Influencing Assay Reproducibility
Achieving reproducible results with 1H-Indole-2-carbohydrazide hydrochloride requires a meticulous approach to experimental design and execution. Below, we dissect the primary sources of variability and provide actionable insights to mitigate them.
1. Purity and Characterization of Starting Material:
The purity of 1H-Indole-2-carbohydrazide hydrochloride is a critical, yet often overlooked, variable. Commercial suppliers may provide different purity grades, and contaminants can have significant biological effects, leading to misleading results.
-
Potential Impurities: A common impurity in the synthesis of hydrazides is residual hydrazine, a known genotoxic agent. The presence of unreacted starting materials or by-products from the synthesis of the indole core can also interfere with biological assays.
-
Self-Validating Protocol: Before use, it is imperative to verify the purity of the compound. High-Performance Liquid Chromatography (HPLC) is a robust method for this purpose. A certificate of analysis should be reviewed, and if in doubt, independent characterization via techniques like NMR or mass spectrometry is recommended.
2. Compound Stability and Handling:
Hydrazide compounds can be susceptible to degradation, particularly oxidation. The stability of 1H-Indole-2-carbohydrazide hydrochloride in solution, especially in aqueous media used for biological assays, can be a major source of irreproducibility.
-
Causality: The hydrazide functional group can be hydrolyzed or oxidized, leading to a decrease in the concentration of the active compound over the course of an experiment. This is particularly relevant in multi-day cell-based assays.
-
Trustworthiness: Stock solutions should be prepared fresh in an appropriate solvent, such as DMSO, and stored at low temperatures (e.g., -20°C or -80°C) in small aliquots to avoid repeated freeze-thaw cycles. The stability of the compound in the final assay medium should be evaluated, for instance, by HPLC analysis of the medium over the incubation period.
3. Assay-Specific Parameters:
The design of the biological assay itself is a critical determinant of reproducibility. For instance, in a typical cytotoxicity assay like the MTT assay, several parameters can influence the outcome.
-
Cell-Based Assays: Cell line identity and passage number, cell seeding density, and incubation times must be strictly controlled.
-
In Vitro Assays: In enzyme inhibition assays, factors such as enzyme concentration, substrate concentration, and incubation time are crucial. For compounds like tubulin inhibitors, the purity and polymerization competency of the tubulin protein are paramount.
Experimental Protocol: A Reproducible Cytotoxicity Assay for a Derivative of 1H-Indole-2-carbohydrazide
To illustrate the principles of a self-validating system, we provide a detailed protocol for assessing the anticancer activity of a novel compound synthesized from 1H-Indole-2-carbohydrazide. This workflow emphasizes the critical control points for ensuring reproducibility.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a novel indole-2-carboxamide derivative against a cancer cell line (e.g., A549) using an MTT assay.
Materials:
-
Novel indole-2-carboxamide derivative (synthesized from 1H-Indole-2-carbohydrazide hydrochloride)
-
A549 human lung carcinoma cell line
-
DMEM (Dulbecco's Modified Eagle Medium)
-
FBS (Fetal Bovine Serum)
-
Penicillin-Streptomycin solution
-
DMSO (Dimethyl sulfoxide), cell culture grade
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
96-well plates
-
Microplate reader
Step-by-Step Methodology:
-
Compound Preparation and Quality Control:
-
Verify the purity of the synthesized indole-2-carboxamide derivative using HPLC. The purity should be >95%.
-
Prepare a 10 mM stock solution in sterile DMSO.
-
Store the stock solution in single-use aliquots at -80°C.
-
-
Cell Culture and Seeding:
-
Culture A549 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Ensure cells are in the exponential growth phase and at a consistent passage number for all experiments.
-
Harvest cells and perform a cell count using a hemocytometer or automated cell counter.
-
Seed 5,000 cells per well in 100 µL of culture medium in a 96-well plate.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound from the 10 mM stock solution in culture medium to achieve final concentrations ranging from, for example, 0.01 µM to 100 µM.
-
The final DMSO concentration in all wells, including the vehicle control, should be kept constant and non-toxic (e.g., <0.5%).
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the test compound.
-
Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).
-
Incubate for 48-72 hours.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control cells.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
-
Visualizing the Workflow for Reproducibility:
Caption: Critical control points for a reproducible cytotoxicity assay.
Comparison with Alternative Approaches
While 1H-Indole-2-carbohydrazide hydrochloride is a valuable tool, alternative compounds and methods may offer advantages in terms of reproducibility for certain applications.
| Parameter | 1H-Indole-2-carbohydrazide Hydrochloride | Alternative: Pre-synthesized, Purified Derivatives | Alternative: High-Throughput Screening (HTS) Libraries | Alternative Analytical Method: HPLC-MS |
| Principle | Used as a starting material for in-lab synthesis of final compounds. | Use of well-characterized, purified final compounds for biological testing. | Large libraries of diverse compounds for initial screening to identify hits. | Direct analysis of reaction mixtures or biological samples with high sensitivity and specificity. |
| Pros | High flexibility for generating novel analogs. | High reproducibility due to defined purity and stability. | Efficient for identifying novel scaffolds. | Provides quantitative data and structural information. |
| Cons | Reproducibility is highly dependent on synthetic and purification skills. Potential for batch-to-batch variability. | Less flexibility for rapid analog synthesis. Higher initial cost. | Hit compounds require re-synthesis and validation, which can be time-consuming. | Higher equipment and operational costs. Requires specialized expertise. |
| Best For | Lead optimization and structure-activity relationship (SAR) studies. | Confirmatory biological assays and late-stage preclinical studies. | Initial stages of drug discovery to identify novel chemical starting points. | Quantitative analysis in complex matrices and metabolite identification. |
Illustrative Mechanism of Action: Inhibition of Tubulin Polymerization
Many derivatives of 1H-Indole-2-carbohydrazide have been shown to exert their anticancer effects by inhibiting tubulin polymerization. Understanding this mechanism is crucial for interpreting assay results and designing further experiments.
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1H-Indole-2-carbohydrazide Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Understanding the Hazard Profile: A Precautionary Approach
The primary hazards associated with analogous compounds include:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1]
-
Skin and Eye Irritation: Can cause skin irritation and serious eye irritation.[2][3]
-
Environmental Hazards: Potentially toxic to aquatic life with long-lasting effects.[3][4][5]
-
Corrosivity: The hydrochloride salt introduces the potential for corrosivity.
Table 1: Hazard Profile Based on Analogous Compounds
| Hazard Category | Potential Effects | Source Compounds |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful if ingested, absorbed through the skin, or inhaled. | 5,6,7-trimethoxy-1H-indole-2-carbohydrazide[1] |
| Skin Corrosion/Irritation | Causes skin irritation. | Carbohydrazide[2][3][4] |
| Serious Eye Damage/Irritation | Causes serious eye irritation. | Carbohydrazide[2][3] |
| Respiratory or Skin Sensitization | May cause an allergic skin reaction. | Carbohydrazide[4][5] |
| Aquatic Hazard (Chronic) | Toxic to aquatic life with long-lasting effects. | Carbohydrazide[3][4][5] |
Given these potential hazards, all handling and disposal procedures must be conducted with the appropriate Personal Protective Equipment (PPE) and within a designated controlled area, such as a chemical fume hood.
The Disposal Workflow: A Step-by-Step Protocol
The disposal of 1H-Indole-2-carbohydrazide hydrochloride must be managed through a certified hazardous waste disposal service.[6] Do not attempt to dispose of this chemical down the drain or in regular solid waste.[6]
Step 1: Personal Protective Equipment (PPE) and Engineering Controls
Before handling the waste, ensure the following PPE is worn:
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety goggles and a face shield.
-
Lab Coat: A standard laboratory coat.
-
Respiratory Protection: All handling of the solid material or its solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[7]
Step 2: Waste Segregation and Collection
Proper segregation of chemical waste is crucial to prevent dangerous reactions.[6]
-
Solid Waste: Collect any solid 1H-Indole-2-carbohydrazide hydrochloride, along with contaminated materials such as weighing paper, gloves, and pipette tips, in a designated hazardous waste container.[6]
-
Liquid Waste: If the compound is in solution, collect it in a separate, compatible hazardous liquid waste container. Do not mix with other solvent waste streams unless approved by your institution's Environmental Health and Safety (EHS) department.[6]
-
Sharps Waste: Any needles or other sharps contaminated with this compound should be disposed of in a puncture-resistant sharps container.
Step 3: Containerization and Labeling
Proper containerization and labeling are mandated by regulatory bodies like the EPA and OSHA.[8][9]
-
Container Selection: Use a container that is compatible with the chemical waste. The original container, if in good condition, can be used for waste accumulation. The container must have a secure, leak-proof closure.[9]
-
Labeling: The waste container must be clearly labeled with the words "HAZARDOUS WASTE ". The label should also include the full chemical name: "1H-Indole-2-carbohydrazide hydrochloride" and an indication of the associated hazards (e.g., "Toxic," "Irritant").[8]
Step 4: Storage
Hazardous waste must be stored in a designated and controlled area.
-
Location: Store the hazardous waste container in a cool, dry, and well-ventilated area, away from sources of ignition and incompatible materials such as oxidizing agents.[10]
-
Secondary Containment: The storage area should have secondary containment to prevent the spread of material in case of a leak.[9]
-
Accumulation Time: Adhere to your institution's and local regulations regarding the maximum accumulation time for hazardous waste.[9]
Step 5: Arranging for Disposal
-
Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal contractor to arrange for pickup and final disposal.[6]
-
Documentation: Complete all necessary waste disposal forms as required by your institution and the disposal contractor.
Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is necessary.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.
-
Alert: Inform your colleagues and laboratory supervisor or EHS department.
-
Ventilate: If it is safe to do so, increase ventilation in the area.
-
Contain: For small spills, and if you are trained to do so, contain the spill with an appropriate inert absorbent material (e.g., vermiculite, sand).[6]
-
Clean-up: Wearing appropriate PPE, carefully collect the absorbent material and any contaminated debris. Place it in a sealed, labeled hazardous waste container.[6]
-
Decontaminate: Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.[6]
Chemical Treatment Considerations (for liquid waste)
For hydrazine-containing wastewater, chemical oxidation is a potential treatment method to render it less hazardous before disposal.[11][12] This should only be performed by trained personnel and in accordance with your institution's EHS-approved procedures. A common method involves oxidation with a dilute solution of sodium hypochlorite or hydrogen peroxide.[11][13]
This procedure should not be attempted without a specific, validated protocol for 1H-Indole-2-carbohydrazide hydrochloride and approval from your EHS department.
Disposal Decision Workflow
Caption: Disposal workflow for 1H-Indole-2-carbohydrazide hydrochloride.
References
-
U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]
-
Medical Laboratory Observer. (2019, July 1). Laboratory Waste Management: The New Regulations. Retrieved from [Link]
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CDMS. (2024, October 30). OSHA Hazardous Waste Disposal Guidelines. Retrieved from [Link]
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Clean Management Environmental Group, Inc. (2022, September 13). OSHA Regulations and Hazardous Waste Disposal: What To Know. Retrieved from [Link]
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Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]
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American Chemical Society. (n.d.). Regulation of Laboratory Waste. Retrieved from [Link]
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Environmental Marketing Services. (2024, July 15). Disposal of Chemicals in the Laboratory. Retrieved from [Link]
- Hydrazine Hydrate 7.5% Safety Data Sheet. (2015, October 6).
- Arkema. (2012, January 3). Material Safety Data Sheet - HYDRAZINE HYDRATE 55%.
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Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile for Hydrazines. Retrieved from [Link]
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Daniels Health. (2025, June 11). OSHA and Biohazard Waste Disposal: A Compliance Guide. Retrieved from [Link]
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Daniels Health. (2024, May 16). OSHA and Biohazard Waste Disposal Guidelines. Retrieved from [Link]
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OSHA.com. (2024, January 26). RCRA Compliance: Navigating Hazardous Waste Regulations with Confidence. Retrieved from [Link]
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Purdue University. (n.d.). Guidelines: Handling and Disposal of Chemicals. Retrieved from [Link]
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University of Cambridge. (n.d.). Disposal of Chemical Waste. Retrieved from [Link]
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ResearchGate. (n.d.). (PDF) Detoxication of hydrazine in waste waters. Retrieved from [Link]
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Fineamin SWISS Chemicals. (n.d.). Hydrazine Replacement. Retrieved from [Link]
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Agency for Toxic Substances and Disease Registry. (n.d.). 4. PRODUCTION, IMPORT, USE, AND DISPOSAL. Retrieved from [Link]
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Personal protective equipment for handling 1H-Indole-2-carbohydrazide hydrochloride
Operational Safety Guide: Handling 1H-Indole-2-carbohydrazide Hydrochloride
This guide provides essential safety and handling protocols for 1H-Indole-2-carbohydrazide hydrochloride, a reactive intermediate crucial for pharmaceutical research and drug development. As a substituted indole and a hydrazide derivative, this compound requires meticulous handling to mitigate potential health risks. This document outlines the necessary personal protective equipment (PPE), engineering controls, and operational procedures to ensure the safety of all laboratory personnel. Our commitment is to empower your research by providing clarity and confidence in handling specialized chemical reagents.
Hazard Assessment and Risk Mitigation: A Proactive Approach
Understanding the intrinsic hazards of 1H-Indole-2-carbohydrazide hydrochloride is the foundation of safe laboratory practice. Its chemical structure, featuring a hydrazide functional group, suggests a cautious approach is necessary, drawing parallels with the known hazards of related compounds like hydrazine and various carbohydrazides.
1.1. Intrinsic Hazards
Based on available data, 1H-Indole-2-carbohydrazide hydrochloride is classified as harmful and requires careful handling to avoid exposure.[1] The primary risks are associated with direct contact, inhalation, and ingestion.
-
Acute Toxicity: The compound is designated as harmful if swallowed, if it comes into contact with the skin, or if inhaled (Hazard Statements H302, H312, H332).[1]
-
Irritation: Analogous carbohydrazide compounds are known to cause significant skin and eye irritation.[2][3][4] It is prudent to assume this derivative carries similar risks.
-
Sensitization: There is potential for skin sensitization, meaning repeated contact could lead to an allergic reaction.[4]
-
Aquatic Toxicity: Related carbohydrazides are toxic to aquatic life with long-lasting effects, mandating responsible disposal to prevent environmental contamination.[3][5]
1.2. Engineering Controls: Your First Line of Defense
Before any personal protective equipment is worn, robust engineering controls must be in place. These controls are designed to isolate the hazard from the operator.
-
Chemical Fume Hood: All manipulations of solid 1H-Indole-2-carbohydrazide hydrochloride—including weighing, transferring, and preparing solutions—must be conducted within a certified chemical fume hood to prevent the inhalation of airborne particles.[6]
-
Ventilation: Ensure the laboratory is equipped with adequate general ventilation.[7]
-
Emergency Equipment: A safety shower and an eyewash station must be readily accessible and tested regularly.[8][9] The immediate area of use should be equipped with these facilities.[10]
Personal Protective Equipment (PPE) Specifications
PPE is the final barrier between you and the chemical hazard. The following specifications are mandatory for all personnel handling 1H-Indole-2-carbohydrazide hydrochloride.
| Body Part | Required PPE | Material/Standard | Rationale & Specification |
| Hands | Double-Gloving System | Outer: Chemical-resistant gloveInner: Nitrile | Provides robust protection against direct contact and contamination. Nitrile and neoprene are recommended materials for handling hydrazine-related compounds.[8][11] Change gloves immediately if contamination is suspected. |
| Eyes & Face | Chemical Safety Goggles & Face Shield | ANSI Z87.1 / EN166 | Goggles provide a seal against dust and splashes.[11] A face shield worn over goggles offers an additional layer of protection for the entire face during procedures with a higher splash risk.[8] |
| Body | Chemical-Resistant Laboratory Coat | Flame-resistant cotton or specialized polymer | A fully-buttoned lab coat protects skin and personal clothing from contamination.[7] Ensure it is a different coat from the one worn for general lab work. |
| Respiratory | NIOSH/MSHA-Approved Respirator (Conditional) | N95 or higher | Not required for standard operations within a functioning fume hood. However, a respirator should be used as a backup to engineering controls or during spill cleanup where airborne concentrations may be exceeded.[8] |
Procedural Workflow for Safe Handling
The following step-by-step process ensures that risks are minimized at every stage of handling. The workflow is designed to be a self-validating system, where each step reinforces the safety of the next.
Caption: Safe handling workflow for 1H-Indole-2-carbohydrazide hydrochloride.
3.1. Preparation
-
Verify Controls: Confirm that the chemical fume hood has been certified within the last year.
-
Assemble Materials: Gather all necessary equipment, solvents, and waste containers and place them inside the fume hood to minimize traffic in and out of the workspace.[6]
-
Don PPE: Put on all required PPE as specified in the table above before approaching the fume hood.
-
Prepare Surface: Cover the work surface inside the hood with disposable absorbent bench paper.
3.2. Handling and Experimentation
-
Weighing: Carefully weigh the solid compound using a tared weigh boat or paper. Use gentle motions to avoid creating airborne dust.
-
Transfer: Transfer the solid to the reaction vessel. If possible, add the solvent to the vessel first to reduce dust during the addition of the solid.
-
Execution: Keep the fume hood sash at the lowest possible working height throughout the experiment.
3.3. Post-Procedure Cleanup
-
Decontamination: Thoroughly decontaminate all non-disposable equipment and surfaces that may have come into contact with the chemical.
-
Waste Segregation: All disposable items, including gloves, bench paper, and pipette tips, must be placed in a designated, sealed hazardous waste container.
Disposal and Emergency Plans
4.1. Waste Disposal Plan All waste containing 1H-Indole-2-carbohydrazide hydrochloride is considered hazardous.
-
Solid Waste: Contaminated items (gloves, weigh paper, etc.) must be collected in a labeled, sealed container for hazardous waste.
-
Liquid Waste: Unused solutions and reaction mixtures should be collected in a designated, sealed hazardous liquid waste container.
-
Environmental Protection: Due to its potential aquatic toxicity, this compound must not be disposed of down the drain.[5]
-
Final Disposal: All waste must be disposed of through a licensed chemical waste management company in accordance with local and national regulations.[5][12]
4.2. Emergency Procedures
| Situation | Immediate Action Protocol |
| Minor Spill (Inside Fume Hood) | 1. Alert others in the area.2. Use an appropriate absorbent material (e.g., chemical spill kit) to contain and clean the spill.3. Place all cleanup materials in a sealed hazardous waste bag.4. Decontaminate the area. |
| Skin Contact | 1. Immediately remove contaminated clothing.2. Flush the affected area with copious amounts of water for at least 15 minutes.[2]3. Seek immediate medical attention. |
| Eye Contact | 1. Immediately flush eyes with water at an eyewash station for at least 15 minutes, holding eyelids open.[2][13]2. Remove contact lenses if present and easy to do.[2]3. Seek immediate medical attention. |
| Inhalation | 1. Move the affected person to fresh air immediately.[2]2. If breathing is difficult, administer oxygen. If not breathing, begin artificial respiration.[14]3. Seek immediate medical attention. |
| Ingestion | 1. Do NOT induce vomiting.[14]2. Rinse the mouth with water.3. Seek immediate medical attention and provide the Safety Data Sheet to the medical professional.[2] |
References
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- SAFETY DATA SHEET. (2010, September 21). Fisher Scientific.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
